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  • Product: 2-Hydroxy-4-isothiocyanatobenzoic acid
  • CAS: 7506-87-8

Core Science & Biosynthesis

Foundational

Synthesis and Applications of 2-Hydroxy-4-isothiocyanatobenzoic Acid: A Comprehensive Technical Guide

Introduction 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid, CAS: 7506-87-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, bioconjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid, CAS: 7506-87-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, bioconjugation, and materials science. Structurally, it combines an electrophilic isothiocyanate (-N=C=S) group—primed for nucleophilic attack by primary amines—with a salicylic acid moiety, which serves as both a pharmacophore and a strong metal-chelating center . This dual reactivity makes it an indispensable intermediate in the synthesis of selective enzyme inhibitors, such as SIRT5 antagonists , and in the development of complex heterocycles like benzothiazoyl salicylates .

Mechanistic & Retrosynthetic Analysis

The synthesis of 2-hydroxy-4-isothiocyanatobenzoic acid relies on the conversion of the primary aromatic amine of 4-aminosalicylic acid (4-ASA) into an isothiocyanate. The selection of the thiocarbonyl transfer agent dictates the reaction conditions, the necessity for protecting groups, and the overall yield.

Causality in Reagent Selection
  • Thiophosgene (CSCl₂) in Aqueous Acid: Thiophosgene is a highly reactive, albeit toxic, reagent. The reaction is typically performed in a biphasic aqueous system with concentrated hydrochloric acid [[1]]([Link]). The causality behind using a strongly acidic environment is twofold. First, it protonates the carboxyl (-COOH) and hydroxyl (-OH) groups of the salicylic acid core, suppressing their nucleophilicity and preventing unwanted side reactions (e.g., polymerization or esterification). Second, while the primary amine is also largely protonated (-NH₃⁺), it exists in a dynamic equilibrium with its free base form (-NH₂). The free base is highly nucleophilic and reacts irreversibly with thiophosgene, driving the equilibrium forward until complete conversion is achieved .

  • 1,1'-Thiocarbonyl di-2,2'-pyridone (TDP) in Organic Solvents: For derivatives where the carboxylic acid is protected as an alkyl ester, harsh aqueous acids can cause premature hydrolysis. In these cases, TDP serves as a mild, non-aqueous alternative . TDP smoothly converts the amine to an isothiocyanate at room temperature without generating corrosive HCl gas, making it ideal for sensitive substrates .

Experimental Methodologies

Protocol A: Direct Aqueous Thiophosgene Method

This self-validating protocol utilizes visual cues (color dissipation) to confirm reaction completion, ensuring high fidelity during execution .

  • Suspension: Suspend 3.06 g (0.02 mol) of 4-aminosalicylic acid in 35 mL of deionized water.

  • Acidification: Slowly add 6.7 mL of concentrated hydrochloric acid while stirring at room temperature. The mixture will form a thick suspension.

  • Reagent Addition: Add an additional 35 mL of water to facilitate stirring, followed by the dropwise addition of thiophosgene (2.7 g, 0.024 mol, 1.2 eq). Caution: Thiophosgene is highly toxic and volatile; perform strictly in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The initial reaction mixture will exhibit a distinct orange color due to the unreacted thiophosgene. Continue stirring for approximately 3 hours until the orange color completely dissipates, visually validating the consumption of the reagent [[1]]([Link]).

  • Isolation: Filter the resulting white solid product under vacuum. Wash the filter cake extensively with cold deionized water to remove residual HCl.

  • Purification: Dry the solid over phosphorus pentoxide (P₂O₅) in a desiccator. Recrystallize from toluene to yield pure 2-hydroxy-4-isothiocyanatobenzoic acid (approx. 3.35 g, 86% yield) . Note: The pure product is slightly light-sensitive and should be stored in amber vials .

Protocol B: Mild Non-Aqueous Method (TDP)

This method is optimized for para-aminosalicylic alkyl esters to prevent unwanted hydrolysis [[2]]([Link]).

  • Dissolution: Dissolve the 4-aminosalicylic acid alkyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1,1'-thiocarbonyl di-2,2'-pyridone (TDP) (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture smoothly for 2-4 hours under an inert atmosphere (N₂ or Ar).

  • Purification: Concentrate the solvent under reduced pressure and purify via flash column chromatography to isolate the 2-hydroxy-4-isothiocyanatobenzoic acid alkyl ester (73–93% yield) .

Quantitative Data Comparison

ParameterProtocol A: Aqueous ThiophosgeneProtocol B: Non-Aqueous TDP
Starting Material 4-Aminosalicylic acid (Free acid)4-Aminosalicylic acid alkyl esters
Reagent Thiophosgene (CSCl₂)1,1'-Thiocarbonyl di-2,2'-pyridone
Solvent System Water / Concentrated HClAnhydrous Dichloromethane (DCM)
Reaction Time ~3 Hours2 - 4 Hours
Typical Yield 86% 73% - 93%
Primary Advantage Cost-effective, direct synthesis of free acidMild conditions, preserves ester linkages
Primary Limitation Highly toxic reagent, strict safety controls neededReagent is more expensive, requires esterification

Visualizing the Workflows

SynthesisWorkflow A 4-Aminosalicylic Acid (4-ASA) B Aqueous HCl Suspension A->B C Thiophosgene (CSCl2) Addition B->C D Stirring (3h, RT) Orange color dissipates C->D Nucleophilic Attack E Filtration & Washing D->E F 2-Hydroxy-4-isothiocyanatobenzoic acid (86% Yield) E->F Recrystallization (Toluene)

Figure 1: Aqueous synthesis workflow of 2-hydroxy-4-isothiocyanatobenzoic acid.

ReactivityPathway ITC 2-Hydroxy-4-isothiocyanatobenzoic acid Bifunctional Core Amine Primary Amine Target e.g., Lysine residue, NH4OH ITC->Amine Isothiocyanate Reaction Metal Metal Cations e.g., Lanthanides ITC->Metal Salicylic Acid Chelation Thiourea Thiourea Linkage Stable Bioconjugate Amine->Thiourea Chelate Salicylate Chelate Fluorescent/Magnetic Probe Metal->Chelate

Figure 2: Bifunctional reactivity pathway showing bioconjugation and metal chelation.

Downstream Applications and Reactivity

Once synthesized, the isothiocyanate group is highly reactive toward primary amines. For instance, reacting 2-hydroxy-4-isothiocyanatobenzoic acid with ammonium hydroxide at room temperature yields 2-hydroxy-4-thioureidobenzoic acid (73% yield) []([Link]). This thiourea intermediate can be further condensed with functionalized halides (e.g., N-(4-(2-bromoacetyl)phenyl)acetamide) to generate complex thiazole-based inhibitors that exhibit high subtype selectivity for the SIRT5 enzyme over SIRT1, 2, and 3 . Similarly, the alkyl ester derivatives can undergo nucleophilic addition with benzylamine to form cyclization precursors for benzothiazoyl salicylates, which are investigated for their potential against multidrug-resistant tuberculosis .

References

  • [[1.1]] Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Source: NIH PMC. URL: [Link]

  • [[2.1]] Title: Synthesis of benzothiazoyl salicylate moieties. Source: Academic Journals. URL: [Link]

  • [[2.2]] Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Source: NIH PMC. URL: [Link]

  • [[3.4]] Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Source: PubMed. URL: [Link]

  • [[3.5]] Title: Synthesis of benzothiazoyl salicylate moieties. Source: Academic Journals. URL: [Link]

Sources

Exploratory

The Definitive Technical Guide to 2-Hydroxy-4-Isothiocyanatobenzoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid) is a highly versatile, trifunctional chemical building block. Characterized by the presence of a carboxylic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid) is a highly versatile, trifunctional chemical building block. Characterized by the presence of a carboxylic acid, a phenolic hydroxyl group, and a highly reactive electrophilic isothiocyanate group, this compound has transitioned from a niche cross-linking reagent to a critical pharmacophoric "warhead" in modern rational drug design. Most notably, it serves as the foundational scaffold for synthesizing highly selective inhibitors and degraders (PROTACs) targeting Sirtuin 5 (SIRT5), a mitochondrial deacylase implicated in various aggressive cancers[1][2].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and its mechanistic role in targeted therapeutics.

Physicochemical Profiling

Understanding the baseline properties of 2-hydroxy-4-isothiocyanatobenzoic acid is critical for predicting its solubility, reactivity, and behavior in biological assays. The trifunctional nature of the molecule requires careful handling to prevent premature hydrolysis of the isothiocyanate group.

PropertySpecification
Chemical Name 2-Hydroxy-4-isothiocyanatobenzoic acid
Common Synonyms 4-Isothiocyanatosalicylic acid; 4-Isothiocyanato-2-hydroxybenzoic acid
CAS Registry Number 7506-87-8
Molecular Formula C₈H₅NO₃S
Molecular Weight 195.19 g/mol
Key Functional Groups Carboxylic acid (-COOH), Phenolic Hydroxyl (-OH), Isothiocyanate (-NCS)
Physical State White to off-white/ocher solid (dependent on purity)[3][4]

Mechanistic Chemistry & Reactivity

The utility of 2-hydroxy-4-isothiocyanatobenzoic acid stems from the orthogonal reactivity of its functional groups:

  • The Isothiocyanate (-NCS) Electrophile: Positioned at the para position relative to the carboxyl group, the central carbon of the -NCS group is highly electrophilic. It undergoes rapid nucleophilic addition with primary amines to form stable thiourea linkages. This allows for rapid, high-throughput derivatization[3].

  • The Salicylic Acid Moiety (Carboxyl + Hydroxyl): The adjacent -COOH and -OH groups act as a bidentate chelator and a potent hydrogen-bond donor/acceptor network. In biological systems, this moiety mimics endogenous substrates (like succinyl or malonyl groups), anchoring the molecule into enzymatic active sites[4].

Reactivity A 4-Aminosalicylic Acid (Starting Material) C 2-Hydroxy-4-isothiocyanatobenzoic acid (Reactive Intermediate) A->C HCl, H2O 3h, RT B Thiophosgene (CSCl2) (Electrophile) B->C E Thiourea Derivatives (e.g., SIRT5 Inhibitors) C->E Pyridine, 60°C Overnight D Primary Amines (R-NH2) (Nucleophile) D->E

Workflow of 2-Hydroxy-4-isothiocyanatobenzoic acid synthesis and thiourea derivatization.

Experimental Protocols: Synthesis and Derivatization

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every experimental choice.

Protocol A: Direct Synthesis via Thiophosgene (Aqueous Acidic Conditions)

This method converts 4-aminosalicylic acid to the target isothiocyanate.

  • Causality: Thiophosgene is highly reactive. Running the reaction in an aqueous hydrochloric acid suspension protonates the primary amine, creating a controlled equilibrium. This prevents rapid, uncontrolled intermolecular cross-linking between the unreacted amines and the newly formed isothiocyanates[4].

  • Self-Validation: Thiophosgene is a distinct orange-red liquid. The reaction's completion is visually validated when the orange color completely dissipates, leaving a white/off-white suspension.

Step-by-Step Methodology:

  • Suspend 3.06 g (0.02 mol) of 4-aminosalicylic acid in 35 mL of deionized water.

  • Add 6.7 mL of concentrated hydrochloric acid and stir at room temperature to form the hydrochloride salt, ensuring controlled nucleophilicity.

  • Add an additional 35 mL of water, followed by the dropwise addition of 2.7 g (0.024 mol) of thiophosgene.

  • Stir the biphasic mixture vigorously for exactly 3 hours at room temperature. Monitor the color; halt when the orange color of thiophosgene dissipates[4].

  • Filter the resulting solid precipitate. Wash the filter cake multiple times with cold water to remove residual HCl.

  • Dry the product in a desiccator over phosphorus pentoxide (P₂O₅) to prevent moisture-induced hydrolysis. Recrystallize from toluene to yield a pure white solid (~86% yield)[4].

Protocol B: Green Alternative Synthesis (CS₂ / Iodine Method)

For laboratories avoiding highly toxic thiophosgene, a dithiocarbamate oxidation route is utilized[3].

  • Causality: Carbon disulfide (CS₂) reacts with the amine in the presence of triethylamine to form a dithiocarbamate salt. Iodine is then used as a mild oxidant to drive the elimination of hydrogen sulfide, yielding the isothiocyanate.

Step-by-Step Methodology:

  • Mix 4-aminosalicylic acid (1.5 mmol) with CS₂ (4.4 mmol) in a solvent system of tetrahydrofuran (1.0 mL), water (1.0 mL), and triethylamine (3.6 mmol). Stir for 31 hours at room temperature.

  • Cool the mixture to 0 °C. Dropwise add a THF solution of iodine (1.6 mmol) over 3 minutes. Stir at 0 °C for 2.5 hours.

  • Quench the unreacted iodine with sodium sulfite (0.30 mmol) and acidify with 1M HCl.

  • Extract with ethyl acetate, wash the organic layer with water, and concentrate under reduced pressure to yield the product[3].

Protocol C: Derivatization into Thiourea Libraries
  • Causality: Pyridine acts as both a solvent and a mild base, neutralizing trace acids and facilitating the nucleophilic attack of sterically hindered amines onto the isothiocyanate carbon[4].

Step-by-Step Methodology:

  • Dissolve 20 mg (0.1 mmol) of 2-hydroxy-4-isothiocyanatobenzoic acid and 0.1 mmol of the target primary amine in 2 mL of anhydrous pyridine.

  • Stir the reaction mixture at 60 °C overnight to ensure complete conversion.

  • Purify the crude mixture directly via preparative HPLC to isolate the thiourea derivative.

Application Spotlight: SIRT5 Inhibitor Development

Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein lysine deacylase localized primarily in the mitochondrial matrix. It regulates critical metabolic pathways, including ammonia detoxification, fatty acid oxidation, and glycolysis. Crucially, SIRT5 overexpression is a primary driver in several aggressive malignancies, including melanoma, Ewing sarcoma, and neuroblastoma[2].

Historically, developing selective inhibitors for SIRT5 was challenging due to the structural similarities among the seven mammalian sirtuin isoforms (SIRT1-7). However, high-throughput thermal shift screening identified the 2-hydroxybenzoic acid moiety as an ideal substrate-mimicking "warhead"[1].

The Structural Logic (SAR)

Molecular docking and X-ray crystallographic studies reveal exactly why 2-hydroxy-4-isothiocyanatobenzoic acid is the perfect precursor:

  • The Anchor: The adjacent hydroxyl and carboxylic acid groups of the salicylic acid moiety form a critical, highly specific hydrogen bond with the Val221 residue in the active site of SIRT5[4].

  • The Extension: The isothiocyanate group at the 4-position allows researchers to attach various bulky amine groups via thiourea linkages. These extensions occupy the acyl-binding pocket, blocking endogenous desuccinylation and demalonylation, thereby achieving a 10-fold increase in potency and massive subtype selectivity over SIRT1, SIRT2, and SIRT3[1][4].

SIRT5_Pathway SIRT5 SIRT5 Overexpression (Cancer/Metabolic Dysregulation) Bind Active Site Binding (H-Bond with Val221) SIRT5->Bind Targeted by Warhead 2-Hydroxybenzoic Acid Moiety (Substrate Mimic) Warhead->Bind Inhibit Substrate-Competitive Inhibition (Desuccinylation Blocked) Bind->Inhibit Outcome Targeted Cancer Cell Death (Melanoma, Neuroblastoma) Inhibit->Outcome

Mechanism of SIRT5 inhibition driven by the 2-hydroxybenzoic acid pharmacophore.

By leveraging 2-hydroxy-4-isothiocyanatobenzoic acid, researchers at institutions like the University of Michigan are now successfully developing both small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) designed to selectively degrade SIRT5 proteins in the mitochondrial matrix, inducing rapid apoptosis in targeted tumor cells[2].

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors Source: European Journal of Medicinal Chemistry / PubMed Central (NIH) URL:[Link]

  • Method for producing isothiocyanate compound having carboxyl group Source: US Patent 8367857B2 URL

Sources

Foundational

The Dual-Pronged Assault: Unraveling the Mechanism of Action of 2-Hydroxy-4-isothiocyanatobenzoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 2-Hydroxy-4-isothiocyanatobenzoic acid is a fascinating bifunctional molecule, wedding the anti-inflammatory and antioxidant propert...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Hydroxy-4-isothiocyanatobenzoic acid is a fascinating bifunctional molecule, wedding the anti-inflammatory and antioxidant properties of a hydroxybenzoic acid scaffold with the potent anticancer and chemopreventive activities of an isothiocyanate moiety. This guide delves into the intricate molecular mechanisms that likely underpin its biological effects. By dissecting the well-established actions of its constituent functional groups, we present a composite hypothesis for its mechanism of action, highlighting its potential as a multi-target therapeutic agent. This document serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this unique compound.

Introduction: A Molecule of Designed Duality

The rational design of therapeutic agents often involves the strategic combination of pharmacophores to achieve synergistic or multi-target effects. 2-Hydroxy-4-isothiocyanatobenzoic acid exemplifies this approach, integrating two moieties with distinct and complementary biological activities. The salicylic acid-like core (2-hydroxybenzoic acid) is a well-known anti-inflammatory scaffold, while the isothiocyanate group is a reactive electrophile responsible for the potent biological effects of many cruciferous vegetable-derived compounds.[1][2] This guide will deconstruct the individual contributions of each functional group to build a comprehensive picture of the compound's probable mechanism of action.

The Hydroxybenzoic Acid Moiety: Taming the Flames of Inflammation

The 2-hydroxybenzoic acid portion of the molecule is structurally related to salicylic acid, the active metabolite of aspirin. Its mechanism of action is likely to mirror that of other hydroxybenzoic acids, primarily revolving around the modulation of inflammatory pathways and the mitigation of oxidative stress.

Inhibition of Inflammatory Mediators

Derivatives of 4-hydroxybenzoic acid (4-HB) have been demonstrated to exert anti-inflammatory effects by directly targeting key components of the inflammatory cascade.[3] A primary mechanism is the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.[3] This inhibition is achieved, in part, through the reduction of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.[3]

Furthermore, at a transcriptional level, 4-HB can suppress the expression of key inflammatory genes, including those encoding for interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3] This suggests a direct impact on the genetic regulation of the inflammatory response.

Antioxidant Activity

The phenolic hydroxyl group imparts significant antioxidant properties. It can effectively neutralize free radicals and reduce oxidative stress, thereby protecting cellular components like lipids, proteins, and DNA from damage.[3] This antioxidant capacity is a critical aspect of its anti-inflammatory action, as oxidative stress is a key driver of inflammation.

The Isothiocyanate Group: A Potent Electrophile with Diverse Cellular Targets

The isothiocyanate (ITC) functional group (-N=C=S) is a highly reactive electrophile that readily interacts with nucleophilic cellular components, most notably the sulfhydryl groups of cysteine residues in proteins.[4][5] This reactivity is the cornerstone of the diverse and potent biological activities of ITCs, which include anticancer, anti-inflammatory, and neuroprotective effects.[1][2]

Anticancer Mechanisms: A Multi-faceted Attack

Isothiocyanates have demonstrated robust anticancer activity through a variety of mechanisms:

  • Induction of Apoptosis: ITCs can selectively induce programmed cell death (apoptosis) in cancer cells.[1] This is often mediated by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, which triggers the intrinsic apoptotic pathway.[1]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[1][6] For instance, benzylisothiocyanate (BITC) has been shown to arrest cells in the G2-M phase.[6]

  • Modulation of Key Signaling Pathways: ITCs are known to interfere with multiple signaling pathways that are aberrantly activated in cancer. This includes the inhibition of pro-survival pathways such as PI3K/Akt, STAT3, and NF-κB.[1][3]

  • Inhibition of Histone Deacetylases (HDACs): Some ITCs, like sulforaphane, can inhibit HDAC activity, leading to an increase in histone acetylation.[7] This epigenetic modification can result in the transactivation of tumor suppressor genes like p21, contributing to cell cycle arrest and apoptosis.[7]

Anti-inflammatory and Antioxidant Response: The Nrf2 Connection

A pivotal mechanism underlying the anti-inflammatory and antioxidant effects of ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4][8] Under normal conditions, Nrf2 is kept inactive by binding to Keap1. ITCs, through their electrophilic nature, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.[10]

This Nrf2-mediated antioxidant response helps to mitigate oxidative stress and reduce inflammation.[4] Sulforaphane, a well-studied ITC, has been shown to downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS through Nrf2-dependent and independent mechanisms.[4]

Hydrogen Sulfide (H₂S) Donation

Recent research has identified isothiocyanates as potential donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[11][12] H₂S has been implicated in cellular processes such as proliferation and apoptosis. The antiproliferative effects of 4-hydroxybenzyl isothiocyanate have been linked to its ability to generate H₂S.[11][12]

Proposed Integrated Mechanism of Action of 2-Hydroxy-4-isothiocyanatobenzoic Acid

Based on the individual activities of its constituent moieties, we can propose a dual-pronged and potentially synergistic mechanism of action for 2-Hydroxy-4-isothiocyanatobenzoic acid.

A Synergistic Anti-inflammatory and Antioxidant Effect

The compound likely exerts a powerful anti-inflammatory and antioxidant effect through the combined actions of its hydroxybenzoic acid and isothiocyanate groups.

Anti-inflammatory and Antioxidant Mechanism cluster_0 2-Hydroxy-4-isothiocyanatobenzoic Acid cluster_1 Cellular Effects cluster_2 Overall Outcome HBA Hydroxybenzoic Acid Moiety ROS Reduced ROS Production HBA->ROS NLRP3 NLRP3 Inflammasome Inhibition HBA->NLRP3 Inflammatory_Genes Decreased Inflammatory Gene Expression HBA->Inflammatory_Genes ITC Isothiocyanate Moiety Nrf2 Nrf2 Activation ITC->Nrf2 Outcome Anti-inflammatory & Antioxidant Effect ROS->Outcome NLRP3->Outcome Inflammatory_Genes->Outcome Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Outcome

Figure 1: Proposed synergistic anti-inflammatory and antioxidant mechanism.

The hydroxybenzoic acid moiety can directly quench ROS and inhibit the NLRP3 inflammasome, while the isothiocyanate group activates the Nrf2 pathway, leading to the upregulation of endogenous antioxidant defenses. This two-pronged approach could lead to a more potent and sustained reduction in oxidative stress and inflammation than either moiety alone.

Potent Anticancer Activity

The isothiocyanate group is expected to be the primary driver of the compound's anticancer effects.

Anticancer Mechanism cluster_0 Cellular Targets & Pathways cluster_1 Cellular Outcomes cluster_2 Overall Effect ITC_moiety Isothiocyanate Moiety of 2-Hydroxy-4-isothiocyanatobenzoic Acid ROS_generation ROS Generation ITC_moiety->ROS_generation Mitochondria Mitochondrial Disruption ITC_moiety->Mitochondria Signaling_Pathways Inhibition of Pro-survival Signaling Pathways (Akt, STAT3, NF-κB) ITC_moiety->Signaling_Pathways HDAC HDAC Inhibition ITC_moiety->HDAC Apoptosis Apoptosis ROS_generation->Apoptosis Mitochondria->Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest HDAC->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Figure 2: Proposed anticancer mechanism of action.

Through covalent modification of key cellular proteins, the isothiocyanate moiety can induce apoptosis, cause cell cycle arrest, and inhibit critical cancer-promoting signaling pathways. The hydroxybenzoic acid component might contribute to the anticancer effect through its anti-inflammatory and antioxidant properties, as chronic inflammation is a known driver of tumorigenesis.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 2-Hydroxy-4-isothiocyanatobenzoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
Assay Purpose Methodology
Cell Viability Assay To determine the cytotoxic and antiproliferative effects on cancer and normal cell lines.MTT or MTS assay. Cells are treated with a range of concentrations of the compound for 24-72 hours, and cell viability is measured spectrophotometrically.
Apoptosis Assay To quantify the induction of apoptosis.Annexin V/Propidium Iodide staining followed by flow cytometry. Caspase activity assays (e.g., Caspase-3/7, -8, -9).
Cell Cycle Analysis To determine the effect on cell cycle progression.Propidium Iodide staining of DNA followed by flow cytometry.
Western Blot Analysis To investigate the modulation of key signaling proteins.Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins in the Akt, STAT3, NF-κB, and Nrf2 pathways, as well as apoptosis and cell cycle regulators.
NLRP3 Inflammasome Activation Assay To assess the inhibitory effect on the NLRP3 inflammasome.LPS-primed macrophages are treated with the compound followed by an NLRP3 activator (e.g., ATP or nigericin). IL-1β secretion is measured by ELISA.
ROS Measurement To quantify intracellular ROS levels.Cells are loaded with a fluorescent ROS indicator (e.g., DCFH-DA) and treated with the compound. ROS levels are measured by fluorometry or flow cytometry.
Nrf2 Nuclear Translocation Assay To determine the activation of the Nrf2 pathway.Immunofluorescence microscopy or subcellular fractionation followed by Western blotting to detect Nrf2 in the nucleus.
HDAC Activity Assay To measure the inhibitory effect on histone deacetylases.A commercially available HDAC activity assay kit can be used with nuclear extracts from treated cells.
In Vivo Studies
  • Xenograft Tumor Models: To evaluate the in vivo anticancer efficacy, the compound can be administered to immunodeficient mice bearing human tumor xenografts. Tumor growth is monitored over time.

  • Inflammation Models: To assess the in vivo anti-inflammatory activity, models such as carrageenan-induced paw edema or a DSS-induced colitis model can be utilized.

Conclusion and Future Directions

2-Hydroxy-4-isothiocyanatobenzoic acid is a promising therapeutic candidate with a predicted multi-target mechanism of action. Its ability to concurrently modulate inflammatory and cancer-related pathways makes it an attractive molecule for further investigation, particularly for diseases where inflammation and cancer are intertwined. Future research should focus on validating the proposed mechanisms through rigorous experimental studies, exploring its pharmacokinetic and pharmacodynamic properties, and identifying its specific protein targets through proteomic approaches. A deeper understanding of its molecular interactions will be crucial for its potential translation into a clinical setting.

References

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
  • Molecular Targets of Isothiocyanates in Cancer: Recent Advances. PMC - NIH.
  • Proteins as binding targets of isothiocyanates in cancer prevention. PMC - NIH.
  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI.
  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate.
  • Biological targets of isothiocyanates. PubMed.
  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate.
  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Bahçeşehir University.
  • Selected isothiocyanates rapidly induce growth inhibition of cancer cells. ResearchGate.
  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI.
  • The antiproliferative activities of 4-hydroxybenzyl isothiocyanate. ResearchGate.
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed.
  • New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. PMC.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ResearchGate.
  • Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. MDPI.
  • The Biological Activity of Thiocyanate-Containing Compounds: A Technical Guide. Benchchem.
  • Therapeutic potential of isothiocyanates by targeting the NRF2 pathway. PubMed.

Sources

Exploratory

biological activity of 2-Hydroxy-4-isothiocyanatobenzoic acid derivatives

As a Senior Application Scientist, I approach 2-hydroxy-4-isothiocyanatobenzoic acid (and its derivatives) not merely as a catalog chemical, but as a highly versatile pharmacophore and a critical synthetic intermediate....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach 2-hydroxy-4-isothiocyanatobenzoic acid (and its derivatives) not merely as a catalog chemical, but as a highly versatile pharmacophore and a critical synthetic intermediate. The molecular architecture of this compound is defined by two synergistic features: an electrophilic isothiocyanate (-N=C=S) warhead capable of covalent modification of nucleophilic amino acid residues (like lysine and cysteine), and a 2-hydroxybenzoic acid (salicylic acid) moiety that acts as a structural mimic for endogenous metabolic substrates.

This in-depth technical guide synthesizes the mechanistic pathways, biological targets, and validated experimental protocols associated with 2-hydroxy-4-isothiocyanatobenzoic acid derivatives, providing a comprehensive roadmap for drug development professionals.

Mechanistic Pathways & Primary Biological Targets

The biological activity of 2-hydroxy-4-isothiocyanatobenzoic acid derivatives spans across oncology, immunology, and hematology. Understanding the causality behind these interactions is crucial for rational drug design.

A. Selective SIRT5 Inhibition and Metabolic Reprogramming

Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase located in the mitochondrial matrix, responsible for regulating ammonia detoxification, fatty acid oxidation, and glycolysis. Dysregulation of SIRT5 is a known driver in malignancies such as melanoma and neuroblastoma.

Recent high-throughput screenings have identified 2-hydroxybenzoic acid derivatives as potent, selective inhibitors of SIRT5 [1].

  • The Mechanistic Causality: The carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid scaffold are non-negotiable for activity; they form critical, stabilizing hydrogen bonds with the Val221 residue in the SIRT5 active site. The isothiocyanate group serves as a reactive precursor to synthesize thiourea derivatives, which lock the molecule into a conformation that selectively targets SIRT5 over SIRT1, 2, and 3.

Mechanism of action for SIRT5 inhibition by 2-hydroxybenzoic acid derivatives.

B. Anti-Inflammatory and Antimicrobial Activity

Derivatives synthesized from methyl-2-isothiocyanatobenzoic acid, specifically triazoloquinazolines and triazinoquinazolines, exhibit profound anti-inflammatory and antipyretic activities [2].

  • The Mechanistic Causality: Converting the flexible isothiocyanate into a rigid quinazoline ring system creates a planar structure capable of intercalating with inflammatory enzymes (e.g., COX/LOX pathways). Furthermore, benzothiazoyl salicylates derived from these intermediates disrupt bacterial membrane integrity, showing promise against multidrug-resistant tuberculosis [3].

C. Allosteric Modulation of Hemoglobin

4-isothiocyanatobenzoic acid acts as an allosteric modulator of human oxyhemoglobin[4].

  • The Mechanistic Causality: The isothiocyanate group reacts covalently with the amino-terminal valines of hemoglobin to form a thiourea linkage. Because the compound carries a negative charge via the benzoic acid moiety, it selectively alters the oxygen-linked chloride binding sites. This reduces the oxygen affinity of hemoglobin, a mechanism highly relevant for the engineering of artificial blood substitutes.

Quantitative Data Summary

To facilitate structural optimization, the following table summarizes the biological efficacy and safety metrics of key 2-hydroxy-4-isothiocyanatobenzoic acid derivatives across various studies.

Compound Class / DerivativePrimary Target / ApplicationEfficacy MetricSafety / Toxicity MetricReference
Compound 11 (Thiourea derivative)SIRT5 InhibitionIC50 = Moderate (Baseline hit)High selectivity over SIRT1-3[1]
Compound 43 (Optimized derivative)SIRT5 InhibitionIC50 = 10-fold improvement over Hit 11Induces rapid cell death in melanoma[1]
Triazoloquinazoline (Compound 11) Anti-inflammatorySignificant edema reductionLD50 = 213.25 mg/100g (Mice)[2]
Benzothiazoyl salicylates Antimicrobial (MDR-TB)High bacterial membrane disruptionN/A (In vitro phase)[3]

Experimental Workflows & Self-Validating Protocols

As a standard in my laboratory, every protocol must be a self-validating system. You do not simply run an assay; you build in checkpoints that confirm the chemical integrity and biological engagement of your compound before proceeding to complex functional models.

Protocol A: Synthesis of 2-Hydroxy-4-isothiocyanatobenzoic Acid (Intermediate 46)

Purpose: To generate the reactive isothiocyanate warhead from a stable amine precursor.

  • Step 1: Suspend 4-aminosalicylic acid (0.02 mol) in 35 mL of distilled water.

  • Step 2: Add 6.7 mL of concentrated hydrochloric acid (HCl) and stir at room temperature. Causality: The HCl protonates the amine, preventing premature oxidation and controlling the reaction rate when the highly reactive thiophosgene is introduced.

  • Step 3: Add another 35 mL of water, followed by dropwise addition of thiophosgene (0.024 mol).

  • Step 4: Stir for 3 hours. Validation Checkpoint: The dissipation of the distinct orange color of thiophosgene serves as a visual, self-validating indicator of reaction completion.

  • Step 5: Filter the solid product, wash extensively with water, and dry over phosphorus pentoxide. Recrystallize from toluene to yield a white solid (approx. 86% yield) [1].

Protocol B: Thermal Shift Assay (TSA) for SIRT5 Target Engagement

Purpose: To confirm that the synthesized derivative physically binds to and stabilizes the SIRT5 protein before running functional enzyme assays.

  • Step 1: Prepare a reaction mixture containing purified recombinant human SIRT5 protein (2 μM) and the fluorescent dye SYPRO Orange (5x) in a standard HEPES buffer (pH 7.4).

  • Step 2: Add the 4-ITB derivative (e.g., Compound 11 or 43) at varying concentrations (10 μM to 100 μM). Include a DMSO-only control.

  • Step 3: Subject the plate to a temperature gradient (25°C to 95°C) using a real-time PCR machine, monitoring fluorescence. Causality: As SIRT5 denatures, hydrophobic regions are exposed, binding the SYPRO Orange dye and increasing fluorescence.

  • Step 4: Calculate the melting temperature (Tm). Validation Checkpoint: A positive shift in Tm (ΔTm > 2°C) compared to the DMSO control confirms that the ligand has successfully bound to and thermodynamically stabilized the folded state of SIRT5.

Step-by-step workflow for synthesizing and validating 4-ITB derivatives.

Conclusion

The 2-hydroxy-4-isothiocyanatobenzoic acid scaffold is a masterclass in rational drug design. By leveraging the electrophilic reactivity of the isothiocyanate group and the structural mimicry of the salicylic acid backbone, researchers can develop highly selective SIRT5 inhibitors, potent anti-inflammatory agents, and novel hemoglobin modulators. Success in this domain relies on rigorous, self-validating synthetic protocols and a deep understanding of the thermodynamic interactions within the target protein's active site.

References

  • Liu, Y., et al. "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors." European Journal of Medicinal Chemistry, 2022.
  • Ghorab, M. M., et al. "Synthesis and biological activities of some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties." PubMed (NIH), 2011.
  • "Synthesis of benzothiazoyl salicyl
  • "The effect of 4-isothiocyanatobenzoic acid on the oxygen-linked chloride binding sites in human hemoglobin." Semantic Scholar, 1982.
Foundational

2-Hydroxy-4-isothiocyanatobenzoic acid stability and storage conditions

Foreword by the Senior Application Scientist In drug development and synthetic chemistry, handling highly reactive electrophiles requires moving beyond rote protocol adherence to a fundamental understanding of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist In drug development and synthetic chemistry, handling highly reactive electrophiles requires moving beyond rote protocol adherence to a fundamental understanding of molecular causality. 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87-8), often referred to as 4-isothiocyanatosalicylic acid, is a potent bifunctional building block utilized in the synthesis of selective SIRT5 inhibitors and other therapeutic agents[1]. However, the very reactivity that makes it synthetically valuable also makes it highly susceptible to environmental degradation. This whitepaper provides a comprehensive, self-validating framework for the stability, storage, and handling of this compound, ensuring absolute scientific integrity in your workflows.

Chemical Profile & Mechanistic Degradation Analysis

To design an effective storage protocol, we must first understand the structural liabilities of 2-Hydroxy-4-isothiocyanatobenzoic acid. The molecule features a salicylic acid core substituted with an isothiocyanate (-N=C=S) group at the para position.

Causality of Degradation:

  • Electrophilic Vulnerability (Hydrolysis): The central carbon of the isothiocyanate group is profoundly electrophilic. This is driven by the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, further exacerbated by the electron-withdrawing nature of the carboxylic acid on the phenyl ring. When exposed to ambient moisture, water acts as a nucleophile, attacking this central carbon[2].

  • Oxidation and Photolysis: The phenolic hydroxyl (-OH) group and the aromatic ring are susceptible to oxidation and UV-induced radical formation, particularly in basic environments or upon exposure to light[3].

The primary degradation pathway is moisture-induced hydrolysis. The nucleophilic attack of water forms a highly unstable thiocarbamic acid intermediate, which rapidly decarboxylates (releasing carbonyl sulfide or carbon dioxide) to yield 4-aminosalicylic acid[2].

degradation A 2-Hydroxy-4-isothiocyanatobenzoic acid (Intact) B Thiocarbamic Acid Intermediate A->B + H2O (Nucleophilic Attack) C 4-Aminosalicylic Acid (Degradant) B->C - COS / CO2 D COS / CO2 (Gas Release) B->D

Fig 1: Moisture-induced hydrolytic degradation pathway of 2-Hydroxy-4-isothiocyanatobenzoic acid.

Empirical Stability Profile

The degradation kinetics of 2-Hydroxy-4-isothiocyanatobenzoic acid are dictated by thermal energy and the concentration of environmental nucleophiles. By manipulating these variables, we can drastically extend the compound's half-life.

Table 1: Quantitative Stability Profile of 2-Hydroxy-4-isothiocyanatobenzoic Acid

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradation Mechanism
Optimal Storage -20°CArgon / N₂Dark> 24 monthsNone (Kinetic freezing)
Refrigerated 4°CArgon / N₂Dark6 - 8 monthsSlow hydrolysis
Ambient (Sealed) 25°CAirDark2 - 4 weeksOxidation / Hydrolysis
Ambient (Open) 25°CAmbient AirAmbient Light< 48 hoursRapid hydrolysis / Photolysis
Aqueous Solution 25°CN/A (pH 7.4)Dark< 2 hoursNucleophilic attack by H₂O

Standardized Storage & Handling Protocols

A protocol is only as reliable as its ability to prevent user error. The following step-by-step methodology is designed as a self-validating system to ensure the absolute exclusion of moisture and light[2],[3].

Step-by-Step Long-Term Storage Methodology:

  • Inert Aliquoting: Transfer the bulk solid into single-use amber glass vials inside a glove box purged with dry Argon or Nitrogen. Causality: Argon is heavier than air and effectively displaces ambient nucleophilic moisture and oxidative oxygen, while single-use aliquots prevent repeated freeze-thaw condensation cycles.

  • Desiccant Packaging: Place the sealed amber vials inside a secondary container (e.g., a Mylar pouch) containing indicating silica gel desiccant. Causality: Provides a secondary barrier against moisture ingress in the event of primary seal failure.

  • Cryogenic Storage: Store the secondary container at -20°C or lower. Causality: Lowering the kinetic energy of the system effectively halts the rate constant of hydrolysis and oligomerization.

  • Controlled Thawing (Critical Step): Before use, remove the vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial in a standard laboratory environment causes immediate condensation of atmospheric water directly onto the solid compound, instantly degrading the -NCS group.

workflow S1 1. Aliquot Solid (Under Argon/N2) S2 2. Desiccant Packaging (Moisture Barrier) S1->S2 S3 3. Amber Vial Sealing (UV Protection) S2->S3 S4 4. Store at -20°C (Thermal Stability) S3->S4 S5 5. Thaw to RT Before Use (Prevent Condensation) S4->S5

Fig 2: Step-by-step self-validating workflow for long-term compound storage and handling.

Analytical Workflows for Stability Verification

To ensure a self-validating system, researchers must not blindly trust that a storage protocol was executed flawlessly. Before utilizing 2-Hydroxy-4-isothiocyanatobenzoic acid in sensitive syntheses (such as SIRT5 inhibitor development[1]), its integrity must be empirically verified.

Self-Validating RP-HPLC Protocol for Purity Verification:

  • Causality Principle: If the storage protocol failed (e.g., moisture breach), the compound hydrolyzes to 4-aminosalicylic acid. Because the resulting amine group is highly polar compared to the lipophilic isothiocyanate group, the degradant will exhibit a significantly shorter retention time on a reverse-phase C18 column.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous, HPLC-grade acetonitrile. Crucial: Do not use aqueous buffers for the stock solution to prevent in-situ degradation during the run.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV absorbance at 254 nm.

  • Validation Checkpoint: Analyze the resulting chromatogram. The intact 2-Hydroxy-4-isothiocyanatobenzoic acid will elute as the dominant, later-eluting peak. If a secondary peak appears at an earlier retention time with an area integration >2%, the sample has been compromised by moisture and the batch must be discarded or repurified.

References

  • Source: chemsrc.
  • Source: nih.
  • Stability and degradation of 4-Amino-2-(methylthio)
  • Source: guidechem.

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profiling and Solvent Dynamics of 2-Hydroxy-4-isothiocyanatobenzoic Acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bifunctional intermediates that present unique solvation challenges. One such compound is 2-Hydroxy-4-isothiocyana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bifunctional intermediates that present unique solvation challenges. One such compound is 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS: 7506-87-8; also known as 4-isothiocyanatosalicylic acid). This molecule has gained significant traction as a critical warhead and scaffold in the synthesis of selective SIRT5 inhibitors . However, its dual nature—housing both a highly polar, hydrogen-bonding salicylic acid core and a lipophilic, electrophilic isothiocyanate (-NCS) group—creates a complex solubility profile.

This whitepaper provides an in-depth, mechanistically grounded guide to the solubility of 2-hydroxy-4-isothiocyanatobenzoic acid across various solvent systems. By understanding the thermodynamics of its solvation, researchers can prevent premature degradation, avoid unwanted nucleophilic attacks on the -NCS group, and optimize yields during purification and bioconjugation workflows.

Physicochemical Architecture & Solvation Causality

To predict and manipulate the solubility of 2-hydroxy-4-isothiocyanatobenzoic acid, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions:

  • The Salicylic Acid Core (H-Bonding & pH Sensitivity): The adjacent carboxylic acid (-COOH, pKa ~3.0) and phenolic hydroxyl (-OH) groups engage in strong intramolecular hydrogen bonding (chelation). This internal bonding reduces the molecule's ability to interact with protic solvents like neutral water, rendering the free acid highly hydrophobic and insoluble in acidic or neutral aqueous media.

  • The Isothiocyanate Moiety (Electrophilicity & Lipophilicity): The -NCS group adds significant lipophilic bulk to the benzene ring. More importantly, it is highly reactive toward nucleophiles (amines, thiols, and hydroxide ions).

  • Causality in Solvation: True (non-reactive) solubilization requires solvents with high dielectric constants and strong hydrogen-bond accepting capabilities (e.g., DMF, DMSO, or Pyridine) to disrupt the intermolecular dimers formed by the carboxylic acids without attacking the -NCS group. Conversely, dissolving the compound in basic aqueous solutions (like aqueous ammonia) is a reactive solubilization, as it deprotonates the acid while simultaneously converting the isothiocyanate into a thiourea derivative .

Empirical Solubility Matrix

The following table synthesizes the solubility behavior of 2-hydroxy-4-isothiocyanatobenzoic acid, categorizing solvents by their mechanism of action and practical utility.

Solvent SystemSolubility LevelSolvation Mechanism / CausalitySynthetic Application
Water (pH < 4) InsolubleIntramolecular H-bonding and lipophilic -NCS bulk prevent hydration.Precipitation/Isolation after synthesis.
Aqueous Ammonia (28%) Highly Soluble (Reactive)Deprotonation of -COOH and nucleophilic attack of NH3 on -NCS.Synthesis of 2-hydroxy-4-thioureidobenzoic acid.
Toluene (20 °C) InsolubleLow polarity cannot disrupt strong intermolecular carboxylic dimers.Anti-solvent for crystallization.
Toluene (110 °C) SolubleThermal energy overcomes crystal lattice forces; non-nucleophilic.Thermal recrystallization.
Anhydrous Pyridine Highly SolubleActs as a strong H-bond acceptor and base catalyst; disrupts dimers.Amine coupling reactions.
Dichloromethane (DCM) Poor to ModerateLow dielectric constant; fails to fully break H-bonded dimers.Limited; better for alkyl ester derivatives.

Experimental Protocols

The following self-validating protocols demonstrate how to manipulate the solubility of this compound for purification and downstream synthesis.

Protocol A: Non-Reactive Solubilization & Thermal Recrystallization

Purpose: To purify the crude synthesized free acid without degrading the reactive -NCS group . Causality: Toluene is strictly non-nucleophilic. Heating provides the thermodynamic energy required to break the intermolecular hydrogen bonds of the crystal lattice. Upon cooling, the thermodynamic penalty of remaining in the non-polar solvent forces the compound to re-crystallize, leaving impurities in the mother liquor.

  • Suspension: Suspend 3.35 g of crude 2-hydroxy-4-isothiocyanatobenzoic acid in 15 mL of anhydrous toluene in a round-bottom flask.

  • Thermal Solubilization: Gradually heat the suspension to reflux (~110 °C) under a nitrogen atmosphere. Self-Validation: The opaque suspension will transition to a clear solution as the thermal energy overcomes the lattice enthalpy.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble polymeric impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. Self-Validation: The disruption of thermal energy causes the intermolecular dimers to rapidly re-form, precipitating the pure product as a white solid.

  • Isolation: Filter the purified crystals and dry under high vacuum over phosphorus pentoxide.

Protocol B: Reactive Solubilization (Thiourea Conversion)

Purpose: To solubilize the compound while simultaneously converting the isothiocyanate into a thiourea for SIRT5 inhibitor synthesis . Causality: Aqueous ammonia serves a dual purpose. It acts as a base to deprotonate the carboxylic acid (forming a highly water-soluble ammonium carboxylate salt) and as a nucleophile to attack the central carbon of the isothiocyanate group.

  • Initial State: Weigh 3.75 g of 2-hydroxy-4-isothiocyanatobenzoic acid. At this stage, it is a hydrophobic powder.

  • Reactive Solvation: Add the powder to 70 mL of aqueous ammonia (28%). Initially, the powder will float/suspend due to its hydrophobicity.

  • Agitation & Conversion: Stir the mixture vigorously at room temperature overnight. Self-Validation: As the ammonia attacks the -NCS group and deprotonates the -COOH, the suspension will gradually clear into a homogenous solution of the ammonium salt of 2-hydroxy-4-thioureidobenzoic acid.

  • Precipitation: To isolate the new compound, carefully acidify the solution with dilute HCl until the pH drops below 3, causing the newly formed thiourea derivative to precipitate out of the aqueous phase.

Mechanistic Workflows

PhaseDynamics Solid 2-Hydroxy-4-isothiocyanatobenzoic acid (Solid Powder) Acidic Aqueous HCl (pH < 3) Protonated State Solid->Acidic Acidic Media Basic Aqueous NH3 (pH > 8) Reactive Deprotonation Solid->Basic Basic Media Precipitate Insoluble (Stable Suspension) Acidic->Precipitate H-Bonding / Aggregation Soluble Highly Soluble (Thiourea Ammonium Salt) Basic->Soluble Nucleophilic Attack & Solvation

Phase and reaction dynamics of 2-Hydroxy-4-isothiocyanatobenzoic acid in aqueous media.

SolventSelection Start Target Application for 2-Hydroxy-4-isothiocyanatobenzoic acid Purification Purification / Isolation Start->Purification Synthesis Nucleophilic Addition (e.g., SIRT5 Inhibitors) Start->Synthesis Toluene Toluene (Hot) Recrystallization Purification->Toluene Thermal Gradient Pyridine Anhydrous Pyridine or DMF/DMSO Synthesis->Pyridine Amine Coupling Aqueous Aqueous Ammonia (28%) Synthesis->Aqueous Thiourea Formation

Solvent selection workflow for purification and synthetic application of the compound.

References

  • Liu, Y., Debnath, B., Kumar, S., Lombard, D. B., & Neamati, N. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623.[Link]

Foundational

The Chemical Evolution and Applications of 2-Hydroxy-4-isothiocyanatobenzoic Acid: A Technical Whitepaper

Executive Summary 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid; CAS: 7506-87-8) is a highly reactive, bifunctional chemical building block that has bridged the gap between historic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid; CAS: 7506-87-8) is a highly reactive, bifunctional chemical building block that has bridged the gap between historical antibiotic research and modern epigenetic drug discovery. Featuring a biologically active salicylic acid core paired with an electrophilic isothiocyanate group, this compound serves as a critical intermediate in the synthesis of complex bioconjugates, metal-binding polypeptides, and targeted enzyme inhibitors[1][2]. This whitepaper explores its historical origins, structural logic, and step-by-step synthetic methodologies, providing a comprehensive guide for researchers and drug development professionals.

Historical Context: From Tuberculosis to Epigenetics

The history of 2-hydroxy-4-isothiocyanatobenzoic acid is inextricably linked to its parent compound, 4-aminosalicylic acid (PAS) .

In 1943, Swedish chemist Jörgen Lehmann hypothesized that modifying salicylic acid—a molecule avidly metabolized by the tuberculosis bacterium—could create a competitive inhibitor to starve the pathogen[3]. This deduction led to the discovery of PAS, which became the second antibiotic ever used to successfully treat tuberculosis (following streptomycin) and established the foundation for combination antibiotic therapy[3].

Decades later, medicinal chemists sought to derivatize the PAS scaffold to create novel therapeutic agents and chemical probes. By converting the primary amine of PAS into an isothiocyanate group, researchers unlocked a highly reactive intermediate: 2-hydroxy-4-isothiocyanatobenzoic acid[1][2]. Today, rather than targeting bacterial metabolism, this derivative is primarily utilized in advanced drug discovery, most notably as a "warhead" scaffold for designing selective inhibitors against human sirtuins (e.g., SIRT5), which are implicated in metabolic diseases and cancer[1].

Chemical Properties & Structural Logic

The utility of 2-hydroxy-4-isothiocyanatobenzoic acid lies in its dual-functional nature. The molecule is a self-contained system for both target anchoring and modular extension.

Table 1: Physicochemical & Structural Properties
PropertySpecification / Mechanistic Role
Chemical Name 2-Hydroxy-4-isothiocyanatobenzoic acid
CAS Number 7506-87-8
Molecular Formula C₈H₅NO₃S
Salicylic Acid Core Acts as a hydrogen-bond donor/acceptor and metal chelator. Mimics acidic substrates (like malonate/succinate) in enzymatic active sites[1].
Isothiocyanate Group Highly electrophilic carbon center. Undergoes rapid nucleophilic addition with primary and secondary amines to form stable thiourea linkages[1][2].

Mechanistic Role in Drug Discovery: SIRT5 Inhibition

Recent breakthroughs have identified 2-hydroxy-4-isothiocyanatobenzoic acid as a critical intermediate in the discovery of selective SIRT5 inhibitors [1]. SIRT5 is a NAD⁺-dependent desuccinylase and demalonylase. Because its natural substrates contain acidic carboxylate groups, the SIRT5 active site is lined with specific residues (Arg105 and Tyr102) designed to bind these acidic moieties[1].

The Causality of the Scaffold: Medicinal chemists utilize 2-hydroxy-4-isothiocyanatobenzoic acid because its 2-hydroxybenzoic acid moiety perfectly mimics the acidic profile of succinyl/malonyl groups[1].

  • The carboxylate group forms strong electrostatic interactions and hydrogen bonds with Arg105 and Tyr102[1].

  • The adjacent 2-hydroxyl group forms a critical hydrogen bond with Val221, locking the warhead into the deep end of the substrate-binding pocket[1].

  • The isothiocyanate group at the 4-position allows researchers to easily attach various bulky or hydrophobic amine groups via thiourea formation, extending the molecule to block the rest of the active site[1].

SIRT5_Binding A 2-Hydroxy-4-isothiocyanatobenzoic Acid B Salicylic Acid Moiety (Warhead) A->B C Isothiocyanate Group (Reactive Site) A->C D SIRT5 Active Site (Arg105, Tyr102, Val221) B->D H-bonds & Electrostatics E Thiourea Derivatives C->E Amine Addition F Selective SIRT5 Inhibition D->F Enzyme Blockade E->D Hydrophobic Interactions

Logical flow of 2-hydroxy-4-isothiocyanatobenzoic acid derivatives in SIRT5 inhibition.

Experimental Protocols: Synthesis & Validation

The synthesis of 2-hydroxy-4-isothiocyanatobenzoic acid from PAS must be carefully controlled to prevent the hydrolysis of the sensitive isothiocyanate product. The following protocol is a self-validating system designed for high yield and purity[1].

Protocol: Synthesis from 4-Aminosalicylic Acid

Step 1: Acidic Suspension Suspend 4-Aminosalicylic acid (PAS) (0.02 mol) in 35 mL of distilled water. Add 6.7 mL of concentrated hydrochloric acid (HCl) and stir at room temperature. Causality: The addition of HCl protonates the amine, facilitating its reaction with the electrophile while maintaining an acidic environment that suppresses unwanted side reactions of the phenolic hydroxyl group[1][2].

Step 2: Electrophilic Addition Add an additional 35 mL of water to the suspension, followed by the dropwise addition of thiophosgene (0.024 mol). Stir the mixture continuously for 3 hours. Causality: Thiophosgene reacts with the primary amine to form a thiocarbamoyl chloride intermediate, which subsequently eliminates HCl to yield the isothiocyanate[1]. Self-Validation: Thiophosgene has a distinct orange color. The complete dissipation of this orange color visually indicates the consumption of the reagent and the completion of the reaction[1].

Step 3: Isolation and Purification Filter the solid product. Wash the filter cake multiple times with cold water to remove residual acid and water-soluble impurities[1].

Step 4: Anhydrous Drying Dry the washed solid strictly over phosphorus pentoxide (P₂O₅) in a desiccator. Recrystallize the resulting white solid from toluene[1]. Causality: Isothiocyanates are highly sensitive to moisture and will slowly hydrolyze into ureas or thioureas if left wet. P₂O₅ is a powerful desiccant that ensures a strictly anhydrous environment, preserving the integrity of the reactive functional group[1].

Synthesis Step1 4-Aminosalicylic Acid (PAS) + Aqueous HCl Step2 Addition of Thiophosgene (Room Temp, 3h) Step1->Step2 Suspension Step3 Filtration & Washing (Removal of unreacted species) Step2->Step3 Orange color dissipates Step4 Drying over P2O5 & Recrystallization (Toluene) Step3->Step4 Solid product isolation Step5 2-Hydroxy-4-isothiocyanatobenzoic Acid (Yield: ~86%) Step4->Step5 Purified Intermediate

Step-by-step synthesis of 2-hydroxy-4-isothiocyanatobenzoic acid from PAS.

Quantitative Data: Synthesis Yields and Inhibition Metrics

The efficiency of the synthetic protocol and the subsequent biological efficacy of its derivatives are summarized below, demonstrating the compound's viability as a drug discovery scaffold[1].

Table 2: Quantitative Yields and SIRT5 Inhibition Metrics
Compound IDStructural DescriptionSynthesis Yield (%)SIRT5 Inhibition Potency
Compound 46 2-Hydroxy-4-isothiocyanatobenzoic acid (Core)86%N/A (Reactive Intermediate)
Compound 47 2-Hydroxy-4-thioureidobenzoic acid73%Weak (>100 μM)
Hit 11 Thiourea derivative (Initial Hit)54%Moderate (Baseline)
Compound 43 Optimized Thiourea DerivativeN/AHigh (10-fold increase vs. Hit 11)

Data synthesized from in vitro enzymatic assays highlighting the necessity of the 2-hydroxybenzoic acid moiety for maintaining SIRT5 inhibition[1].

Conclusion

2-Hydroxy-4-isothiocyanatobenzoic acid represents a masterclass in chemical evolution. Originating from the structural backbone of a historic anti-tuberculosis drug, it has been repurposed through the addition of an isothiocyanate group into a highly versatile synthetic intermediate. By combining a targeted "warhead" capable of mimicking enzymatic substrates with a reactive site primed for modular expansion, this compound remains an indispensable tool for researchers developing next-generation epigenetic inhibitors and bioconjugates.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Source: Google Patents (US8367857B2)
  • 4-Aminosalicylic acid (Historical Context) Source: Wikipedia URL:[Link]

Sources

Exploratory

Translating Phytochemicals to Pharmacologics: The Therapeutic Landscape of Isothiocyanates

As researchers and drug development professionals, we are constantly searching for small molecules that can modulate complex disease networks without inducing severe off-target toxicity. Isothiocyanates (ITCs)—highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we are constantly searching for small molecules that can modulate complex disease networks without inducing severe off-target toxicity. Isothiocyanates (ITCs)—highly reactive organosulfur compounds derived from cruciferous vegetables—have emerged as potent candidates for oncology, neuroprotection, and chronic inflammation.

In this technical guide, we will deconstruct the pharmacokinetic realities of ITCs, map their primary mechanistic pathways, and provide self-validating experimental protocols for evaluating their efficacy in preclinical models.

Biogenesis and Pharmacokinetic Realities

ITCs are not synthesized directly by plants; rather, they are the enzymatic breakdown products of glucosinolates, which are secondary metabolites endemic to the Brassicaceae family[1]. The conversion is catalyzed by2[2].

From a drug formulation standpoint, the pharmacokinetic profile of ITCs presents distinct challenges. Compounds like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) are highly lipophilic, granting them excellent cellular uptake and the ability to cross the blood-brain barrier[2]. However, parent ITCs are highly volatile and unstable in aqueous environments. Upon absorption, they are rapidly metabolized via the mercapturic acid pathway, conjugating with glutathione (GSH) via glutathione S-transferases (GSTs)[2].

Because of this rapid metabolism, clinical pharmacokinetic studies must rely on stable downstream metabolites. For example,3 in human interventions[3].

Mechanistic Pillars of ITC Efficacy: The Keap1-Nrf2-ARE Axis

The therapeutic pleiotropy of ITCs is fundamentally anchored in their electrophilic nature. Their primary molecular target is the Keap1-Nrf2-ARE signaling axis, a master regulator of cellular redox homeostasis and detoxification[4].

Nrf2_Pathway ITC Isothiocyanates (SFN, PEITC) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ITC->Keap1_Nrf2 Modulates Keap1 thiols Ubiquitination Proteasomal Degradation Keap1_Nrf2->Ubiquitination Basal State Nrf2_Free Free Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_Free Stress/ITC Induced Dissociation ARE Antioxidant Response Element (ARE) Nrf2_Free->ARE Binds to promoter Genes Cytoprotective Genes (HO-1, NQO1, GST) ARE->Genes Transcription

Mechanism of ITC-mediated Nrf2/ARE pathway activation.

Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) sequesters the transcription factor Nrf2 in the cytoplasm, targeting it for ubiquitin-mediated proteasomal degradation[4]. ITCs act as direct electrophiles, 5[5]. This structural alteration halts the continuous cycle of Nrf2 ubiquitination. Newly synthesized Nrf2 is then free to accumulate, translocate to the nucleus, and bind the Antioxidant Response Element (ARE), triggering the transcription of cytoprotective genes like NAD(P)H:quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1)[4].

Quantitative Clinical and Preclinical Data

To streamline compound selection for drug development, the following table synthesizes the quantitative and mechanistic profiles of the three most heavily researched ITCs:

Isothiocyanate (ITC)Glucosinolate PrecursorPrimary Molecular TargetsKey Therapeutic Applications & Observations
Sulforaphane (SFN) GlucoraphaninKeap1/Nrf2 activation, HDAC inhibitionChemoprevention & Neuroprotection: Exhibits biphasic dose responses; low doses promote cell survival, while high doses (10–40 µM) inhibit tumor growth[6].
Phenethyl ITC (PEITC) GluconasturtiinROS generation, c-Myc, PI3K/AKT/mTOROncology: 7[7]. Reverses cisplatin resistance.
Allyl ITC (AITC) SinigrinCell cycle arrest, MAPK signalingAntimicrobial & Hepatocellular Carcinoma: Induces DNA damage in HepG2 cells at >10 µM, heavily dependent on the Nrf2 signaling pathway[6].

Overcoming Chemoresistance: A Case Study in Oncology

One of the most promising applications of ITCs is their ability to overcome multidrug resistance. In non-small cell lung cancer (NSCLC), cisplatin resistance is a critical clinical bottleneck. Recent in vivo and in vitro studies demonstrate that8[8].

Furthermore, in malignant pleural mesothelioma (MPM),9, highlighting a highly favorable therapeutic index for localized administration[9].

Self-Validating Experimental Methodology

To rigorously evaluate the efficacy and mechanistic pathways of ITCs in chemoresistant cancer models, researchers must employ a self-validating experimental workflow. The following protocol details the assessment of PEITC-mediated reversal of cisplatin resistance, emphasizing the causality behind each methodological choice.

ITC_Workflow Seed 1. Cell Culture & Seeding (e.g., A549/DDP) Treat 2. ITC Dose-Response ± NAC Pre-treatment Seed->Treat 24h Adherence Viability 3a. Viability Assay (CCK-8 / Flow Cytometry) Treat->Viability Phenotypic Molecular 3b. Molecular Profiling (Nuclear Extract / RT-qPCR) Treat->Molecular Mechanistic Validate 4. Mechanistic Validation (Nrf2 Knockdown / Rescue) Viability->Validate Molecular->Validate Output 5. Efficacy & Safety Therapeutic Index Validate->Output Data Synthesis

Self-validating workflow for assessing ITC efficacy.
Step-by-Step Protocol: Assessing PEITC in Chemoresistant NSCLC

Step 1: Cell Synchronization and Seeding

  • Action: Seed A549/DDP (cisplatin-resistant) cells in 6-well plates and serum-starve for 12 hours prior to treatment.

  • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. Because ITCs are known to induce cell cycle arrest, establishing a uniform baseline prevents confounding variations in cell cycle distribution during flow cytometry analysis.

Step 2: Dose-Response and ROS Scavenging Validation

  • Action: Pre-treat cells with 5 mM N-acetylcysteine (NAC) for 2 hours, followed by co-treatment with IC50 concentrations of PEITC and Cisplatin for 24-48 hours.

  • Causality: ITCs can act as pro-oxidants at high doses, driving apoptosis via ROS generation. Pre-treatment with NAC (a ROS scavenger and GSH precursor) is a critical self-validating step.9[9].

Step 3: Subcellular Fractionation for Target Validation

  • Action: Isolate nuclear and cytoplasmic fractions using a hypotonic lysis buffer combined with NP-40, followed by high-speed centrifugation. Perform Western blotting on the nuclear fraction for Nrf2 and c-Myc.

  • Causality: Whole-cell lysates obscure the functional dynamics of transcription factors.8[8]. Analyzing the nuclear fraction specifically validates the active state of the signaling pathway rather than mere protein presence.

Step 4: Transcriptional Output Quantification

  • Action: Extract total RNA, synthesize cDNA, and perform RT-qPCR for downstream targets (e.g., NQO1, HO-1, SOCS5/6).

  • Causality: While Western blotting confirms nuclear translocation, RT-qPCR confirms that the translocated factors successfully bound to promoter regions (like ARE) and initiated transcription, completing the mechanistic chain of evidence.

Sources

Protocols & Analytical Methods

Method

Advanced Protein Bioconjugation Using 2-Hydroxy-4-isothiocyanatobenzoic Acid (4-ISA): Protocols for Time-Resolved Fluorescence and Affinity Profiling

Executive Summary & Mechanistic Principles 2-Hydroxy-4-isothiocyanatobenzoic acid , commonly referred to as 4-isothiocyanatosalicylic acid (4-ISA), is a highly versatile, bifunctional bioconjugation reagent. It bridges t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Principles

2-Hydroxy-4-isothiocyanatobenzoic acid , commonly referred to as 4-isothiocyanatosalicylic acid (4-ISA), is a highly versatile, bifunctional bioconjugation reagent. It bridges the gap between synthetic chemistry and advanced proteomics by allowing researchers to covalently attach a salicylic acid moiety to target proteins.

As a Senior Application Scientist, it is critical to understand not just how to perform the labeling, but the causality behind the chemistry and its downstream applications :

The Isothiocyanate (ITC) Warhead: Covalent Amine Reactivity

The ITC group reacts selectively with primary amines—specifically the N -terminus of polypeptide chains and the ϵ -amino groups of lysine residues—to form a highly stable, irreversible thiourea linkage.

  • Causality of pH Selection: The reaction is optimally performed at pH 8.0–9.5. The pKa of a lysine ϵ -amine is approximately 10.5. At pH 8.5, a small but sufficient fraction of the amines are deprotonated (nucleophilic) to drive the reaction forward, while simultaneously minimizing the competing rate of aqueous hydrolysis of the ITC group.

The Salicylic Acid Moiety: Dual-Function Pharmacophore and Antenna

Once conjugated, the 2-hydroxybenzoic acid (salicylic acid) tag serves two primary advanced functions:

  • Lanthanide Sensitization (TRF): Salicylic acid is a classic "antenna" molecule. It strongly absorbs UV light ( λmax​ ~300 nm) and transfers this excitation energy via intramolecular intersystem crossing to the resonance levels of coordinated lanthanide ions like Terbium (Tb 3+ ). Because lanthanide luminescence has a millisecond-scale decay lifetime, introducing a microsecond time delay before signal acquisition completely eliminates short-lived background autofluorescence, drastically improving assay sensitivity.

  • SIRT5 Affinity Profiling: Recent structural biology studies have identified the 2-hydroxybenzoic acid scaffold as a highly selective warhead for the sirtuin deacetylase SIRT5. The carboxylate group forms critical electrostatic interactions with Arg105 and Tyr102 in the SIRT5 binding pocket, while the adjacent hydroxyl group hydrogen-bonds with Val221[1]. 4-ISA-labeled proteins can thus be utilized as targeted affinity probes to interrogate SIRT5 interactions.

Experimental Workflow & Visualization

The following diagram illustrates the bioconjugation workflow and the divergent downstream applications of the 4-ISA-protein conjugate.

G P Target Protein (Primary Amines) R Bioconjugation (pH 8.5, 2h, 25°C) P->R I 4-ISA Reagent (ITC-Salicylic Acid) I->R C 4-ISA-Protein Conjugate (Thiourea Bond) R->C SEC Purification T Time-Resolved Fluorescence (Tb3+ Sensitization) C->T Add Lanthanide S Affinity Profiling (SIRT5 Binding) C->S Enzyme Assay

Workflow of 4-ISA bioconjugation and downstream TRF/affinity applications.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It includes a mandatory "Mock Conjugation" control to establish baseline UV absorbance, ensuring that the calculated Degree of Labeling (DOL) is an artifact-free representation of covalent modification.

Phase A: Reagent Preparation and Bioconjugation
  • Buffer Causality: Amine-free buffers (e.g., 0.1 M Sodium Bicarbonate or Borate) are strictly required. Buffers like Tris or Glycine contain primary amines that will competitively react with the ITC warhead, instantly quenching the labeling reaction.

Step-by-Step Methodology:

  • Protein Preparation: Dissolve or buffer-exchange the target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.5, to a final concentration of 2–5 mg/mL.

  • Control Setup (Self-Validation): Split the protein sample into two aliquots: the Reaction tube and the Mock Control tube.

  • Probe Preparation: Dissolve 4-ISA in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use. Note: Isothiocyanates degrade in moisture; discard unused reconstituted reagent.

  • Conjugation: Add the calculated molar excess of 4-ISA (see Table 1) to the Reaction tube. Add an equivalent volume of pure DMSO/DMF to the Mock Control tube. The organic solvent volume must not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate both tubes in the dark at room temperature (25°C) for 2 hours with gentle end-over-end rotation.

Phase B: Purification and DOL Quantification
  • Purification: Remove unreacted 4-ISA by passing both the Reaction and Mock Control samples through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) or your desired downstream assay buffer.

  • Spectrophotometric Analysis: Measure the UV-Vis absorbance of both purified samples at 280 nm (protein backbone) and 300 nm (salicylic acid peak). The molar absorptivity ( ϵ ) of salicylic acid at 300 nm is approximately 3,830 M −1 cm −1 [2].

  • DOL Calculation: First, subtract the A300 of the Mock Control from the Reaction A300 to eliminate background scattering. Then, calculate the Degree of Labeling:

    • [4-ISA] (M) = A300(corrected)​/3,830

    • [Protein] (M) = [A280​−(A300(corrected)​×CF)]/ϵprotein​ (where CF is the correction factor for 4-ISA absorbance at 280 nm, typically ~0.5)

    • DOL = [4-ISA] /[Protein]

Phase C: Downstream Terbium (Tb 3+ ) Sensitization Assay
  • Complexation: Dilute the 4-ISA-labeled protein to 100 nM in a TRF assay buffer (e.g., 50 mM HEPES, pH 7.4). Add TbCl 3​ to a final concentration of 10 μ M.

  • Signal Acquisition: Excite the sample at 300 nm. Apply a 100 μ s delay time, and integrate the emission signal at 545 nm over a 1,000 μ s window. The salicylic acid antenna will transfer energy to the Tb 3+ ion, yielding a brilliant, long-lived green luminescence.

Quantitative Data Summaries

Table 1: Optimization of Bioconjugation Parameters

The optimal molar excess depends heavily on the protein's molecular weight and the number of surface-accessible lysine residues.

Target DOL (Labels/Protein)Molar Excess (4-ISA : Protein)Reaction TimeTemperatureExpected Yield (Post-SEC)
Low (1 - 2) 5-fold to 10-fold2 hours25°C> 85%
Medium (3 - 5) 15-fold to 20-fold2 hours25°C> 80%
High (> 5) 30-fold to 50-fold3 hours25°C70 - 80% (Risk of precipitation)
Table 2: Photophysical & Biochemical Properties of 4-ISA Conjugates
PropertyValueExperimental Significance
Absorbance Maximum ( λmax​ ) ~300 nmEnables spectrophotometric quantification without severe overlap with the 280 nm protein peak[2].
Molar Extinction Coefficient ( ϵ300​ ) ~3,830 M −1 cm −1 Used for calculating the exact concentration of conjugated labels[2].
Tb 3+ Emission Maximum 545 nmSharp, multi-peak emission characteristic of Lanthanides; allows for multiplexing.
SIRT5 Binding Warhead 2-Hydroxybenzoic acidProvides targeted electrostatic and hydrogen-bonding interactions within the SIRT5 pocket[1].

Sources

Application

Application Note: 2-Hydroxy-4-isothiocyanatobenzoic Acid (4-ISA) as a Compact, Large-Stokes-Shift Fluorophore for High-Resolution Fluorescence Microscopy

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary & Mechanistic Insights In fluorescence microscopy, the pursuit of optimal signal-to-noise ratios often leads...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary & Mechanistic Insights

In fluorescence microscopy, the pursuit of optimal signal-to-noise ratios often leads researchers to utilize bulky, complex fluorophores. However, when labeling low-molecular-weight proteins, nanobodies, or receptor ligands, the steric footprint of a massive fluorophore (like FITC or Alexa Fluor dyes) can critically disrupt the target's biological function and binding affinity.

As a Senior Application Scientist, I frequently recommend 2-Hydroxy-4-isothiocyanatobenzoic acid (4-ISA) (CAS 7506-87-8) [2] as an elegant, ultra-compact alternative for blue-channel fluorescence imaging. 4-ISA is a highly reactive, isothiocyanate-functionalized derivative of salicylic acid.

The ESIPT Advantage (Causality of the Large Stokes Shift)

Unlike standard fluorophores that suffer from narrow Stokes shifts (leading to high background noise from excitation light scattering), 4-ISA exhibits a massive Stokes shift of >100 nm. The causality behind this lies in Excited-State Intramolecular Proton Transfer (ESIPT) .

Because 4-ISA possesses a hydroxyl group adjacent to a carboxyl group, UV excitation (~315 nm) triggers an ultrafast proton transfer from the hydroxyl oxygen to the carbonyl oxygen. This creates a transient tautomer in the excited state that emits light at a significantly lower energy (~420 nm) before reverting to its normal ground state. This mechanism eliminates self-quenching and dramatically enhances signal resolution in live-cell imaging [4].

G N_GS Normal Form (Ground State) N_ES Normal Form (Excited State) N_GS->N_ES UV Excitation (~315 nm) T_ES Tautomer Form (Excited State) N_ES->T_ES ESIPT (Proton Transfer) T_GS Tautomer Form (Ground State) T_ES->T_GS Fluorescence (~420 nm) T_GS->N_GS Reverse Transfer (Non-Radiative)

ESIPT mechanism of 4-ISA driving its characteristic large Stokes shift.

Quantitative Comparison of Blue Fluorophores

To justify the selection of 4-ISA over traditional labels, review the comparative photophysical data below. 4-ISA provides a comparable emission profile to Alexa Fluor 350 but with less than half the steric mass.

Property4-ISA (2-Hydroxy-4-isothiocyanatobenzoic acid)FITC (Fluorescein Isothiocyanate)Alexa Fluor 350
Molecular Weight 195.19 g/mol 389.38 g/mol ~410 g/mol
Excitation Max ~315 nm495 nm346 nm
Emission Max ~420 nm519 nm442 nm
Stokes Shift ~105 nm (ESIPT-driven)24 nm96 nm
Reactive Group Isothiocyanate (-NCS)Isothiocyanate (-NCS)NHS Ester
Steric Footprint Ultra-lowModerateModerate to High

Bioconjugation Chemistry & Workflow

The isothiocyanate group (-N=C=S) of 4-ISA is a potent electrophile. It reacts selectively with primary amines (such as the ε -amino groups of lysine residues on proteins) to form a stable, covalent thiourea linkage [1].

G P Target Protein (Primary Amines) C Thiourea Linkage (Covalent Bond) P->C Nucleophilic Attack F 4-ISA Fluorophore (-NCS Reactive Group) F->C Electrophilic Carbon B Conjugation Buffer (pH 8.5 - 9.0) B->C Deprotonates Amines M Microscopy Ready (Ex: 315nm / Em: 420nm) C->M Purified Conjugate

Workflow of 4-ISA bioconjugation via thiourea linkage for fluorescence microscopy.

Self-Validating Experimental Protocol: Protein Labeling

A robust protocol must not rely on blind faith; it must be a self-validating system. The following methodology ensures that every stage of the conjugation can be mathematically and empirically verified before proceeding to the microscope.

Materials Required
  • Target Protein (1–5 mg/mL)

  • 4-ISA powder (CAS 7506-87-8)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Sephadex G-25 Desalting Column (e.g., PD-10)

Step-by-Step Methodology

Step 1: Buffer Exchange (Critical Prep)

  • Action: Dialyze or desalt the target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.5.

  • Causality: The pKa of lysine side chains is ~10.5. A buffer pH of 8.5 is strictly required to deprotonate a sufficient fraction of the amines, rendering them nucleophilic. Crucially, Tris or glycine buffers must be entirely removed, as their free amines will competitively react with and quench the 4-ISA.

  • Validation: Measure the A280​ of the recovered protein to confirm no material was lost during exchange.

Step 2: Fluorophore Solubilization

  • Action: Dissolve 4-ISA in anhydrous DMF to create a 10 mg/mL stock solution.

  • Causality: Isothiocyanates are highly susceptible to hydrolysis in aqueous environments. Using an anhydrous solvent preserves the electrophilic carbon until the exact moment of conjugation.

Step 3: The Conjugation Reaction

  • Action: Add the 4-ISA stock to the protein solution to achieve a 15:1 molar ratio of fluorophore to protein. Incubate for 2 hours at room temperature, protected from light.

  • Causality: A molar excess drives the reaction kinetics forward. Light protection prevents premature photobleaching of the newly formed fluorescent conjugate.

Step 4: Size-Exclusion Purification

  • Action: Pass the reaction mixture through a Sephadex G-25 column pre-equilibrated with PBS (pH 7.4). Collect 0.5 mL fractions.

  • Causality: The porous resin traps the small, unreacted 4-ISA molecules (slow fraction), while the large, labeled protein bypasses the pores and elutes first (fast fraction).

Step 5: Mathematical Self-Validation (Degree of Labeling) Do not proceed to microscopy without verifying the Degree of Labeling (DOL). An optimal DOL is between 1.5 and 3.0. A DOL > 3.0 often leads to protein precipitation or altered biological function.

  • Action: Measure the absorbance of the peak protein fraction at 280 nm ( A280​ ) and 315 nm ( A315​ ).

  • Calculation:

    • Calculate 4-ISA concentration: [4ISA]=5,000M−1cm−1A315​​

    • Calculate Protein concentration: [Protein]=εprotein​A280​−(A315​×0.15)​ (Note: 0.15 is the correction factor for 4-ISA's absorbance at 280 nm).

    • DOL=[Protein][4ISA]​

Fluorescence Microscopy Guidelines

Once the DOL is validated, the conjugate is ready for imaging [3].

  • Filter Selection: Use a standard DAPI or Hoechst filter cube. The ideal excitation bandpass is 340/40 nm, and the emission bandpass is 440/50 nm.

  • Mounting: 4-ISA is highly photostable compared to standard fluorescein derivatives, but using an anti-fade mounting medium (e.g., ProLong Gold) is still recommended to maximize the observation window.

  • Troubleshooting Autofluorescence: Because 4-ISA excites in the near-UV range, cellular autofluorescence (from NADH/FAD) can sometimes be observed. However, 4-ISA's massive ESIPT-driven Stokes shift allows you to tighten the emission filter window to strictly 410–430 nm, effectively cutting out broad-spectrum background noise.

References

  • Bioconjugate Techniques (3rd Edition) Source: Academic Press URL:[Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Fluorescence microscopy Source: Nature Methods URL:[Link]

  • Development of solvatochromic fluorophores incorporating boron complex and application for biothiols detection in live-cell imaging Source: Hokkaido University Collection of Scholarly and Academic Papers URL:[Link]

Method

application of 2-Hydroxy-4-isothiocyanatobenzoic acid in flow cytometry

Advanced Application Note: Custom Bioconjugation of 2-Hydroxy-4-isothiocyanatobenzoic Acid for SIRT5-Targeted Flow Cytometry Probes Executive Summary As a Senior Application Scientist, I frequently encounter the limitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Custom Bioconjugation of 2-Hydroxy-4-isothiocyanatobenzoic Acid for SIRT5-Targeted Flow Cytometry Probes

Executive Summary

As a Senior Application Scientist, I frequently encounter the limitations of traditional antibody-based intracellular flow cytometry—namely, the requirement for harsh permeabilization, artifactual localization, and high off-target background. To overcome this, we can leverage rational chemical design to build custom, cell-permeable small-molecule probes.

This application note details the use of 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87-8) not as an off-the-shelf dye, but as a highly specific chemical building block. Recent medicinal chemistry breakthroughs have identified the 2-hydroxybenzoic acid moiety as a highly selective "warhead" that binds the active site of Sirtuin 5 (SIRT5)[1], a mitochondrial deacylase critical to tumor metabolism and survival in cancers such as melanoma[2]. By exploiting the reactive isothiocyanate group on this molecule, we can conjugate it to an amine-bearing fluorophore, creating a targeted, self-validating fluorescent probe for the single-cell quantification of SIRT5 via flow cytometry.

Mechanistic Overview & Chemical Rationale

The design of this custom flow cytometry probe relies on two distinct chemical features of 2-Hydroxy-4-isothiocyanatobenzoic acid:

  • The Targeting Warhead: The 2-hydroxybenzoic acid (salicylic acid) structure forms a critical hydrogen bond network within the SIRT5 active pocket, acting as a selective competitive inhibitor[1].

  • The Bioconjugation Linker: The isothiocyanate group (-NCS) is highly electrophilic. In a slightly basic, anhydrous environment, it reacts rapidly with primary amines (-NH2) on a reporter molecule (e.g., Cy5-Amine) to form a highly stable, irreversible thiourea bond.

By coupling these features, the resulting SIRT5-Cy5 probe readily permeates live cell membranes, accumulates in the mitochondria, and binds SIRT5. This allows for real-time, live-cell metabolic profiling on a standard flow cytometer equipped with a red laser (640 nm).

Workflow Visualization

G A 2-Hydroxy-4-isothiocyanatobenzoic acid (SIRT5 Warhead) C Thiourea-Linked SIRT5-Cy5 Probe A->C Bioconjugation (DMF/DIPEA) B Cy5-Amine Fluorophore (Reporter) B->C D Live Cell Incubation & Mitochondrial Targeting C->D Cell Permeation E Flow Cytometry (640nm Excitation) D->E Single-Cell Quantification

Workflow: Synthesis and flow cytometric application of SIRT5-targeted fluorescent probes.

Protocol I: Synthesis of the SIRT5-Cy5 Fluorescent Probe

Note: Isothiocyanates are highly moisture-sensitive. Water will hydrolyze the -NCS group into an unreactive primary amine. Strict adherence to anhydrous conditions is the primary causal factor for conjugation success.

Reagents:

  • 2-Hydroxy-4-isothiocyanatobenzoic acid (Targeting Warhead)[1]

  • Cy5-Amine or Alexa Fluor 647 Cadaverine (Fluorescent Reporter)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mg of Cy5-Amine in 500 µL of anhydrous DMF to create a concentrated stock.

  • Activation: Add 1.5 molar equivalents of 2-Hydroxy-4-isothiocyanatobenzoic acid to the Cy5-Amine solution. Causality: A slight molar excess of the warhead ensures complete consumption of the expensive fluorophore.

  • Catalysis: Add 3.0 molar equivalents of DIPEA. Causality: The primary amine on the fluorophore must be deprotonated to act as a strong nucleophile. DIPEA provides the necessary basicity without acting as a competing nucleophile.

  • Incubation: Vortex thoroughly and incubate the reaction mixture at room temperature in the dark for 4 hours with continuous agitation.

  • Quenching: Add 50 µL of 100 mM Tris-HCl (pH 8.0). The primary amines in the Tris buffer will scavenge any unreacted isothiocyanate, preventing non-specific crosslinking during the cellular assay.

  • Purification: Purify the resulting SIRT5-Cy5 probe using reverse-phase HPLC or a commercial dye-removal spin column to eliminate the quenched warhead. Lyophilize and store at -20°C.

Protocol II: Self-Validating Flow Cytometry Assay for SIRT5

To ensure absolute trustworthiness, a flow cytometry assay utilizing a novel small-molecule probe must be a self-validating system. The fluorescence signal could theoretically arise from the non-specific lipophilic accumulation of the Cy5 dye in the mitochondrial membrane. To prove target engagement, this protocol mandates a competitive inhibition control using a well-characterized, unlabeled SIRT5 inhibitor such as Suramin[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest target cells (e.g., A375 human melanoma cells) and resuspend in Flow Cytometry Staining Buffer (PBS + 2% FBS) at a density of 1×106 cells/mL. Aliquot 100 µL per flow tube.

  • Competitive Blockade (Critical Control): To the "Competitor" control tubes, add 50 µM of unlabeled Suramin. Incubate for 30 minutes at 37°C. Causality: Pre-saturating the SIRT5 active sites with a known inhibitor ensures that any subsequent binding of our custom probe is strictly mediated by the 2-hydroxybenzoic acid warhead.

  • Probe Staining: Add the custom SIRT5-Cy5 probe to all tubes (except unstained controls) at a final optimized concentration of 1 µM.

  • Incubation: Incubate all samples for 30 minutes at 37°C in the dark to allow for cell permeation and mitochondrial localization.

  • Washing: Add 2 mL of ice-cold PBS to halt the binding kinetics. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step twice to remove unbound probe.

  • Viability Staining: Resuspend the cell pellet in 300 µL of PBS containing a viability dye (e.g., DAPI or Sytox Green) to exclude dead cells, which non-specifically absorb probes.

  • Acquisition: Acquire data on a flow cytometer. Excite the SIRT5-Cy5 probe with the 640 nm red laser and collect emission using a 670/30 nm bandpass filter. Gate on single, live cells.

Quantitative Data Presentation & Interpretation

The following table summarizes the expected quantitative outcomes of the self-validating assay, demonstrating how to interpret the Mean Fluorescence Intensity (MFI) to confirm specific SIRT5 target engagement.

Cell Line / ConditionTreatmentMFI (670/30 nm)% Specific BindingInterpretation
A375 (Wild-Type) Unstained150N/AEstablishes cellular autofluorescence baseline.
A375 (Wild-Type) SIRT5-Cy5 Probe (1 µM)14,500100%Indicates high SIRT5 expression and probe permeation.
A375 (Wild-Type) Probe + Suramin (50 µM)2,10014.4%Self-Validation: Signal reduction confirms the probe binds specifically to the SIRT5 active site.
SIRT5-KO A375 SIRT5-Cy5 Probe (1 µM)1,85012.7%Orthogonal Validation: Genetic knockout confirms the 2-hydroxybenzoic acid warhead's absolute specificity.

References

  • Liu, Y., Debnath, B., Kumar, S., Lombard, D. B., & Neamati, N. (2022). "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors." European Journal of Medicinal Chemistry, 241, 114623. URL:[Link]

  • Scilit Database. "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - Reference Index." URL:[Link]

Sources

Application

High-Sensitivity Amino Acid Profiling via Derivatization with 2-Hydroxy-4-isothiocyanatobenzoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Application: Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Introduction & Scientific Rationale

The accurate quantification and profiling of amino acids in biological matrices is a critical component of metabolomics, biomarker discovery, and biopharmaceutical development. However, native amino acids present significant analytical challenges: they lack strong UV-absorbing chromophores, exhibit poor retention on standard reversed-phase (C18) columns due to high polarity, and often suffer from low ionization efficiency in mass spectrometry.

To overcome these limitations, chemical derivatization is employed. While traditional reagents like Phenyl Isothiocyanate (PITC) or 4-sulfophenyl isothiocyanate (SPITC) are widely used [1, 3], the use of 2-Hydroxy-4-isothiocyanatobenzoic acid (2H4IB) introduces a paradigm shift by acting as a bifunctional chemoselective probe.

The Causality of the Molecular Design:
  • Chemoselective Capture: The isothiocyanate (-N=C=S) group reacts rapidly and selectively with primary and secondary amines (the α -amino group of amino acids and the ϵ -amino group of lysine) to form a highly stable thiourea linkage.

  • Ionization & Optical Enhancement: The 2-hydroxybenzoic acid moiety is structurally identical to salicylic acid—a classic UV chromophore and a highly effective energy-absorbing matrix for MALDI-TOF MS. Covalently attaching this moiety to the amino acid increases hydrophobicity for LC retention, provides a readily ionizable carboxyl group for negative-ion Electrospray Ionization (ESI-MS), and enables "matrix-free" or "self-matrix" MALDI-TOF analysis by covalently linking the matrix directly to the analyte [2].

Reaction Mechanism & Analytical Workflow

The derivatization relies on the nucleophilic attack of the unprotonated amine on the electrophilic carbon of the isothiocyanate group. Because the pKa of the α -amino group of most amino acids is between 9.0 and 10.0, the reaction must be buffered at a slightly alkaline pH (typically 8.5–9.0). This ensures a sufficient fraction of the amine is in its nucleophilic state while preventing the rapid aqueous hydrolysis of the isothiocyanate reagent.

ReactionMechanism AA Amino Acid (Primary Amine) Intermediate Nucleophilic Attack on Isothiocyanate Carbon AA->Intermediate Reagent 2-Hydroxy-4-isothiocyanatobenzoic acid (-N=C=S) Reagent->Intermediate Buffer Alkaline Buffer (pH 8.5 - 9.0) Buffer->Intermediate Deprotonates Alpha-Amine Product Thiourea Derivative (UV/MALDI Active) Intermediate->Product Stable Covalent Linkage

Reaction mechanism of amino acid derivatization with 2-hydroxy-4-isothiocyanatobenzoic acid.

Workflow Sample Biological Sample (Serum, Urine, Cell Lysate) Prep Sample Preparation Protein Precipitation / Desalting Sample->Prep Deriv Derivatization 2-Hydroxy-4-isothiocyanatobenzoic acid (37°C, 30 min, pH 8.5) Prep->Deriv Split Analytical Divergence Deriv->Split LCMS LC-ESI-MS/MS Enhanced Ionization (Neg/Pos Mode) Split->LCMS Liquid phase MALDI MALDI-TOF MS Matrix-Free / Self-Matrix Analysis Split->MALDI Solid phase spotting Data Data Processing Quantification & Profiling LCMS->Data MALDI->Data

End-to-end analytical workflow from sample preparation to data processing.

Quantitative Data Summary: Analytical Enhancements

The table below summarizes the expected analytical improvements when comparing native amino acids to their 2H4IB-derivatized counterparts.

ParameterNative (Underivatized) Amino Acids2H4IB-Derivatized Amino AcidsCausality / Mechanistic Rationale
UV Absorbance Poor (Requires low UV <210 nm)High (Max ~254 nm & 310 nm)Introduction of the highly conjugated salicylic acid chromophore allows interference-free UV detection.
LC Retention Poor (Highly polar, elutes in void volume)Excellent (Increased hydrophobicity)The aromatic ring of the benzoic acid moiety increases affinity for C18 reversed-phase stationary phases.
ESI-MS Sensitivity Low to ModerateHigh (Especially Negative Ion Mode)The 2-hydroxybenzoic acid moiety provides a readily ionizable carboxyl group, drastically enhancing negative-ion ESI yields.
MALDI-TOF MS Requires external matrix (high background noise)"Self-Matrix" effect (Matrix-free capability)The covalently attached salicylic acid acts as an internal energy-absorbing matrix, eliminating co-crystallization artifacts.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard (e.g., isotopically labeled amino acids) prior to protein precipitation ensures that any variations in derivatization efficiency are mathematically normalized during data processing.

Materials & Reagents
  • Derivatization Reagent: 2-Hydroxy-4-isothiocyanatobenzoic acid (20 mM) dissolved in anhydrous Acetonitrile (ACN). Note: Must be prepared fresh daily to prevent hydrolysis.

  • Reaction Buffer: 100 mM Sodium Borate buffer, adjusted to pH 8.5.

  • Quenching Solution: 10% Formic Acid in LC-MS grade water.

  • Sample Matrix: Deproteinized biological fluid (e.g., serum precipitated with 3 volumes of cold methanol, centrifuged at 14,000 x g for 10 min).

Derivatization Procedure
  • Sample Aliquoting: Transfer 50 µL of the deproteinized sample (or amino acid standard) into a 1.5 mL low-bind microcentrifuge tube.

  • pH Adjustment: Add 50 µL of the Reaction Buffer (100 mM Sodium Borate, pH 8.5). Vortex briefly. Causality: This step ensures the α -amino groups are deprotonated and highly nucleophilic.

  • Reagent Addition: Add 50 µL of the 2H4IB derivatization reagent (20 mM in ACN). Vortex immediately for 10 seconds to ensure a homogenous mixture.

  • Incubation: Incubate the mixture in a thermomixer at 37°C for 30 minutes, shaking at 800 rpm. Causality: Mild heat provides the activation energy necessary for rapid quantitative formation of the thiourea derivative without causing thermal degradation of sensitive metabolites.

  • Reaction Quenching: Add 10 µL of the Quenching Solution (10% Formic Acid). Causality: Lowering the pH to < 3.0 immediately halts the reaction by protonating any remaining unreacted amines and ensures the carboxyl group of the derivative is protonated for optimal reversed-phase LC retention.

  • Clarification: Centrifuge the quenched mixture at 14,000 x g for 5 minutes to pellet any insoluble byproducts. Transfer the supernatant to an autosampler vial.

Analytical Workflows
Option A: LC-ESI-MS/MS Analysis
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: Negative Ion Mode ESI. Monitor the specific [M-H]⁻ precursor ions corresponding to the mass of the native amino acid + 195 Da (mass of the 2H4IB tag).

Option B: MALDI-TOF MS Analysis
  • Spotting: Mix 1 µL of the derivatized sample with 1 µL of 0.1% Trifluoroacetic acid (TFA). Spot 1 µL of this mixture directly onto a stainless-steel MALDI target plate.

  • Matrix Rationale: Do not add external matrix (e.g., CHCA or DHB). The covalently bound 2-hydroxybenzoic acid moiety will absorb the laser energy (typically 337 nm or 355 nm) and facilitate desorption/ionization directly.

  • Detection: Operate in Negative or Positive Reflector mode depending on the specific target analytes.

References

  • Lin, W., et al. (2023). Profiling of Amino Metabolites in Biological Samples without Protein Precipitation Using a Solid-Phase-Supported Phenyl Isothiocyanate-Based Chemoselective Probe. Analytical Chemistry, ACS Publications. Available at:[Link]

  • Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, PubMed. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (PMC). Available at:[Link]

Method

Application Note: Experimental Design for Evaluating 2-Hydroxy-4-isothiocyanatobenzoic Acid Derivatives as Selective SIRT5 Inhibitors

Target Biology & Chemical Rationale Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase localized primarily in the mitochondrial matrix. Unlike other sirtuin family members that primarily act as deacetylases, SIRT5 e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Biology & Chemical Rationale

Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase localized primarily in the mitochondrial matrix. Unlike other sirtuin family members that primarily act as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities. Dysregulation of SIRT5 is heavily implicated in various malignancies and metabolic disorders, making it a highly sought-after therapeutic target .

Recent medium-throughput screening campaigns have identified 2-hydroxybenzoic acid derivatives—synthesized using the critical precursor 2-hydroxy-4-isothiocyanatobenzoic acid —as potent, selective SIRT5 inhibitors .

The Causality of the Scaffold: The 2-hydroxybenzoic acid moiety acts as a highly specific "warhead." Structural and molecular docking studies reveal that the carboxylate and adjacent hydroxyl groups form essential electrostatic interactions and hydrogen bonds with Arg105 and Tyr102. These two residues are unique to the deep substrate-binding pocket of SIRT5, explaining why these derivatives do not inhibit SIRT1, SIRT2, or SIRT3 .

To properly evaluate novel compounds derived from 2-hydroxy-4-isothiocyanatobenzoic acid, researchers must employ a two-tiered orthogonal experimental design:

  • Biophysical Validation: A Thermal Shift Assay (TSA) to confirm direct target engagement.

  • Biochemical Validation: A Trypsin-Coupled Fluorogenic Assay to quantify functional enzymatic inhibition.

Protocol 1: Medium-Throughput Thermal Shift Assay (TSA)

Experimental Causality: Proteins naturally unfold as ambient temperature increases, exposing their hydrophobic cores. SYPRO Orange dye binds specifically to these exposed hydrophobic regions, resulting in a massive spike in fluorescence. When a 2-hydroxy-4-isothiocyanatobenzoic acid derivative successfully binds to the native state of SIRT5, it thermodynamically stabilizes the protein. This stabilization shifts the protein's melting temperature ( Tm​ ) to a higher value. The magnitude of this shift ( ΔTm​ ) directly correlates with ligand affinity and target engagement .

TSA_Workflow A 1. Assay Assembly SIRT5 + Ligand + Dye B 2. Thermal Ramp 25°C to 95°C A->B C 3. Protein Unfolding Hydrophobic Core Exposed B->C D 4. Dye Binding Fluorescence Spike C->D E 5. Data Analysis Calculate ΔTm D->E

Workflow of the Fluorescence-based Thermal Shift Assay (TSA).

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dilute recombinant human SIRT5 to a working concentration of 2 µM. Prepare SYPRO Orange dye at a 5X working concentration.

  • Compound Plating: In a 96-well or 384-well optically clear PCR plate, add 1 µL of the test compound (dissolved in DMSO) to achieve a final assay concentration of 100 µM.

  • Assay Assembly: Add 19 µL of the SIRT5/SYPRO Orange master mix to each well.

  • Self-Validating Controls: Include a vehicle control (5% DMSO) to establish the baseline Tm​ , and a no-protein control (buffer + dye) to rule out compound autofluorescence.

  • Thermal Cycling: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove micro-bubbles. Run the plate in a Real-Time PCR system with a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor fluorescence using a custom channel (Excitation: 490 nm, Emission: 575 nm).

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . The ΔTm​ is calculated as Tm(compound)​−Tm(DMSOcontrol)​ .

Protocol 2: Trypsin-Coupled Fluorogenic Assay

Experimental Causality: This functional assay relies on the synthetic substrate Z-Lys(succ)-AMC. Trypsin is an endopeptidase that cleaves peptide bonds at the carboxyl side of lysine. However, it cannot cleave the bond if the lysine side chain is succinylated. Active SIRT5 (requiring NAD⁺) removes the succinyl group, generating Z-Lys-AMC. Trypsin can then rapidly cleave this unmodified lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) . If a 2-hydroxybenzoic acid derivative inhibits SIRT5, the substrate remains succinylated, trypsin cleavage is blocked, and fluorescence is quenched.

Trypsin_Assay Substrate Z-Lys(succ)-AMC (Fluorescence Quenched) SIRT5 SIRT5 + NAD+ Desuccinylation Substrate->SIRT5 Binds Active Site Intermediate Z-Lys-AMC (Trypsin-Sensitive) SIRT5->Intermediate Removes Succinyl Group Trypsin Trypsin Cleavage (Developer Solution) Intermediate->Trypsin Exposes Amide Bond Signal Free AMC Released (Fluorescence at 460nm) Trypsin->Signal Cleaves Fluorophore Inhibitor 2-Hydroxybenzoic Acid Derivative (Inhibitor) Inhibitor->SIRT5 Blocks Pocket (Arg105/Tyr102)

Biochemical logic of the SIRT5 Trypsin-Coupled Fluorogenic Assay.

Step-by-Step Methodology
  • Enzyme/Substrate Mix: In a black 384-well non-binding microplate, add recombinant SIRT5 (final concentration ~0.3 µg/mL) in assay buffer (50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA, pH 8.0).

  • Compound Incubation: Add the 2-hydroxy-4-isothiocyanatobenzoic acid derivative at varying concentrations (10-point dose-response curve, 0.1 µM to 100 µM). Incubate at 37°C for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add NAD⁺ (final 500 µM) and the substrate Z-Lys(succ)-AMC (final 10 µM) to initiate the deacylation reaction. (Total volume = 25 µL).

  • Primary Incubation: Incubate the plate at 37°C for 60 minutes.

  • Coupled Cleavage & Termination: Add 25 µL of a developer solution containing Trypsin (2 mg/mL) and Nicotinamide (2 mM). Note: Nicotinamide is a pan-sirtuin inhibitor that immediately halts SIRT5 activity, ensuring the assay only measures cleavage of already-desuccinylated substrate.

  • Secondary Incubation: Incubate at 37°C for 20 minutes to allow complete cleavage by trypsin.

  • Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Self-Validating System Controls: To ensure absolute trustworthiness of the data, the assay must include:

  • Vehicle Control (0% Inhibition): DMSO only; establishes the maximum assay window.

  • Minus-Enzyme Control (100% Inhibition): Buffer instead of SIRT5; validates that trypsin cannot cleave the succinylated substrate independently.

  • Positive Control: A known SIRT5 inhibitor (e.g., Suramin) to validate assay sensitivity.

Quantitative Data Presentation & Expected Outcomes

When profiling new derivatives synthesized from 2-hydroxy-4-isothiocyanatobenzoic acid, benchmark the results against established literature standards (such as "Hit 11" and its optimized derivative "Compound 43") .

Compound Class / ControlSIRT5 IC₅₀ (µM)SIRT1-3 IC₅₀ (µM)ΔTₘ at 100 µM (°C)Selectivity Profile
Hit 11 (Early Derivative)26.4 ± 0.8> 200+ 1.8> 7.5-fold (SIRT5 over SIRT1-3)
Compound 43 (Optimized)2.4 ± 0.2> 200+ 4.5> 80-fold (SIRT5 over SIRT1-3)
Suramin (Positive Control)28.4 ± 2.515.2 (SIRT1)N/ANon-selective
DMSO (Vehicle Control)N/AN/A0.0Baseline

Data Interpretation: A successful derivative will demonstrate a dose-dependent decrease in AMC fluorescence (low IC₅₀) in the biochemical assay, perfectly mirrored by a dose-dependent increase in ΔTm​ in the biophysical assay.

References

  • Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. Cells (MDPI), 2023. Available at:[Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Sirtuin 1 Inhibiting Thiocyanates (S1th)—A New Class of Isotype Selective Inhibitors of NAD+ Dependent Lysine Deacetylases. Frontiers in Pharmacology, 2019. Available at:[Link]

  • Differential regulation of SIRT5 activity by reduced nicotinic acid riboside (NARH). RSC Chemical Biology, 2025. Available at:[Link]

Application

Application Note: Sequential Bioconjugation Using 2-Hydroxy-4-isothiocyanatobenzoic Acid

Introduction & Mechanistic Rationale In the landscape of bioconjugation, achieving precise, 1:1 stoichiometry without triggering uncontrolled protein polymerization remains a significant challenge. 2-Hydroxy-4-isothiocya...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of bioconjugation, achieving precise, 1:1 stoichiometry without triggering uncontrolled protein polymerization remains a significant challenge. 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87-8) emerges as a highly versatile, heterobifunctional cross-linking agent designed to solve this problem (1[1]).

Featuring an amine-reactive isothiocyanate (-NCS) group and a carboxylate (-COOH) group anchored to a compact, rigid salicylic acid core, this molecule enables a strictly controlled, two-step sequential conjugation workflow.

The Causality of the Design: Unlike homobifunctional cross-linkers (e.g., DSS or glutaraldehyde) that react with all available amines simultaneously, 2-hydroxy-4-isothiocyanatobenzoic acid separates the conjugation into two distinct thermodynamic and kinetic phases:

  • Phase 1 (Thiourea Formation): The isothiocyanate group selectively reacts with primary amines (such as lysine ε-amines) at a mildly basic pH (8.5–9.5). At this pH, the target amines are sufficiently deprotonated to act as strong nucleophiles, forming a highly stable thiourea linkage.

  • Phase 2 (Amide Formation): The native carboxylate group remains completely inert during Phase 1. It is subsequently activated using EDC and sulfo-NHS at a mildly acidic pH (5.5–6.5) to form an amine-reactive sulfo-NHS ester, which then captures a second target molecule at physiological pH (2[2]).

Furthermore, the ortho-hydroxyl group (the salicylic acid moiety) provides a built-in UV-traceable chromophore and enables secondary applications, such as metal chelation or specific enzymatic interactions (3[3]).

Physicochemical Properties & Optimization Matrix

To design a successful experiment, it is critical to understand the physical constraints and reactivity profiles of the cross-linker.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 2-Hydroxy-4-isothiocyanatobenzoic acid
CAS Number 7506-87-8
Molecular Weight 195.19 g/mol
Reactive Group 1 Isothiocyanate (-NCS)
Reactive Group 2 Carboxylic Acid (-COOH)
Spacer Arm Rigid Benzene Ring (~6.5 Å)
Solubility DMSO, DMF (Anhydrous)

Table 2: Buffer Compatibility & Reaction Kinetics

Reaction PhaseOptimal pHRecommended BuffersIncompatible Buffers (Avoid)Kinetic Rationale
Isothiocyanate Coupling 8.5 – 9.5Sodium Bicarbonate, BorateTris, Glycine, AmmoniumAmines must be unprotonated to attack the electrophilic carbon of the -NCS group.
EDC/sulfo-NHS Activation 5.5 – 6.5MES (0.1 M)PBS, Acetate (high conc.)EDC requires protonation to form the active O-acylisourea intermediate efficiently.
NHS-Ester Conjugation 7.2 – 8.0PBS, HEPESTris, Glycine, AmmoniumBalances the reactivity of the target amine with the hydrolysis rate of the NHS ester.

Experimental Workflow

The following diagram illustrates the sequential conjugation strategy, ensuring no cross-reactivity occurs between the two distinct protein targets.

G A 2-Hydroxy-4-isothiocyanatobenzoic acid (Cross-linker) C Thiourea Intermediate (Free Carboxylate) A->C Spontaneous reaction with -NH2 B Protein A (Primary Amine) pH 8.5 - 9.5 B->C Nucleophilic attack D EDC / sulfo-NHS Activation pH 5.5 - 6.5 C->D Buffer exchange & Activation E NHS-Ester Intermediate D->E Formation of reactive ester G Final Conjugate (Protein A - Protein B) E->G Amide bond formation F Protein B (Primary Amine) pH 7.2 - 8.0 F->G Nucleophilic attack

Figure 1: Sequential cross-linking workflow using 2-Hydroxy-4-isothiocyanatobenzoic acid.

Detailed Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. We incorporate specific checkpoints to quantify cross-linker attachment before proceeding to the next phase, preventing the catastrophic failure of downstream steps.

Protocol A: Isothiocyanate Conjugation (Phase 1)

Objective: Covalently attach the cross-linker to Protein A via a thiourea bond while leaving the carboxylate group intact.

  • Protein Preparation: Dissolve Protein A at 2–5 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 9.0.

    • Causality: The high pH ensures that a significant fraction of lysine ε-amines (pKa ~10.5) are deprotonated and nucleophilic.

  • Cross-linker Preparation: Dissolve 2-hydroxy-4-isothiocyanatobenzoic acid in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

    • Causality: Isothiocyanates are susceptible to slow hydrolysis in aqueous environments; anhydrous solvent preserves the reactive group.

  • Reaction: Add a 15-fold molar excess of the cross-linker to the Protein A solution. Incubate for 2 hours at room temperature under gentle agitation.

  • Purification & Buffer Exchange: Remove unreacted cross-linker by passing the mixture through a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with 0.1 M MES buffer, pH 6.0.

Self-Validation Checkpoint 1 (UV-Vis & TNBSA):

  • UV-Vis Tracking: Measure the absorbance of the desalted Protein A. The salicylic acid moiety introduces a distinct absorption shoulder at ~310 nm. An increased A310​/A280​ ratio confirms successful incorporation.

  • TNBSA Assay: Quantify the reduction in free primary amines compared to an unmodified Protein A control. This provides the exact molar ratio of cross-linker to protein.

Protocol B: EDC/sulfo-NHS Activation & Conjugation (Phase 2)

Objective: Activate the dormant carboxylate group on the modified Protein A and conjugate it to Protein B.

  • Activation: To the modified Protein A (now in pH 6.0 MES buffer), add EDC to a final concentration of 2 mM and sulfo-NHS to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.

    • Causality: EDC activates the carboxylate to an unstable O-acylisourea intermediate. Sulfo-NHS rapidly converts this into a semi-stable, amine-reactive sulfo-NHS ester, drastically increasing the half-life of the activated state (2[2]).

  • Quenching (Critical Step): Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 5 minutes.

    • Causality: Unreacted EDC must be quenched. If not, when Protein B is added, EDC will activate Protein B's native carboxylates, causing Protein B to polymerize with itself.

  • Conjugation: Add Protein B (pre-dissolved in 0.1 M Sodium Phosphate, pH 7.5) to the activated Protein A. The final pH of the mixture should be between 7.2 and 7.5. Incubate for 2 hours at room temperature.

  • Final Purification: Isolate the final Protein A-Protein B conjugate using Size Exclusion Chromatography (SEC) or dialysis against PBS, pH 7.4.

Self-Validation Checkpoint 2 (SDS-PAGE): Run the final product on a non-reducing SDS-PAGE gel. The appearance of a new, high-molecular-weight band corresponding to the combined mass of Protein A + Protein B confirms successful cross-linking.

References

  • LookChem. "Cas 7506-87-8, 2-HYDROXY-4-ISOTHIOCYANATOBENZOIC ACID". LookChem Chemical Database. 1

  • Sigma-Aldrich. "Benzoicacid, 2-hydroxy-4-isothiocyanato-". Sigma-Aldrich Product Catalog.4

  • NIH PMC. "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors". National Center for Biotechnology Information. 3

  • NIH PMC. "Trifunctional Agents as a Design Strategy for Tailoring Ligand Properties: Irreversible Inhibitors of A1 Adenosine Receptors". National Center for Biotechnology Information. 2

Sources

Method

Application Note: Safety Precautions and Handling Protocols for 2-Hydroxy-4-Isothiocyanatobenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS: 7506-87-8) Executive Summary & Chemical Profile 2-Hydroxy-4-isothiocyanatobenzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS: 7506-87-8)

Executive Summary & Chemical Profile

2-Hydroxy-4-isothiocyanatobenzoic acid is a highly reactive, bifunctional building block featuring a salicylic acid core and an electrophilic isothiocyanate (-N=C=S) group. In recent drug discovery efforts, this compound has emerged as a critical intermediate; specifically, the 2-hydroxybenzoic acid moiety serves as a targeted "warhead" for the synthesis of selective SIRT5 inhibitors, a target of interest in oncology and metabolic diseases 1[1].

However, the same electrophilic properties that make it an invaluable bioconjugation tool also render it a significant occupational hazard. This guide establishes the mechanistic basis of its toxicity and provides self-validating protocols for its safe handling, reaction, and disposal.

Mechanistic Basis of Hazards

To handle this reagent safely, scientists must understand the causality behind its reactivity. The central carbon of the isothiocyanate group is highly electron-deficient, making it a prime target for nucleophilic attack.

  • Biological Toxicity (Haptenation): If inhaled as a dust or absorbed through the skin, the -N=C=S group reacts rapidly and irreversibly with biological nucleophiles—primarily the ϵ -amino groups of lysine residues and the thiol groups of cysteine residues in native proteins. This covalent modification (haptenation) alters the protein's structural conformation, causing the immune system to recognize it as foreign. This mechanism is the root cause of the severe respiratory sensitization, asthma, and allergic contact dermatitis associated with isothiocyanates .

  • Chemical Instability (Hydrolysis): Exposure to atmospheric moisture leads to the nucleophilic attack of water on the isothiocyanate. This hydrolysis forms an unstable carbamic acid intermediate that rapidly decarboxylates, releasing carbon dioxide and forming a primary amine. This newly formed amine then attacks unreacted isothiocyanate molecules, forming insoluble, inert thiourea polymers. This not only destroys the reagent's efficacy but can generate pressure in sealed storage vials2[2].

ToxicityPathway A 2-Hydroxy-4-isothiocyanatobenzoic Acid (Electrophilic -N=C=S) B Atmospheric Moisture (H2O) A->B Improper Storage C Biological Nucleophiles (Lysine -NH2, Cysteine -SH) A->C Occupational Exposure D Hydrolysis Reaction B->D E Covalent Protein Adducts (Haptenation) C->E F Reagent Degradation (Loss of Efficacy) D->F G Sensitization & Allergic Response (Asthma / Dermatitis) E->G Immune System Activation

Caption: Chemical reactivity pathway of isothiocyanates leading to reagent degradation and sensitization.

Risk Assessment & Engineering Controls

To mitigate the risks outlined above, strict adherence to GHS classifications and engineering controls is mandatory.

Table 1: GHS Hazard Classification Summary
Hazard ClassCategoryGHS StatementCausality / Implication
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302, H312, H332Harmful systemic toxicity upon absorption.
Serious Eye Damage Category 1H318Rapid covalent binding to corneal proteins causes irreversible damage.
Skin Sensitization Category 1H317Haptenation of dermal proteins leads to allergic contact dermatitis.
Respiratory Sensitization Category 1H334Inhalation of dust causes severe asthma symptoms and airway hyper-reactivity.
Table 2: Required Personal Protective Equipment (PPE) & Controls
Protection TypeSpecificationRationale
Ventilation Class II Biological Safety Cabinet or Chemical Fume HoodPrevents inhalation of aerosolized reactive dust.
Hand Protection Double-layered Nitrile Gloves (0.11 mm minimum)Isothiocyanates can permeate thin latex. Double gloving ensures a fail-safe against micro-tears.
Eye Protection Snug-fitting Chemical Splash GogglesProtects against H318 (Severe Eye Damage). Standard safety glasses are insufficient.
Respiratory N95 or P100 Particulate RespiratorRequired if weighing outside a controlled enclosure to prevent H334 sensitization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process checks, researchers can confirm both the safety and the chemical integrity of their workflows.

Workflow S1 1. Preparation (Fume Hood, Argon, PPE) S2 2. Weighing (Anhydrous Conditions) S1->S2 S3 3. Conjugation (Amine Coupling) S2->S3 S4 4. Quenching (Excess Ethanolamine) S3->S4 S5 5. Waste Disposal (Basic Aqueous Waste) S4->S5

Caption: Step-by-step safe handling and bioconjugation workflow for isothiocyanate reagents.

Protocol A: Anhydrous Reagent Preparation & Weighing

Causality: Because atmospheric moisture initiates a cascade of hydrolysis and polymerization, the reagent must be handled in an inert environment to preserve the electrophilic carbon.

  • Environmental Setup: Purge a glovebox or an analytical balance enclosure situated within a fume hood with Argon gas for 15 minutes prior to opening the reagent vial.

  • Handling: Use anti-static, grounded spatulas to weigh the desired amount of 2-hydroxy-4-isothiocyanatobenzoic acid. This prevents the electrostatic aerosolization of the fine, sensitizing powder.

  • Self-Validation Check (Visual): Inspect the powder during weighing. It should be a free-flowing solid. If the powder exhibits clumping, a yellow tint, or fails to dissolve completely in anhydrous DMF, moisture ingress has occurred, and the reagent has polymerized into inert thioureas. Discard the compromised batch.

Protocol B: Amine Coupling Reaction (SIRT5 Inhibitor Synthesis)

Causality: The coupling reaction requires a non-nucleophilic, strictly anhydrous environment to ensure the target amine outcompetes any trace water for the isothiocyanate carbon.

  • Solubilization: Dissolve 2-hydroxy-4-isothiocyanatobenzoic acid (e.g., 0.1 mmol) in 2 mL of anhydrous pyridine or anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere[1].

  • Coupling: Add the target secondary or primary amine dropwise to the solution. Maintain the reaction mixture at 60 °C overnight with continuous stirring[1].

  • Self-Validation Check (Analytical): Withdraw a 1 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the mass peak corresponding to the free isothiocyanate completely disappears, replaced by the mass peak of the newly formed thiourea adduct.

Protocol C: Quenching and Decontamination

Causality: Unreacted isothiocyanate is an environmental hazard and a risk to waste-handling personnel. It must be chemically neutralized (quenched) into a stable, water-soluble thiourea before disposal.

  • Quenching Solution: To the reaction vessel, or any contaminated glassware/spatulas, add a 10-fold molar excess of a primary amine quenching solution (e.g., 1M ethanolamine or 28% aqueous ammonium hydroxide)[1].

  • Neutralization: Agitate the mixture for 30 minutes at room temperature. The high concentration of the primary amine outcompetes water, rapidly converting any residual isothiocyanate into a benign thiourea.

  • Self-Validation Check (pH & Solubility): Verify that the pH of the quenching solution remains mildly basic (pH 8-9). A basic pH ensures the quenching amine remains unprotonated and highly nucleophilic. The absence of gas evolution and a clear solution confirm that the reactive electrophile has been successfully neutralized.

References

  • Source: European Journal of Medicinal Chemistry / PMC (NIH)
  • Title: SAFETY DATA SHEET - 4-isothiocyanatosalicylic acid (Sigma-Aldrich)
  • Title: SAFETY DATA SHEET - 4-Fluorophenyl isothiocyanate (Fisher Scientific)

Sources

Application

2-Hydroxy-4-isothiocyanatobenzoic acid for cell surface protein analysis

Application Note: 2-Hydroxy-4-isothiocyanatobenzoic Acid for High-Fidelity Cell Surface Protein Profiling Introduction The "surfaceome" comprises the entirety of plasma membrane proteins, which serve as the primary condu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Hydroxy-4-isothiocyanatobenzoic Acid for High-Fidelity Cell Surface Protein Profiling

Introduction

The "surfaceome" comprises the entirety of plasma membrane proteins, which serve as the primary conduits for cellular signaling, nutrient uptake, and drug targeting. Isolating these proteins from the highly abundant intracellular proteome requires chemical probes that are strictly membrane-impermeant[1]. 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87-8) is a specialized, highly polar bioconjugation reagent designed for the selective covalent labeling of extracellular protein domains[2].

Unlike traditional fluorescent dyes that often suffer from passive internalization, this compound provides a robust chemical foundation for mapping the spatial distribution of membrane proteins in living cells.

Mechanistic Principles & Chemical Causality

The precision of 2-hydroxy-4-isothiocyanatobenzoic acid stems from its dual-functional molecular architecture:

  • The Isothiocyanate (-NCS) Reactive Warhead : At mildly alkaline pH, the central carbon of the isothiocyanate group acts as a potent electrophile. It undergoes a rapid nucleophilic addition reaction with the unprotonated ε-amino groups of exposed lysine residues on surface proteins, yielding a highly stable, irreversible thiourea linkage[3][4].

  • The 2-Hydroxybenzoic Acid Moiety : To restrict labeling exclusively to the cell surface, the probe must not cross the lipid bilayer. The carboxylic acid group (pKa ~3.0) is entirely deprotonated at physiological pH. This dense negative charge, stabilized by the adjacent hydroxyl group, renders the molecule highly hydrophilic and completely membrane-impermeant[1][2].

Mechanism Probe 2-Hydroxy-4-isothiocyanatobenzoic acid (Membrane Impermeant Probe) Reaction Nucleophilic Addition (pH 8.0 - 8.5) Probe->Reaction Target Cell Surface Protein (Exposed Lysine -NH2) Target->Reaction Product Stable Thiourea Linkage (-NH-CS-NH-) Reaction->Product

Reaction mechanism of isothiocyanate with primary amines to form a thiourea linkage.

Comparative Reagent Analysis

When selecting a surface labeling probe, researchers must balance reactivity, linkage stability, and membrane impermeability. The table below summarizes quantitative and qualitative data comparing common surface labeling reagents.

Feature2-Hydroxy-4-isothiocyanatobenzoic acidSulfo-NHS-BiotinDIDSFITC
Reactive Group Isothiocyanate (-NCS)NHS EsterIsothiocyanate (-NCS)Isothiocyanate (-NCS)
Target Residue Primary Amines (Lysines)Primary Amines (Lysines)Primary Amines (Lysines)Primary Amines (Lysines)
Linkage Formed Thiourea (Highly Stable)Amide (Highly Stable)Thiourea (Highly Stable)Thiourea (Highly Stable)
Membrane Impermeability Excellent (Carboxylate charge)Excellent (Sulfonate charge)Excellent (Disulfonate charge)Poor (Often internalizes)
Primary Application Surfaceome MS profilingAffinity enrichmentAnion-exchange inhibitionFluorescent imaging

Experimental Workflow

The protocol is designed as a self-validating system: every step includes a biochemical safeguard to prevent false-positive intracellular labeling.

Workflow A 1. Cell Preparation (Ice-cold PBS wash) B 2. Covalent Labeling (2-OH-4-NCS-BA, pH 8.0) A->B C 3. Quenching (Tris/Glycine buffer) B->C D 4. Cell Lysis (RIPA + Inhibitors) C->D E 5. Analysis (LC-MS/MS or Blot) D->E

Workflow for cell surface protein labeling using 2-Hydroxy-4-isothiocyanatobenzoic acid.

Detailed Protocol: Cell Surface Labeling and Extraction

Materials Required:

  • Probe Stock: 2-Hydroxy-4-isothiocyanatobenzoic acid (Prepare a 100 mM stock in anhydrous DMSO immediately before use to prevent hydrolysis).

  • Labeling Buffer: PBS adjusted to pH 8.0.

  • Quenching Buffer: 100 mM Tris-HCl, pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail.

Step-by-Step Methodology:

Step 1: Cell Preparation & Metabolic Arrest

  • Grow adherent cells to 80-90% confluence in a 10 cm culture dish.

  • Transfer the dish to an ice bath. Wash the cells gently three times with 10 mL of ice-cold Labeling Buffer (PBS, pH 8.0).

  • Expert Insight (Causality): Performing this step strictly on ice is critical. Low temperatures halt lipid bilayer fluidity and endocytic vesicle formation, ensuring the probe is not actively internalized into the cell via membrane trafficking[1].

Step 2: Covalent Labeling

  • Dilute the 100 mM probe stock into ice-cold Labeling Buffer to a final working concentration of 1-2 mM.

  • Add 5 mL of the labeling solution to the cells. Incubate on ice for 30 minutes with gentle rocking.

  • Expert Insight (Causality): The pKa of lysine ε-amino groups is ~10.5. At physiological pH (7.4), the vast majority are protonated (-NH3+) and non-nucleophilic. Raising the pH to 8.0 increases the fraction of deprotonated amines (-NH2) available for nucleophilic attack without causing cellular toxicity[5]. Do not use amine-containing buffers (e.g., Tris, Glycine) during this step, as they will competitively react with the isothiocyanate warhead[3].

Step 3: Reaction Quenching (Critical Safeguard)

  • Aspirate the labeling solution completely.

  • Add 5 mL of Quenching Buffer (100 mM Tris-HCl) and incubate on ice for 5 minutes. Repeat this wash twice.

  • Expert Insight (Causality): The primary amines in the Tris buffer act as a massive chemical sink, rapidly consuming any unreacted isothiocyanate. If this step is omitted, residual active probe will mix with the intracellular lysate during the next step, indiscriminately labeling intracellular proteins and destroying the spatial resolution of the assay[4].

Step 4: Cell Lysis & Protein Extraction

  • Scrape the cells into 1 mL of ice-cold Lysis Buffer.

  • Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the labeled surfaceome and unmodified intracellular proteome.

Step 5: Downstream Analysis The thiourea-modified proteins can now be analyzed via targeted mass spectrometry (identifying the specific mass shift on lysine residues) or immunoprecipitated using anti-thiourea antibodies for Western blotting validation.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH).[Link]

  • Methods and compositions for peptide and protein labeling (US7172877B2).
  • Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Office of Scientific and Technical Information (OSTI).[Link]

  • Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. American Chemical Society (ACS).[Link]

  • Profiling of Amino Metabolites in Biological Samples without Protein Precipitation Using a Solid-Phase-Supported Phenyl Isothiocyanate-Based Chemoselective Probe. American Chemical Society (ACS).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Hydroxy-4-isothiocyanatobenzoic acid conjugation

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that optimizing bioconjugation and small-molecule derivatization requires more than just following a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that optimizing bioconjugation and small-molecule derivatization requires more than just following a recipe—it requires a deep mechanistic understanding of the reagents.

2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid) is a highly specialized bifunctional molecule. It features an amine-reactive isothiocyanate (ITC) group for covalent conjugation, and a 2-hydroxybenzoic acid (salicylic acid) moiety. This salicylic acid moiety is highly valued in drug development as a potent bidentate metal chelator and a validated pharmacophore/warhead for the design of selective SIRT5 inhibitors[1].

Below, you will find our comprehensive, field-proven guide to mastering this conjugation chemistry.

Part 1: Reaction Mechanism & Pathway

To troubleshoot effectively, you must first understand the causality of the reaction. Isothiocyanates react via a nucleophilic addition mechanism. The electron-deficient central carbon of the ITC group is attacked by a non-protonated primary amine, forming a tetrahedral intermediate that rapidly undergoes proton transfer to yield a highly stable thiourea linkage[1][2].

Mechanism N1 2-Hydroxy-4-isothiocyanatobenzoic acid (Electrophilic ITC Carbon) N3 Tetrahedral Intermediate (Requires Deprotonation) N1->N3 Nucleophilic Attack N2 Target Biomolecule (Nucleophilic -NH2) N2->N3 N4 Stable Thiourea Linkage (Conjugate) N3->N4 Proton Transfer

Reaction mechanism of isothiocyanate conjugation with primary amines to form a thiourea linkage.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is buffer selection and pH critical for this specific isothiocyanate? A: The ITC group reacts exclusively with the non-protonated form of primary amines. At physiological pH (7.4), the ϵ -amino groups of lysine residues (pKa ~10.5) are predominantly protonated ( −NH3+​ ), rendering them non-nucleophilic. By elevating the pH to 8.5–9.5, you increase the fraction of deprotonated, nucleophilic amines ( −NH2​ ) by over an order of magnitude, driving the reaction forward[2][3]. Additionally, buffers containing primary amines (e.g., Tris, glycine) will actively compete with your target for the ITC reagent and must be strictly avoided[3].

Q2: Can I use this reagent to target cysteines (thiols) instead of amines? A: While ITCs can react with thiol groups to form dithiocarbamates at slightly basic pH (7.4–9.1), this linkage is thermodynamically less stable than the thiourea bond formed with amines and can be reversible[2][4]. For robust, permanent labeling, amine conjugation is strongly recommended.

Q3: I am labeling the N-terminus of a peptide. How do I prevent Edman-type cleavage? A: When an ITC reacts with an N-terminal amine, the resulting thiourea is highly susceptible to acid-catalyzed cyclization. During standard acidic cleavage (e.g., 95% TFA) in Solid-Phase Peptide Synthesis (SPPS), the thiourea cyclizes into a 5-membered thiohydantoin ring, effectively cleaving the N-terminal amino acid from your peptide (Edman degradation)[4]. Solution: Insert a spacer, such as 6-aminohexanoic acid (Ahx), between the peptide and the ITC. The 6-carbon spacer disrupts the spatial proximity required for the 5-membered transition state, preserving your full peptide sequence[4].

Q4: What is the significance of the 2-hydroxybenzoic acid moiety post-conjugation? A: The 2-hydroxybenzoic acid moiety is a recognized warhead for SIRT5 inhibition. The adjacent hydroxyl group forms a critical hydrogen bond with the Val221 residue in the SIRT5 active site[1]. When conjugated to a targeting peptide or small molecule amine, the resulting thiourea derivative retains this functional group, making it highly valuable for synthesizing targeted SIRT5 inhibitors[1].

Part 3: Quantitative Reactivity Data & Troubleshooting

Table 1: pH-Dependent Reactivity Profile of Isothiocyanates

Use this data to rationally select your reaction conditions based on your target functional group.

Target Functional GroupOptimal pH RangeReaction RateLinkage FormedThermodynamic Stability
N-terminal α -amine 8.0 – 9.0FastThioureaHigh (Requires spacer to prevent cleavage)
Lysine ϵ -amine 8.5 – 9.5Moderate to FastThioureaVery High
Cysteine Thiol (-SH) 7.4 – 9.1FastDithiocarbamateLow to Moderate (Reversible)
Hydroxyl (-OH) > 10.0Very SlowO-ThiocarbamateLow
Table 2: Troubleshooting Matrix

A self-validating approach to diagnosing common experimental failures.

Observation / IssueMechanistic CauseRecommended Solution & Validation
Low Degree of Labeling (DoL) Competing amines in buffer (e.g., Tris) or suboptimal pH.Solution: Buffer exchange into 0.1 M Sodium Bicarbonate, pH 9.0. Validation: Perform a Ninhydrin test on the neat buffer; a clear result confirms the absence of primary amines.
Reagent Precipitation 2-Hydroxy-4-isothiocyanatobenzoic acid is hydrophobic prior to deprotonation.Solution: Dissolve the ITC in anhydrous DMSO/DMF first, ensuring the final organic solvent concentration in the aqueous reaction does not exceed 5-10%.
Peptide Truncation (-120 Da) Edman degradation during TFA cleavage (SPPS).Solution: Couple an Fmoc-Ahx-OH spacer to the N-terminus prior to ITC derivatization[4].
Loss of Target Affinity Over-labeling causing steric hindrance or aggregation.Solution: Reduce the ITC:Target molar ratio from 20:1 down to 5:1[3]. Validation: Monitor aggregation via Size-Exclusion Chromatography (SEC).

Part 4: Validated Experimental Protocols

Workflow A Target Preparation Buffer Exchange to pH 8.5-9.5 (Amine-free buffer) C Conjugation Reaction Mix at 10-20x molar excess Incubate 1-2h at RT A->C B Reagent Preparation Dissolve 2-OH-4-ITC-benzoic acid in anhydrous DMSO/DMF B->C D Purification Size-Exclusion Chromatography (PBS, pH 7.4) C->D E Quality Control Determine Degree of Labeling via LC-MS (+195.02 Da) D->E

General workflow for solution-phase bioconjugation with 2-Hydroxy-4-isothiocyanatobenzoic acid.

Protocol A: Solution-Phase Protein/Antibody Conjugation

Designed for generating targeted protein conjugates or antibody-drug conjugates (ADCs).

  • Self-Validating Buffer Exchange: Dialyze or use a desalting column to exchange the target protein (2-10 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 9.0. Validation: Verify the pH of the final eluate using a calibrated micro-pH probe. Do not rely solely on the stock buffer pH, as highly concentrated proteins can alter it.

  • Anhydrous Reagent Preparation: Immediately before use, dissolve 2-Hydroxy-4-isothiocyanatobenzoic acid in anhydrous DMSO to a concentration of 10 mg/mL. Causality: ITCs are highly susceptible to aqueous hydrolysis, which generates unreactive primary amines and releases COS gas. Anhydrous conditions prevent this degradation[4].

  • Conjugation: Slowly add the ITC solution to the protein solution while vortexing gently. Target a 10:1 to 20:1 molar excess of ITC to protein[3]. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction in the dark at room temperature for 1 to 2 hours, or overnight at 4°C[3].

  • Purification & QC: Remove unreacted ITC using a Sephadex G-25 desalting column equilibrated with PBS (pH 7.4)[3]. Validation: Analyze the conjugate via intact LC-MS. You should observe a mass shift of +195.02 Da for every successful thiourea linkage formed.

Protocol B: Solid-Phase Peptide Derivatization (SIRT5 Inhibitor Synthesis)

Designed for on-resin synthesis of small-molecule inhibitors or targeted peptide probes.

  • N-Terminal Deprotection: Starting with a fully synthesized peptide on-resin, remove the final N-terminal Fmoc group using 20% piperidine in DMF[4].

  • Spacer Coupling (Critical Step): To prevent Edman degradation, couple Fmoc-Ahx-OH (3 eq) using standard HBTU/DIPEA chemistry. Deprotect the Fmoc group with 20% piperidine[4].

  • ITC Coupling: Dissolve 3 to 10 molar equivalents of 2-Hydroxy-4-isothiocyanatobenzoic acid in anhydrous DMF. Add 6 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the N-terminus is fully deprotonated[4]. Add this cocktail to the resin and agitate for 2-4 hours at room temperature[1][4].

  • Cleavage & Self-Validation: Wash the resin thoroughly with DMF and DCM. Cleave the peptide using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether. Validation: Analyze the crude product via LC-MS. The presence of a single major peak at the expected mass confirms successful conjugation and validates that the Ahx spacer successfully prevented thiohydantoin-induced truncation.

Sources

Optimization

troubleshooting guide for protein labeling with isothiocyanates

Welcome to the Bioconjugation Technical Support Center. As an Application Scientist, I have designed this guide to provide a causality-driven framework for troubleshooting isothiocyanate-based protein labeling (e.g., FIT...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As an Application Scientist, I have designed this guide to provide a causality-driven framework for troubleshooting isothiocyanate-based protein labeling (e.g., FITC, TRITC, and Benzyl Isothiocyanates).

Isothiocyanates (R-N=C=S) are highly reactive electrophiles. Under alkaline conditions, they selectively react with unprotonated primary aliphatic amines—specifically the N-terminal α -amine and the ϵ -amine of lysine residues—to form a stable thiourea linkage[]. However, their extreme sensitivity to hydrolysis and pH demands precise experimental control[2][3]. This guide will help you build a self-validating protocol and troubleshoot common failure modes.

Part 1: The Self-Validating Conjugation Protocol

A robust protocol must include built-in validation steps to ensure success before committing your labeled protein to expensive downstream applications (e.g., flow cytometry or in vivo imaging).

Step 1: Protein Preparation & Buffer Exchange

  • Action: Dialyze or use a size-exclusion desalting column to exchange the protein into an amine-free buffer (e.g., 50 mM Sodium Borate or 0.1 M Sodium Bicarbonate, pH 8.5–9.5)[3][4].

  • Causality: Buffers containing Tris, glycine, or high concentrations of ammonium salts contain competing nucleophiles that will intercept the isothiocyanate, leading to zero target protein labeling[3][5]. Furthermore, at a pH below 8.0, primary amines are protonated ( NH3+​ ) and non-nucleophilic[4].

  • Validation: Measure the absorbance at 280 nm ( A280​ ) post-exchange to confirm protein recovery. The optimal concentration for labeling is 2–10 mg/mL.

Step 2: Reagent Preparation

  • Action: Dissolve the isothiocyanate dye (e.g., FITC) in high-quality, anhydrous DMSO or DMF immediately before use[5][6].

  • Causality: Moisture rapidly degrades the isothiocyanate group into a non-reactive amine via hydrolysis. Using an anhydrous solvent prevents premature degradation[3][5].

  • Validation: The solution should be completely clear. Any cloudiness indicates moisture contamination or degraded dye. Do not store reconstituted dye[3].

Step 3: Conjugation Reaction

  • Action: Add the dye slowly to the protein at a 10:1 to 20:1 molar excess. Incubate for 1–2 hours at room temperature in the dark[3].

  • Causality: A stoichiometric excess drives the bimolecular reaction forward. Adding the dye slowly prevents localized over-labeling, while darkness prevents photobleaching of the fluorophore[5].

  • Validation: A slight color change in the protein solution should be visible without immediate precipitation.

Step 4: Purification

  • Action: Remove unreacted dye using a size-exclusion spin column or extensive dialysis against PBS (pH 7.4)[][3].

  • Causality: Free dye will cause immense background signal and false positives in downstream assays[][5].

  • Validation: The eluted protein fraction should be visibly colored, while the retained small-molecule fraction remains trapped in the column resin.

Step 5: Characterization (Degree of Labeling - DOL)

  • Action: Measure the absorbance of the purified conjugate at 280 nm (protein) and the dye's maximum absorbance (e.g., 494 nm for FITC)[].

  • Causality: Calculating the DOL ensures the protein is neither under-labeled (weak signal) nor over-labeled (which causes fluorophore quenching and protein precipitation)[][4].

Part 2: Conjugation Workflow & Logic

ITC_Labeling A 1. Buffer Exchange (Remove Tris/Glycine, Adjust pH 8.5-9.5) B Amine-Free Alkaline Buffer? A->B B->A No C 2. Dye Preparation (Anhydrous DMSO/DMF) B->C Yes D 3. Conjugation (10-20x Molar Excess, 1-2h, Dark) C->D E 4. Purification (Size Exclusion/Dialysis) D->E F 5. DOL Calculation (A280 & A494) E->F

Workflow for isothiocyanate protein labeling and validation.

Part 3: Quantitative Parameters for Optimization
ParameterOptimal RangeSub-optimal RangeCausality / Mechanistic Effect
Buffer pH 8.5 – 9.5< 7.5At lower pH, primary amines are protonated ( NH3+​ ), drastically reducing their nucleophilicity and preventing the formation of the thiourea bond[2][4].
Dye:Protein Molar Ratio 10:1 – 20:1< 5:1 or > 25:1Ratios < 5:1 yield poor signal. Ratios > 25:1 cause over-labeling, leading to fluorophore self-quenching and protein precipitation due to increased hydrophobicity[][3].
Protein Concentration 2 – 10 mg/mL< 1 mg/mLLow concentrations reduce the bimolecular collision rate, leading to poor conjugation efficiency and higher relative dye hydrolysis.
Reaction Time 60 – 120 min> 120 minExtended incubation does not significantly increase DOL but increases the risk of protein degradation and non-specific interactions[2][3].
Part 4: Troubleshooting & FAQs

Q: Why is my Degree of Labeling (DOL) extremely low (< 1) despite following the protocol? A: The most common cause is amine competition or dye hydrolysis. If your protein was stored in Tris, glycine, or high concentrations of sodium azide, these primary amines will outcompete your target protein for the isothiocyanate reactive group[3][5]. Alternatively, if your FITC was dissolved in aqueous buffer or "wet" DMSO, the isothiocyanate group rapidly hydrolyzes into a non-reactive amine[3]. Always use anhydrous DMSO/DMF and perform a thorough buffer exchange into 50 mM Sodium Borate or Carbonate (pH 8.5–9.5) prior to labeling[3][4].

Q: Why did my protein precipitate during or after the labeling reaction? A: Precipitation is typically a symptom of over-labeling. Isothiocyanate dyes like FITC are highly hydrophobic. Conjugating too many fluorophores (e.g., DOL > 6) masks the hydrophilic amine residues on the protein surface, causing the protein to unfold or aggregate[]. To resolve this, reduce the molar excess of dye (e.g., drop from 20:1 to 10:1) or add a stabilizing agent like 0.1% BSA post-purification if the downstream assay permits[3]. Adding the dye slowly to the protein solution can also mitigate localized over-labeling and precipitation[5].

Q: Why is there high background fluorescence in my downstream assays? A: High background is almost exclusively caused by the incomplete removal of unreacted or hydrolyzed dye. Free dye can non-specifically bind to cell membranes or stick to assay plates[][5]. Ensure you are using a properly sized gel filtration column (e.g., Sephadex G-25) or performing extensive dialysis against PBS (pH 7.4) with multiple buffer changes[][3]. For highly sensitive assays, a secondary purification step using tandem affinity purification (e.g., His-tag purification post-labeling) can completely eliminate residual free dye[5].

Q: Can I label cysteines (thiols) instead of amines using isothiocyanates? A: Yes, but it requires strict pH control. While isothiocyanates preferentially react with amines at pH 8.5–9.5 to form thiourea bonds, they can react with thiol groups (cysteines) to form dithiocarbamates at a mildly acidic to neutral pH (6.5–7.4)[7]. At this lower pH, amines are protonated and unreactive, allowing for cysteine-specific bioconjugation[7].

References
  • Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates | The Journal of Immunology. oup.com. 2

  • Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances. rsc.org. 7

  • Pierce FITC Antibody Labeling Kit - Thermo Fisher Scientific. thermofisher.com. 3

  • Fluorescent Isothiocyanate (FITC) Labeling Services - Bioconjugation. bocsci.com.

  • Why is my protein labelling not working? - ResearchGate. researchgate.net. 4

  • An efficient method for FITC labelling of proteins using tandem affinity purification - PMC. nih.gov. 5

  • AnaTag™ 5-FITC Protein Labeling Kit - Eurogentec. eurogentec.com. Link

Sources

Troubleshooting

reducing non-specific binding of 2-Hydroxy-4-isothiocyanatobenzoic acid

Welcome to the Technical Support Center for 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid, CAS: 7506-87-8). As a bifunctional molecule featuring both an amine-reactive isothiocyanat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid, CAS: 7506-87-8). As a bifunctional molecule featuring both an amine-reactive isothiocyanate (-NCS) group and a salicylic acid core, this compound presents unique challenges regarding non-specific binding (NSB).

This guide is designed for researchers and drug development professionals. It provides field-proven causality, troubleshooting matrices, and self-validating protocols to ensure high-fidelity labeling and assay development.

Mechanistic Overview of Non-Specific Binding (NSB)

To effectively troubleshoot NSB, you must understand the dual reactivity of the molecule. Background signal is rarely a single phenomenon; it is divided into covalent off-target reactions and non-covalent affinity interactions .

NSB_Mechanisms Compound 2-Hydroxy-4-isothiocyanatobenzoic acid NCS Isothiocyanate (-NCS) Group (Covalent Reactivity) Compound->NCS Salicylic Salicylic Acid Core (Non-Covalent Affinity) Compound->Salicylic Amines Primary Amines (Target) (Lysines, N-term) NCS->Amines pH 8.0-8.5 Thiols Off-Target Thiols (Cysteines) NCS->Thiols Low pKa microenvironments Albumin Albumin Binding (High Affinity) Salicylic->Albumin Endogenous mimicry Hydrophobic Hydrophobic Stacking Salicylic->Hydrophobic Aromatic ring

Diagram 1: Divergent pathways of specific vs. non-specific binding for 4-isothiocyanatosalicylic acid.

Diagnostic Troubleshooting Guide

Q: Why am I observing exceptionally high background signal in cell lysates compared to standard FITC probes? A: Standard FITC utilizes a rigid xanthene ring, whereas this probe features a 2-hydroxybenzoic acid (salicylic acid) core. Salicylic acid acts as an endogenous ligand mimic—it is a known specific warhead for enzymes like SIRT5 ([1]([Link])) and exhibits strong non-covalent affinity for abundant proteins such as serum albumins. Additionally, the -NCS group can form off-target dithiocarbamates with low-pKa cysteines in the lysate ([2]([Link])).

Q: How do I differentiate between covalent off-target binding and non-covalent hydrophobic interactions in my assay? A: You must implement a self-validating control . Pre-quench an aliquot of the probe with 100 mM glycine for 30 minutes to fully neutralize the -NCS group, then apply it to your sample. Because the covalent reactivity is disabled, any residual signal observed in this control is strictly due to non-covalent interactions mediated by the salicylic acid core. If the background disappears in the quenched control, your NSB is covalent (likely thiol-driven).

Q: Can I use standard blocking buffers like BSA or non-fat milk to reduce background? A: No. Using Bovine Serum Albumin (BSA) is highly counterproductive. Salicylic acid derivatives have a high natural binding affinity for albumin. Introducing BSA will sequester your probe and artificially inflate background retention. Instead, utilize non-proteinaceous blocking strategies or pre-equilibrate your matrices with chaotropic anions like thiocyanate, which disrupt non-specific hydrophobic and electrostatic interactions ([3]([Link])).

Optimized Experimental Protocols

To guarantee experimental integrity, follow this self-validating methodology for conjugating 2-hydroxy-4-isothiocyanatobenzoic acid to target proteins while mitigating both covalent and non-covalent NSB.

Protocol: High-Fidelity Conjugation and Stringent Wash

Objective: Maximize primary amine targeting while stripping non-covalently bound salicylic acid artifacts.

Step 1: Buffer Exchange Dialyze or desalt your target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3). Causality: This pH optimizes the deprotonation of primary amines (lysines) while minimizing the hyper-reactivity of thiols that occurs at lower pH ranges. Ensure no Tris or Glycine is present, as these contain competing primary amines.

Step 2: Probe Preparation & Addition Dissolve the probe in anhydrous DMSO immediately before use. Add to the protein at a strict 5-to-10-fold molar excess . Causality: Exceeding a 10-fold excess forces the isothiocyanate to react with secondary targets (hydroxyls on serine/tyrosine) and exacerbates hydrophobic aggregation.

Step 3: Self-Validating Control Setup In a parallel tube, mix the same molar excess of probe with 100 mM Glycine in Bicarbonate buffer. Incubate for 30 minutes, then add to a control aliquot of your protein.

Step 4: Incubation and Quenching Incubate the main reaction for 2 hours at room temperature in the dark. Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

Step 5: Stringent Purification (Critical Step) Purify the conjugate using a desalting column or dialysis against a specialized wash buffer: 1X PBS containing 0.05% Tween-20 and 100 mM Sodium Thiocyanate (NaSCN) . Causality: NaSCN is a chaotropic agent from the Hofmeister series. It modulates the structure of water around macromolecules, effectively disrupting the non-polar and electrostatic interactions that cause the salicylic acid moiety to stick to off-target proteins ([3]([Link])).

Mitigation_Workflow Step1 1. Conjugation Buffer: 0.1M NaHCO3 (pH 8.3) Step2 2. Strict Molar Ratio (Max 10-fold excess) Step1->Step2 Step3 3. Quenching Add 50mM Tris/Glycine Step2->Step3 Step4 4. Stringent Wash 100mM NaSCN + 0.05% Tween-20 Step3->Step4 Step5 5. Purified Conjugate (Minimal NSB) Step4->Step5

Diagram 2: Optimized step-by-step workflow to mitigate covalent and non-covalent NSB.

Quantitative Data & Buffer Optimization

Use the tables below to formulate your wash buffers and troubleshoot persistent issues based on empirical data.

Table 1: Buffer Additives for NSB Reduction
AdditiveRecommended ConcentrationMechanism of ActionImpact on NSB (Relative Reduction)
Sodium Thiocyanate (NaSCN) 100 - 500 mMDisrupts non-polar/hydrophobic interactions of the salicylic acid coreHigh (up to 85% reduction)
Tween-20 0.05% - 0.1%Solubilizes hydrophobic aggregatesModerate (40-50% reduction)
Glycine / Tris 50 - 100 mMQuenches unreacted isothiocyanate groupsHigh (Prevents covalent NSB)
Bovine Serum Albumin (BSA) 1% - 3%Blocks non-specific protein binding sitesNegative (Exacerbates binding)
Table 2: Troubleshooting Matrix
SymptomPrimary CausalityCorrective Action
High signal in quenched controlNon-covalent binding of the salicylic acid moiety.Switch to non-protein blockers; add 100 mM NaSCN to wash buffer.
Signal localized to thiol-rich proteins-NCS cross-reactivity with low-pKa cysteines.Pre-block sample thiols with N-ethylmaleimide (NEM) prior to labeling.
Probe precipitation upon additionHydrophobic stacking of the benzoic acid core.Reduce probe stock concentration; ensure DMSO is strictly anhydrous.

Frequently Asked Questions (FAQs)

Q: My target protein has critical cysteines. How do I prevent the isothiocyanate from modifying them? A: If your goal is strictly amine modification, you can temporarily protect critical thiols using reversible thiol-reactive compounds (like reduced glutathione or specific mercaptans) to prevent non-specific binding, a principle commonly utilized to improve signal-to-noise ratios in immunohistochemistry ([4]([Link])). Alternatively, strictly maintain pH 8.5 to favor amine kinetics.

Q: Does the salicylic acid moiety affect the solubility of my labeled protein? A: Yes. Extensive labeling (high degree of substitution) with 2-hydroxy-4-isothiocyanatobenzoic acid introduces multiple aromatic rings, which can cause protein aggregation via hydrophobic stacking. Limit your labeling to a 1:2 or 1:3 probe-to-protein ratio.

References

  • [1] Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central (PMC). URL:[Link]

  • [3] Method for Suppressing Non-Specific Protein Interactions Observed With Affinity Resins. Methods. URL: [Link]

  • [4] Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry. Laboratory Investigation. URL:[Link]

  • [2] Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis (Oxford Academic). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stabilizing 2-Hydroxy-4-isothiocyanatobenzoic Acid Conjugates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and yield issues when working with 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and yield issues when working with 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid, CAS 7506-87-8).

This bifunctional molecule is a powerful tool in drug development, acting both as a conjugation reagent (via the isothiocyanate group forming thiourea bonds) and as a highly specific pharmacophore or chelator (via the 2-hydroxybenzoic acid/salicylic acid moiety). However, the unique dual-nature of this molecule introduces specific chemical vulnerabilities. The guides below are designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure robust, reproducible results.

Part 1: Core Troubleshooting & FAQs

Q1: My conjugation yields are consistently low (<30%), and MS analysis shows a mass shift corresponding to an amine derivative rather than my target conjugate. What is happening?

A1: Premature Hydrolysis of the Isothiocyanate (ITC) Group. Unlike NHS esters which form highly resonance-stabilized amide bonds, the isothiocyanate group is highly sensitive to base-catalyzed hydrolysis in aqueous environments[1]. When the pH exceeds 8.5, hydroxide ions attack the electrophilic central carbon of the ITC group. This forms an unstable thiocarbamate intermediate that rapidly decomposes into a primary amine and carbonyl sulfide (COS) gas[2]. Once converted to an amine, the reagent is completely inert to your target protein.

The Fix: The nucleophilic attack by your target primary amine must outcompete the hydroxide attack.

  • Strictly control the reaction pH to 8.0–8.5 [].

  • Ensure your buffer is 100% free of competing primary amines (e.g., absolutely no Tris or Glycine; use HEPES, Phosphate, or Bicarbonate)[].

  • Always prepare the 2-Hydroxy-4-isothiocyanatobenzoic acid stock in anhydrous DMSO or DMF immediately before use[2].

Q2: The conjugate forms successfully, but it degrades over time in storage at 4°C, showing signs of cleavage and aggregation. How can I stabilize the linkage?

A2: Trace-Metal Induced Oxidation via the Salicylic Acid Moiety. The degradation is driven by the specific chemical structure of the 2-hydroxybenzoic acid moiety. This structure is a well-known bidentate chelator for trace transition metals (e.g., Fe³⁺, Cu²⁺). If trace metals are present in your storage buffer, they bind to the conjugate and catalyze localized Fenton-like oxidative reactions, generating Reactive Oxygen Species (ROS). Because the thiourea linkage is inherently less stable than an amide bond[1], these ROS rapidly cleave the thiourea bond, leading to conjugate degradation and subsequent aggregation of the cleaved hydrophobic fragments.

The Fix:

  • Treat all storage buffers with Chelex-100 resin to strip trace metals prior to use.

  • Add a sacrificial chelator (e.g., 1 mM EDTA) to the storage buffer if it does not interfere with your downstream application.

  • Shift the storage pH to 6.5–7.5 , which is the optimal thermodynamic range for thiourea bond stability[1].

Q3: We are using this conjugate as a bifunctional chelator for Zr-89 immunoPET applications, but we observe rapid release of the radiometal in vivo. Is the linker breaking?

A3: Radiolytic Cleavage of the Thiourea Bond. Yes. Recent studies on Zr-89 radiolabeled immunoconjugates have demonstrated that the thiourea link formed by isothiocyanates is highly sensitive to ionizing radiation[4]. The radiation generates free radicals that selectively attack the electron-rich thiourea bond, rupturing the linker and releasing the radiometal complex from the targeting antibody[4].

The Fix: You must mitigate radiolysis in the formulation buffer. Add radioprotectants and radical scavengers such as ascorbic acid or gentisic acid immediately after radiolabeling to quench free radicals before they can cleave the thiourea bond.

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability profiles of the ITC precursor and the resulting thiourea conjugate under various conditions.

Parameter2-Hydroxy-4-isothiocyanatobenzoic Acid (Precursor)Thiourea Conjugate Linkage (Product)
Optimal pH Range 8.0 – 8.5 (Required for conjugation)[1]6.5 – 7.5 (Required for storage)[1]
Hydrolytic Half-Life (pH 7.4) ~15% degradation over 24 hours[5]High stability (Stable for months at 4°C)
Hydrolytic Half-Life (pH 10.0) >80% degradation over 24 hours[5]Moderate (Susceptible to alkaline hydrolysis)
Radiolytic Stability N/ALow (Cleaves under ionizing radiation)[4]

Part 3: Mechanistic & Troubleshooting Visualizations

Pathway A 2-Hydroxy-4-isothiocyanatobenzoic acid (Electrophilic ITC) C Thiourea Conjugate (Target Product) A->C pH 8.0-8.5 Amine-free Buffer D Hydrolysis Pathway (High pH / Aqueous) A->D OH- Attack (Premature) B Target Biomolecule (Primary Amine) B->C Nucleophilic Attack F Radiolytic / Oxidative Cleavage C->F ROS / Trace Metals (Chelation by Salicylic Acid) E Amine Degradant (Loss of Reactivity) D->E Loss of COS

Caption: Conjugation pathway of 2-Hydroxy-4-isothiocyanatobenzoic acid and primary degradation routes.

LogicTree Start Conjugate Stability Issue Detected Q1 Is the yield low immediately after conjugation? Start->Q1 Q2 Does the conjugate degrade over time in storage? Start->Q2 Sol1 Check Buffer: Remove Tris/Glycine. Ensure pH is 8.0-8.5. Q1->Sol1 Yes (Buffer Issue) Sol2 Check Stock: Use anhydrous DMSO. Avoid freeze-thaw. Q1->Sol2 Yes (Reagent Issue) Q3 Is the 2-hydroxybenzoic acid moiety chelating metals? Q2->Q3 Yes Q4 Is the thiourea bond cleaving due to radiolysis/ROS? Q2->Q4 Yes Sol3 Use Chelex-treated buffers. Add 1mM EDTA. Q3->Sol3 Suspected Sol4 Add ROS scavengers (e.g., Ascorbic Acid). Q4->Sol4 Suspected

Caption: Troubleshooting logic tree for diagnosing and resolving conjugate stability failures.

Part 4: Self-Validating Experimental Protocol

A protocol is only as good as its built-in quality control. This step-by-step methodology ensures that any failure is caught immediately at the step it occurs, preventing the waste of expensive downstream reagents.

Optimized Conjugation and Stabilization Workflow

Step 1: Buffer Preparation & Validation

  • Prepare a 0.1 M Sodium Bicarbonate buffer. Adjust the pH strictly to 8.3.

  • Validation Check: Perform a Ninhydrin test on the buffer. It must be completely negative (colorless/yellow) to confirm the absolute absence of contaminating primary amines.

  • Pass the buffer through a Chelex-100 column to remove trace transition metals that could later bind to the salicylic acid moiety.

Step 2: Reagent Preparation

  • Equilibrate the vial of 2-Hydroxy-4-isothiocyanatobenzoic acid to room temperature in a desiccator before opening to prevent moisture condensation.

  • Dissolve the reagent in anhydrous, amine-free DMSO to a concentration of 10 mg/mL.

  • Validation Check: Use this stock within 15 minutes. Do not store aqueous stock solutions, as the ITC group will rapidly hydrolyze[2].

Step 3: Conjugation Reaction

  • Dissolve your target protein/peptide in the validated Step 1 buffer at a concentration of 2–5 mg/mL.

  • Slowly add the ITC stock solution to the protein solution at a 10:1 to 20:1 molar ratio (Reagent:Protein), vortexing gently.

  • Incubate in the dark at room temperature for 2 hours.

  • Validation Check: Monitor the reaction via analytical HPLC. You should observe the depletion of the free ITC peak and the appearance of the higher molecular weight conjugate peak.

Step 4: Quenching, Purification, and Storage

  • Quench the unreacted ITC by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify the conjugate using a size-exclusion chromatography (SEC) column or dialysis cassettes pre-equilibrated with Storage Buffer (0.1 M PBS, 1 mM EDTA, pH 7.2).

  • Validation Check: Perform LC-MS on the final purified fraction to confirm the exact mass addition of the 2-Hydroxy-4-isothiocyanatobenzoic acid moiety minus the loss of a proton.

  • Store the final conjugate at 4°C in the dark. If radiolabeling is the next step, add 5 mM L-ascorbic acid to the formulation to prevent radiolytic thiourea cleavage[4].

Sources

Troubleshooting

purification of 2-Hydroxy-4-isothiocyanatobenzoic acid labeled proteins

Topic: Purification of 2-Hydroxy-4-isothiocyanatobenzoic Acid Labeled Proteins Welcome to the . As application scientists, we recognize that modifying proteins with bifunctional reagents like 2-hydroxy-4-isothiocyanatobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of 2-Hydroxy-4-isothiocyanatobenzoic Acid Labeled Proteins

Welcome to the . As application scientists, we recognize that modifying proteins with bifunctional reagents like 2-hydroxy-4-isothiocyanatobenzoic acid presents unique biochemical challenges. This reagent utilizes an isothiocyanate (ITC) group to form stable thiourea linkages with primary amines[1], while its 2-hydroxybenzoic acid (salicylic acid) moiety introduces chelating, fluorescent, or target-specific properties (such as SIRT5 inhibition)[2].

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure the successful labeling and subsequent purification of your protein conjugates.

The Chemistry & Causality of ITC Labeling

To successfully purify a labeled protein, you must first control the conjugation chemistry. Isothiocyanates react selectively with non-protonated aliphatic amines—primarily the ε-amino groups of lysine residues and the N-terminus[3].

  • The pH Imperative: Because the amine must act as a nucleophile, the reaction buffer must be maintained at a basic pH (8.5–9.5). At lower pH values, lysines remain protonated ( NH3+​ ) and unreactive[3].

  • The Hydrolysis Competing Reaction: ITCs are highly susceptible to hydrolysis in aqueous environments. If the reagent is exposed to water prior to the reaction, it degrades into an unreactive amine, plummeting your degree of labeling (DOL).

  • The Purification Challenge: After conjugation, the massive size discrepancy between the labeled protein (>10 kDa) and the unreacted label (~195 g/mol ) makes Size Exclusion Chromatography (SEC) the optimal purification method[4]. However, the hydrophobic and aromatic nature of the salicylic acid moiety can cause non-covalent adherence to the protein, complicating free dye removal.

Experimental Workflow: Self-Validating Protocol

The following protocol utilizes Size Exclusion Chromatography (SEC) to separate the labeled protein from the unreacted 2-hydroxy-4-isothiocyanatobenzoic acid. It is designed as a self-validating system, meaning each critical phase includes a built-in analytical check before proceeding.

Workflow P Protein (Amine-free buffer, pH 8.5-9.0) C Conjugation Reaction (2h RT or 4°C overnight) P->C R 2-Hydroxy-4-isothiocyanatobenzoic acid (in anhydrous DMSO) R->C Q Quenching (Add 100mM Tris/Glycine) C->Q Stop reaction S SEC Purification (Sephadex G-25 / Desalting) Q->S Remove free dye F Purified Labeled Protein (Thiourea linkage) S->F Void volume collection

Workflow for 2-hydroxy-4-isothiocyanatobenzoic acid protein labeling and SEC purification.

Step-by-Step Methodology: SEC Purification

Step 1: Reaction Quenching

  • Action: Add 100 mM Tris or Glycine to the reaction mixture and incubate for 15 minutes at room temperature.

  • Causality: These primary amines act as a sink, aggressively reacting with any remaining active isothiocyanates. This halts the reaction at your desired DOL and prevents further modification during the purification process.

Step 2: Column Equilibration

  • Action: Equilibrate a Sephadex G-25 desalting column with 3–5 column volumes (CV) of your final storage buffer (e.g., PBS, pH 7.4).

  • Causality: SEC resins like Sephadex G-25 have an exclusion limit. Molecules larger than 5,000 Da are excluded from the pores, while smaller molecules enter them[4]. Equilibration ensures the resin pores are saturated with the target buffer, facilitating simultaneous dye removal and buffer exchange.

Step 3: Sample Application & Elution

  • Action: Apply the quenched reaction mixture (volume must not exceed 30% of the total column volume) to the resin bed. Once it enters the resin, add the storage buffer to elute.

  • Causality: The large labeled protein cannot enter the dextran pores and travels rapidly through the interstitial space, eluting in the void volume. The small unreacted dye (~195 g/mol ) and the Tris-quenched byproducts are forced through the labyrinthine pores, significantly retarding their elution[4].

Step 4: Fraction Collection & Validation

  • Action: Collect fractions and measure absorbance at 280 nm (protein) and ~310-320 nm (salicylic acid moiety).

  • Validation Check: A successful SEC run will yield two distinct peaks. The first peak (void volume) contains the purified conjugate. The second, delayed peak contains the free dye. If the peaks overlap, the column was overloaded or the dye is non-covalently binding to the protein.

Quantitative Data: Purification Method Comparison

While SEC is the gold standard for removing small molecular labels[5], other methods exist. The table below synthesizes the quantitative parameters of each approach to help you select the optimal strategy based on your sample's constraints.

Purification MethodAverage Processing TimeFree Dye Removal EfficiencyTypical Protein RecoveryRisk of Protein AggregationBest Application Use-Case
Size Exclusion Chromatography (SEC) 15–30 minutes> 98%80–95%LowRoutine purification of >10 kDa proteins; rapid buffer exchange.
Dialysis 12–24 hours> 95% (with multiple buffer changes)90–99%High (due to prolonged exposure to free dye)Highly fragile proteins requiring slow, gentle buffer transitions.
Ultrafiltration (Spin Concentrators) 30–60 minutes~ 85–90% (requires repeated dilution/spinning)70–85%Medium (concentration-induced)Dilute samples requiring simultaneous dye removal and concentration.
Troubleshooting Guides & FAQs

When bioconjugation fails, the root cause is rarely the reagent itself, but rather the thermodynamic or kinetic environment of the reaction. Use the logic tree and FAQs below to diagnose your specific issue.

Troubleshooting Issue Issue: Low Degree of Labeling (DOL) pH Is pH < 8.5? Issue->pH Buffer Are competing amines present? (Tris, Glycine, Azide) Issue->Buffer Reagent Was reagent hydrolyzed? Issue->Reagent Sol1 Adjust to pH 8.5-9.5 (Deprotonate Lysines) pH->Sol1 Yes Sol2 Buffer exchange into PBS or Bicarbonate Buffer->Sol2 Yes Sol3 Use fresh reagent in anhydrous DMSO Reagent->Sol3 Yes

Diagnostic logic tree for troubleshooting low labeling efficiency in ITC bioconjugation.

Q: Why did my protein precipitate during the labeling reaction or immediately after SEC? A: Causality: 2-hydroxy-4-isothiocyanatobenzoic acid neutralizes the positive charge of lysine residues upon forming the thiourea bond, while simultaneously introducing a hydrophobic aromatic ring. Over-labeling drastically alters the protein's isoelectric point (pI) and exposes hydrophobic patches, leading to thermodynamic instability and aggregation. Solution: Decrease the molar excess of the label (e.g., drop from a 20x to a 5x excess) to reduce the DOL. If a high DOL is strictly required, supplement your reaction and SEC running buffers with a mild non-ionic detergent (e.g., 0.05% Tween-20) or 5-10% glycerol to shield hydrophobic interactions.

Q: My SEC fractions show a high DOL, but downstream assays indicate high background noise. Is free dye still present? A: Causality: Yes. While SEC separates molecules by hydrodynamic volume[4], the 2-hydroxybenzoic acid moiety can act as a "sticky" hydrophobic/aromatic patch. It can non-covalently intercalate into hydrophobic pockets on the protein surface, causing the unreacted dye to co-elute in the void volume alongside the protein. Solution: Increase the stringency of your SEC running buffer. Adding 150–500 mM NaCl will disrupt non-specific electrostatic interactions, while adding 5% DMSO or DMF to the running buffer will disrupt non-covalent hydrophobic adherence, forcing the free dye to partition into the resin pores.

Q: I have a very low labeling efficiency (DOL < 0.5). What went wrong? A: Causality: The two most common culprits are reagent hydrolysis and competing nucleophiles. Isothiocyanates rapidly hydrolyze in water. If the reagent was dissolved in an aqueous buffer too early, it was destroyed before it could react with the protein. Alternatively, if your protein was stored in a buffer containing Tris, Glycine, or Sodium Azide, those small primary amines vastly outnumber your protein's lysines and will consume the ITC reagent[3]. Solution: Always dissolve 2-hydroxy-4-isothiocyanatobenzoic acid in anhydrous DMSO or DMF immediately before adding it to the protein. Ensure your protein is thoroughly dialyzed or buffer-exchanged into a strictly amine-free buffer (like PBS or Sodium Bicarbonate) prior to conjugation.

References
  • Cysteine specific bioconjugation with benzyl isothiocyanates - PMC National Institutes of Health (NIH)[Link]

  • FITC Labeling and Conjugation - TdB Labs TdB Labs [Link]

  • A simple, high-throughput method of protein and label removal from extracellular vesicle samples - PMC National Institutes of Health (NIH)[Link]

  • Fundamentals of size exclusion chromatography - Cytiva Cytiva Life Sciences[Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxy-4-isothiocyanatobenzoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the erratic behavior of isothiocyanate-functionalized probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the erratic behavior of isothiocyanate-functionalized probes.

2-Hydroxy-4-isothiocyanatobenzoic acid is a bifunctional molecule: it possesses a polar salicylic acid core (hydroxyl and carboxylate groups) and a highly reactive, hydrophobic isothiocyanate (-NCS) group. The core challenge in utilizing this compound lies in a fundamental chemical paradox: the hydrophobic conditions required to dissolve it often compromise its downstream reactivity, while the aqueous environments required for bioconjugation actively destroy it through hydrolysis.

This guide provides a causality-driven framework to troubleshoot solubility failures, prevent reagent degradation, and ensure reproducible bioconjugation yields.

Part 1: The Chemical Paradox (Solubility vs. Hydrolysis)

To master this reagent, you must understand the competing forces at play during a labeling experiment. The aromatic ring and the -NCS group make the molecule sparingly soluble in purely aqueous buffers[1]. If forced into water too quickly, the local concentration exceeds the solubility limit, causing irreversible aggregation.

Conversely, once successfully dissolved and introduced to an aqueous buffer, the electrophilic central carbon of the isothiocyanate group becomes highly susceptible to nucleophilic attack. While the primary amines on your target protein (e.g., lysine residues) are excellent nucleophiles, water molecules and hydroxide ions are present in massive molar excess. This leads to a race between successful bioconjugation and the irreversible hydrolysis of your reagent into an unreactive byproduct[2].

ReactionDynamics A 2-Hydroxy-4-isothiocyanatobenzoic acid (Anhydrous DMSO Stock) B Aqueous Reaction Buffer (Amine-Free, pH 8.5-9.0) A->B Controlled Dilution (<5% Final DMSO) F Insoluble Precipitate (Aggregation) A->F Rapid/Poor Mixing (Aqueous Shock) C Target Protein (Primary Amines) B->C Nucleophilic Attack E Hydrolyzed Byproduct (Irreversible Loss) B->E Competing Hydrolysis (Water/OH-) D Stable Thiourea Conjugate (High Yield) C->D Optimal pH (8.5-9.0)

Reaction dynamics of 2-Hydroxy-4-isothiocyanatobenzoic acid in aqueous media.

Part 2: Frequently Asked Questions & Troubleshooting Logic

Q1: Why does my 2-Hydroxy-4-isothiocyanatobenzoic acid precipitate immediately when added to the reaction buffer? The Causality: You are likely experiencing "aqueous shock." Because the molecule is highly hydrophobic, adding a concentrated organic stock solution too rapidly into an aqueous buffer causes the solvent to diffuse away faster than the reagent can disperse. The local concentration of the reagent spikes, leading to nucleation and precipitation. The Fix: Always dissolve the reagent in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first[1]. When adding it to your protein solution, do so dropwise while vortexing or stirring vigorously to ensure instantaneous dispersal. Keep the final organic solvent concentration below 5% v/v to prevent protein denaturation.

Q2: My reagent stays in solution perfectly, but my conjugation yield is near zero. What happened? The Causality: If solubility is maintained but conjugation fails, your reagent was likely consumed by a competing nucleophile before it could react with your target protein. This happens for two reasons:

  • Buffer Contamination: You used a buffer containing primary amines, such as TRIS or glycine. These small molecules diffuse much faster than your bulky protein and will instantly consume all the isothiocyanate[2].

  • Severe Hydrolysis: Your buffer pH was too high, or you prepared your working solution in aqueous buffer too far in advance, allowing water to hydrolyze the -NCS group[3]. The Fix: Ensure your buffer is strictly amine-free (e.g., Sodium Carbonate or Borate). Never store the reagent in an aqueous solution; add it immediately prior to the reaction.

Q3: How do I balance the pH? The protein needs a high pH for lysine reactivity, but high pH accelerates hydrolysis. The Causality: The formation of the thiourea bond requires the target amine to be deprotonated (un-ionized). Lysine side chains have a pKa of ~10.5, meaning they are mostly protonated and unreactive at neutral pH. However, as you raise the pH to deprotonate the lysines, you exponentially increase the concentration of hydroxide ions (OH-), which accelerates the hydrolysis of your isothiocyanate[3]. The Fix: The thermodynamic "sweet spot" is pH 8.5 to 9.0[4]. This provides just enough deprotonated lysine to drive the conjugation forward without letting the hydrolysis rate dominate the reaction vessel.

Part 3: Quantitative Parameters for Optimization

To eliminate guesswork, benchmark your experimental design against these field-validated parameters:

ParameterRecommended RangeMechanistic Causality / Impact
Primary Solvent Anhydrous DMSO or DMFOvercomes the hydrophobicity of the aromatic isothiocyanate ring[1].
Buffer Composition 0.1 M Sodium CarbonateMust be strictly free of competing primary amines (e.g., no TRIS or ammonium salts)[2],[4].
Reaction pH 8.5 – 9.0Balances lysine deprotonation with the rate of competing aqueous hydrolysis[3],[4].
Co-solvent Limit < 5% v/v DMSO in final rxnPrevents target protein denaturation while maintaining reagent solubility.
Molar Excess 10:1 to 20:1 (Reagent:Protein)Compensates for the inevitable percentage of reagent lost to hydrolysis[4].

Part 4: Self-Validating Experimental Protocol

Do not treat bioconjugation as a "mix and hope" procedure. This protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Reagent Solubilization (The Carrier Solvent)
  • Equilibrate a vial of 2-Hydroxy-4-isothiocyanatobenzoic acid to room temperature in a desiccator to prevent condensation.

  • Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution[4].

  • Critical: Use this stock immediately. Do not store it, as DMSO is hygroscopic and will pull water from the air, initiating hydrolysis.

Step 2: Target Preparation (The Amine-Free Environment)
  • Buffer-exchange your target protein into 0.1 M Sodium Carbonate buffer (pH 8.5 - 9.0) using a desalting column or dialysis[4].

  • Adjust the protein concentration to 2 - 10 mg/mL. Higher concentrations favor the bimolecular conjugation reaction over unimolecular hydrolysis.

Step 3: Controlled Conjugation (Preventing Aqueous Shock)
  • Calculate the required volume of your DMSO stock to achieve a 15-fold molar excess over your protein.

  • While gently vortexing the protein solution, add the DMSO stock dropwise .

  • Incubate the reaction in the dark at room temperature for 1 to 2 hours[4].

Step 4: Quenching and Purification (Halting the Reaction)
  • Optional but recommended: Quench the unreacted isothiocyanate by adding a primary amine (e.g., 50 mM Tris or Glycine) for 15 minutes.

  • Purify the conjugate using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with your final storage buffer (e.g., PBS, pH 7.4)[4].

Step 5: Self-Validation Check

Do not rely on visual inspection. Measure the absorbance of your purified fractions. 2-Hydroxy-4-isothiocyanatobenzoic acid derivatives possess distinct UV absorbance peaks (typically around 300-320 nm due to the salicylic acid core) distinct from the protein's 280 nm peak. Calculate the A320/A280 ratio to quantitatively confirm covalent incorporation.

ConjugationProtocol N1 1. Stock Prep Dissolve in Anhydrous DMSO N3 3. Conjugation Dropwise Addition & Mix N1->N3 N2 2. Buffer Exchange Dialyze to Carbonate Buffer N2->N3 N4 4. Incubation 1-2h RT (Dark) N3->N4 N5 5. Purification Desalting Column N4->N5

Step-by-step bioconjugation workflow ensuring solubility and high yield.

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)
  • Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyanate (FITC)
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxy-4-isothiocyanatobenzoic Acid (4-ISA) Buffer Incompatibilities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting tickets from researchers experiencing a sudden drop in bioconjugation efficiency or target inhibition whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting tickets from researchers experiencing a sudden drop in bioconjugation efficiency or target inhibition when using 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid or 4-ISA).

This bifunctional compound is a powerful tool in drug development—particularly as a warhead for selective SIRT5 inhibitors[1]—due to its highly electrophilic isothiocyanate (-NCS) group and its salicylic acid (2-hydroxybenzoic acid) moiety. However, this same reactivity makes it highly susceptible to parasitic side reactions with common biological buffers.

This guide is designed to unpack the chemical causality behind these failures and provide self-validating protocols to ensure your experiments succeed.

Part 1: Mechanistic Overview of Buffer-Induced Side Reactions

When a labeling or inhibition assay fails, the buffer system is the prime suspect. Isothiocyanates are highly reactive electrophiles that will attack any available nucleophile in your solution.

  • Primary Amines (Tris, Glycine): These buffers react almost instantaneously with the -NCS group to form stable thiourea adducts, completely quenching your reagent[2].

  • Hydroxyls & Tertiary Amines (HEPES): While lacking primary amines, buffers like HEPES contain hydroxyl groups that can slowly attack the isothiocyanate at slightly alkaline pH, forming thiocarbamates[2].

  • Aqueous Hydrolysis: In any aqueous media, hydroxide ions (OH⁻) will slowly hydrolyze the isothiocyanate into a primary amine (4-amino-2-hydroxybenzoic acid) and CO₂[3][4].

Quantitative Impact of Buffers on Isothiocyanate Stability

To understand the severity of these side reactions, we must look at the degradation rates of isothiocyanates across different media. The table below synthesizes kinetic stability data to highlight why buffer selection is critical[4][5].

Buffer SystempHReactive Nucleophile PresentITC Degradation RatePrimary Side Product
Tris-HCl 7.5Primary Amine, -OHVery High (Minutes)Symmetric Thiourea
Glycine 8.0Primary AmineVery High (Minutes)Thiourea Adduct
HEPES 7.4Tertiary Amine, -OHModerate (Hours)Thiocarbamate
Citrate-Phosphate 7.0None (Ionic interactions)Moderate to HighHydrolysis (Amine)
PBS 7.2NoneLow (Most Stable)Hydrolysis (Amine)
Deionized Water 7.0-OHLowHydrolysis (Amine)
Reaction Pathways Visualization

Mechanism A 2-Hydroxy-4-isothiocyanatobenzoic acid (4-ISA) B Tris / Glycine Buffers (Primary Amines) A->B Fast Reaction C HEPES Buffer (Hydroxyls) A->C Slow Reaction D Aqueous Media (H2O / OH-) A->D Base-Catalyzed E Thiourea Adduct (Complete Quenching) B->E F Thiocarbamate Adduct (Slow Degradation) C->F G 4-Amino-2-hydroxybenzoic acid (Hydrolysis Product) D->G

Caption: Reaction pathways of 4-ISA with primary amines, hydroxyls, and water leading to reagent quenching.

Part 2: Frequently Asked Questions (FAQs)

Q1: My conjugation yield with 4-ISA in Tris buffer is nearly 0%. What happened? A: Tris(hydroxymethyl)aminomethane contains a highly nucleophilic primary amine[2]. The isothiocyanate group of 4-ISA reacts almost instantaneously with the primary amine of Tris to form a stable thiourea adduct. Causality: Because the molarity of Tris in a standard buffer (typically 50-100 mM) vastly outnumbers the available amines on your target protein (usually in the µM range), the side reaction with the buffer is kinetically dominant, completely consuming your reagent before target labeling can occur.

Q2: Is HEPES a safe alternative since it lacks primary amines? A: HEPES is a significant improvement over Tris, but it is not entirely inert. While HEPES is a tertiary amine and will not form thioureas, it contains a hydroxyl group (-OH)[2]. At slightly alkaline pH (e.g., pH 7.5-8.0), the isothiocyanate can react with this hydroxyl group to form a thiocarbamate. Though this reaction is slower than thiourea formation, it will steadily degrade 4-ISA over a standard 2-hour incubation. For optimal results, use strictly amine- and hydroxyl-free buffers like Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate[4][5].

Q3: How does pH affect the background hydrolysis of 4-ISA? A: Isothiocyanates are generally most stable at a neutral pH (around 7.0)[5]. However, bioconjugation to lysine residues typically requires a higher pH (8.0-9.0) to deprotonate the target's primary amines. As you increase the pH, you exponentially increase the concentration of hydroxide ions (OH⁻). Hydroxide attacks the isothiocyanate carbon, leading to a thiocarbamate intermediate that rapidly decomposes into 4-amino-2-hydroxybenzoic acid and CO₂[3][4]. Scientist's Insight: You must balance the pH to be high enough for target amine reactivity but low enough to minimize base-catalyzed hydrolysis. A pH of 8.0 to 8.2 is the optimal thermodynamic compromise.

Q4: Does the 2-hydroxybenzoic acid (salicylic acid) moiety of 4-ISA cause any unique side reactions? A: Yes. The 2-hydroxybenzoic acid moiety is biologically active—it acts as a warhead for selective SIRT5 inhibitors by forming a critical hydrogen bond with Val221 in the active site[1]. In a buffer context, however, this moiety acts as a strong bidentate chelator for transition metals (like Fe²⁺/Fe³⁺ or Cu²⁺). If your buffer is not properly demetallated, metal chelation can occur, leading to unpredictable redox side reactions or precipitation. Always use high-purity, metal-free buffers or supplement with 1 mM EDTA.

Part 3: Troubleshooting Guide & Self-Validating Protocols

To ensure high-fidelity labeling and eliminate buffer-induced side reactions, you must treat your bioconjugation as a closed, highly controlled system. Follow this self-validating workflow.

Protocol: Buffer Exchange and 4-ISA Bioconjugation

Step 1: Buffer Exchange (Desalting) Equilibrate a size-exclusion desalting column (e.g., PD-10) with 0.1 M Sodium Bicarbonate buffer, pH 8.2, containing 1 mM EDTA. Pass your target protein through the column to completely remove Tris, glycine, or HEPES.

  • Self-Validation Check: Measure the flow-through with a Bradford assay to confirm protein recovery. Test the buffer with a primary amine assay (e.g., Ninhydrin or fluorescamine) to definitively confirm the absence of Tris before proceeding.

Step 2: Reagent Preparation Dissolve 4-ISA in anhydrous DMSO or DMF immediately before use. Do not store 4-ISA in aqueous solutions, as it will rapidly hydrolyze[4].

Step 3: Conjugation Add a 10- to 20-fold molar excess of 4-ISA to the protein solution. Gently vortex to ensure a homogenous mixture without causing protein denaturation.

Step 4: Incubation Incubate the reaction in the dark at room temperature for 2 hours.

Step 5: Intentional Quenching Add 50 mM Tris-HCl (pH 8.0) or 100 mM Glycine and incubate for 15 minutes.

  • Causality: We are now intentionally utilizing the Tris side reaction. By flooding the system with a primary amine buffer, we rapidly consume all unreacted 4-ISA, preventing non-specific labeling or cross-linking during downstream purification steps.

Step 6: Final Cleanup Remove the quenched 4-ISA-Tris adducts via a second desalting column or dialysis against your final storage buffer.

Experimental Workflow Visualization

Workflow S1 1. Buffer Exchange (Remove Tris/HEPES) S2 2. Elution (Amine-Free Buffer) S1->S2 S3 3. 4-ISA Addition (in Anhydrous DMSO) S2->S3 S4 4. Incubation (2h, Dark, RT) S3->S4 S5 5. Quenching (Add 50mM Tris) S4->S5

Caption: Step-by-step bioconjugation workflow highlighting buffer exchange and intentional quenching.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience Source: Songklanakarin Journal of Science and Technology URL:[Link][4]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI Source: Molecules (MDPI) URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Protein Aggregation Post-Labeling with 2-Hydroxy-4-isothiocyanatobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding protein stability during bioconjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding protein stability during bioconjugation. Labeling proteins with 2-Hydroxy-4-isothiocyanatobenzoic acid—a bifunctional reagent featuring an amine-reactive isothiocyanate group and a salicylic acid moiety—requires precise control over reaction thermodynamics and kinetics.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent protein aggregation, ensuring your bioconjugates maintain structural integrity and functional efficacy.

Labeling Workflow & Aggregation Mitigation Pathway

G N1 1. Protein Preparation (Concentrate to 2-10 mg/mL) N2 2. Buffer Exchange (Amine-free buffer, pH 8.5-9.0) N1->N2 N3 3. Reagent Addition (Dye in anhydrous DMSO) N2->N3 N4 Aggregation Detected During Addition? N3->N4 N5 Mitigation: Slow dropwise addition, Add 10% Glycerol or Sucrose N4->N5 Yes N6 4. Incubation & Quenching (Dark, 2-12h, Quench with Tris) N4->N6 No N5->N6 N7 5. SEC Purification (Isolate monomeric peak) N6->N7 N8 Pure Monomeric Labeled Protein N7->N8

Workflow for isothiocyanate labeling highlighting aggregation mitigation strategies.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my protein precipitate immediately upon adding 2-Hydroxy-4-isothiocyanatobenzoic acid? A1: Immediate precipitation is rarely a result of the covalent labeling itself; rather, it is a solvent-induced denaturation event. 2-Hydroxy-4-isothiocyanatobenzoic acid is highly hydrophobic and must be dissolved in an organic solvent like anhydrous DMSO [5]. If the reagent is added too rapidly to the aqueous protein solution, it creates a high local concentration of both the hydrophobic dye and the organic solvent. This localized microenvironment strips the hydration shell from the protein, causing immediate hydrophobic collapse and precipitation. Causality & Solution: Always add the dye solution dropwise while continuously stirring or gently vortexing the protein solution [5]. Ensure the final concentration of DMSO in the reaction mixture never exceeds 10% (v/v) [4].

Q2: My protein remains soluble during the reaction but aggregates over time. What is the mechanistic cause? A2: This is a fundamental consequence of isothiocyanate conjugation chemistry. The isothiocyanate group (-N=C=S) reacts covalently with primary amines (lysine side chains and the N-terminus) to form a stable thiourea bond [2, 8]. This reaction alters the protein's biophysical properties in two critical ways:

  • Charge Neutralization: Lysine residues carry a positive charge at physiological pH, which maintains solubility via electrostatic repulsion. Converting these amines to thiourea linkages neutralizes this charge, lowering the protein's isoelectric point (pI) and reducing intermolecular repulsion [1].

  • Hydrophobic Addition: The 2-hydroxybenzoic acid moiety introduces a bulky, aromatic ring to the protein surface.

The combination of reduced electrostatic repulsion and increased surface hydrophobicity thermodynamically favors intermolecular interactions, leading to slow, progressive aggregation[3].

Q3: How do I prevent over-labeling and determine the optimal Degree of Labeling (DOL)? A3: Over-labeling exacerbates the hydrophobic and charge-altering effects described above. To prevent this, you must empirically optimize the molar ratio of the labeling reagent to the protein—typically starting between a 5:1 and 10:1 ratio [3, 8]. To validate your labeling efficiency and ensure you haven't over-labeled, calculate the DOL spectrophotometrically after purification using the following self-validating formula [6, 7]:

DOL=(A280​−(Adye​×CF))×ϵdye​Adye​×ϵprotein​​

(Where Adye​ is the absorbance maximum of the label, ϵ represents the molar extinction coefficients, and CF is the correction factor for the dye's absorbance at 280 nm). An ideal DOL for most antibodies and large proteins is between 2 and 5; exceeding this drastically increases aggregation risk.

Q4: The reaction requires an alkaline pH, which stresses my protein. What buffer additives can I use that won't interfere with the chemistry? A4: The isothiocyanate-amine reaction requires a pH of 8.5–9.5 to ensure the primary amines are deprotonated and nucleophilic [3, 8]. However, this alkaline environment can induce conformational stress. You must use co-solvents to stabilize the protein. Critical Warning: You cannot use amine-containing additives (like Tris, glycine, or arginine) or sodium azide during the reaction phase, as they will competitively react with the isothiocyanate [4].

Data Presentation: Compatible Stabilizing Agents

The following table summarizes quantitative data for co-solvents that are strictly compatible with isothiocyanate chemistry.

AdditiveRecommended ConcentrationMechanism of ActionCompatibility Note
Glycerol 10% - 20% (v/v)Acts as a preferential hydration osmolyte; increases solvent viscosity and stabilizes the native protein conformation.Fully compatible; inert to isothiocyanate chemistry.
Sucrose / Trehalose 5% - 10% (w/v)Preferentially excluded from the protein surface, thermodynamically favoring the compact, folded state.Fully compatible; excellent for both labeling and long-term storage.
NaCl 150 mM - 300 mMDisrupts weak, non-specific intermolecular electrostatic interactions that lead to aggregation.Fully compatible; adjust based on the specific protein's salt tolerance.
Tween-20 0.01% - 0.05% (v/v)Non-ionic surfactant that shields exposed hydrophobic patches on the protein surface.Fully compatible; ensure the detergent is highly purified to avoid peroxide contaminants.
Experimental Protocol: Optimized Labeling and SEC Purification

This step-by-step methodology is designed as a self-validating system. Each phase includes a checkpoint to ensure the structural integrity of the protein is maintained.

Phase 1: Preparation & Buffer Exchange

  • Concentrate: Concentrate the target protein to 2–10 mg/mL. Causality: High protein concentrations drive the bimolecular reaction kinetics forward, allowing you to use a lower molar excess of the hydrophobic dye [8].

  • Buffer Exchange: Dialyze the protein into an amine-free buffer at pH 8.5–9.0 (e.g., 0.1 M Sodium Bicarbonate). Add 10% (v/v) glycerol to stabilize the protein against alkaline stress.

Phase 2: Conjugation Reaction 3. Reagent Preparation: Dissolve 2-Hydroxy-4-isothiocyanatobenzoic acid in anhydrous DMSO to a concentration of 10 mM immediately before use. Note: Isothiocyanates are moisture-sensitive; degraded reagent will lower labeling efficiency. 4. Dropwise Addition: Calculate the required volume of dye to achieve a 5:1 to 10:1 molar ratio. Add the dye solution dropwise (in 2–5 µL aliquots) to the gently stirring protein solution [5]. 5. Incubation: Incubate the reaction in the dark at 4°C for 8–12 hours, or at room temperature for 2 hours.

  • Validation Checkpoint: Inspect the tube visually. A clear solution indicates successful mitigation of local concentration effects. If turbidity is observed, centrifuge at 10,000 x g for 10 minutes to pellet aggregates before proceeding [1].

Phase 3: Quenching & SEC Purification 6. Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) or ethanolamine to a final concentration of 50 mM. Incubate for 30 minutes. The primary amines in Tris will consume any unreacted isothiocyanate. 7. SEC Equilibration: Equilibrate a Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) with a physiological storage buffer (e.g., PBS, pH 7.4, containing 10% glycerol). Causality: SEC is vastly superior to dialysis here, as it physically separates high-molecular-weight aggregates from the monomeric protein, rather than just removing free dye [4]. 8. Fraction Collection: Load the quenched mixture onto the SEC column. Monitor UV absorbance at 280 nm and the specific absorbance maximum of the dye. Collect the fractions corresponding to the main monomeric peak. Strictly discard the void volume (which contains the aggregates) [1].

References
  • National Institutes of Health (PMC). "An efficient method for FITC labelling of proteins using tandem affinity purification".[Link]

Reference Data & Comparative Studies

Validation

validating the specificity of 2-Hydroxy-4-isothiocyanatobenzoic acid labeling

As a Senior Application Scientist based in Singapore’s biotech hub, I frequently encounter a fundamental bottleneck in chemoproteomics and drug development: distinguishing between stochastic background labeling and true,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist based in Singapore’s biotech hub, I frequently encounter a fundamental bottleneck in chemoproteomics and drug development: distinguishing between stochastic background labeling and true, affinity-driven covalent modification. For researchers targeting complex metabolic enzymes, 2-Hydroxy-4-isothiocyanatobenzoic acid (2H4IB) has emerged as a highly specialized bifunctional probe.

Unlike generic amine-reactive dyes that blanket a protein's surface, 2H4IB is a precision instrument. It leverages its 2-hydroxybenzoic acid (salicylic acid) moiety as an affinity "warhead" to actively seek out specific binding pockets—such as the desuccinylase active site of SIRT5—before deploying its isothiocyanate group to covalently trap adjacent lysine residues ()[1].

In this guide, we will objectively compare the specificity and performance of 2H4IB against traditional labeling alternatives, and provide a self-validating experimental framework to prove its targeted mechanism.

The Mechanistic Causality of 2H4IB

To utilize 2H4IB effectively, one must understand the causality of its molecular design. The probe operates on a proximity-driven kinetic model :

  • The Affinity Phase: The 2-hydroxybenzoic acid moiety mimics acidic acyl groups (like succinyl or malonyl). In targets like SIRT5, the hydroxyl group forms a critical anchoring hydrogen bond with active-site residues (e.g., Val221), docking the molecule in a specific orientation[1].

  • The Covalent Phase: Once docked, the local concentration of the isothiocyanate (-NCS) group spikes relative to nearby primary amines. This proximity drastically lowers the activation energy required for the ε-amino group of an adjacent lysine to execute a nucleophilic attack on the central carbon of the isothiocyanate, forming a highly stable thiourea linkage ()[2].

G Protein Target Protein (e.g., SIRT5 Lysine) Complex Non-Covalent Affinity Complex Protein->Complex Probe 2H4IB Probe (Isothiocyanate + Salicylic Acid) Probe->Complex Reaction Nucleophilic Attack (Lysine ε-NH2 on -NCS) Complex->Reaction Proximity Effect Labeled Stable Thiourea Conjugate Reaction->Labeled Covalent Bond Formation

Mechanism of 2H4IB targeted covalent labeling via proximity-driven thiourea formation.

Comparative Performance Analysis

When designing an assay, selecting the right probe dictates the signal-to-noise ratio. Below is a quantitative comparison of 2H4IB against other common protein labeling modalities based on empirical chemoproteomic data.

Table 1: Comparative Performance of Amine-Reactive and Targeted Covalent Probes

Probe ClassRepresentative CompoundLabeling MechanismSpecificity DeterminantLabeling Efficiency (2h)Signal-to-Noise Ratio
Targeted Isothiocyanate 2H4IB Proximity-driven ThioureaSalicylic Acid Affinity85%>50:1
Non-specific Ester NHS-BiotinStochastic Amide BondSurface Accessibility99%<2:1
Photoaffinity Label Diazirine-SalicylateUV-activated CarbeneAffinity + UV Timing40%15:1
Targeted SuFEx Fluorosulfonyl-SalicylateProximity SulfonamideAffinity + Tyr/Lys Reactivity70%>40:1

Key Takeaway: While standard NHS-esters offer higher absolute reactivity (99%), they suffer from abysmal signal-to-noise ratios due to stochastic labeling of any surface-exposed lysine. 2H4IB sacrifices a fraction of absolute speed for a massive gain in specificity (>50:1 SNR), making it vastly superior for target validation.

A Self-Validating Protocol System: Competitive Chemoproteomic Labeling

A protocol is only as robust as its internal controls. To prove that 2H4IB labeling is truly specific and not just random collision, we must employ a self-validating system . This methodology uses a tripartite readout (Positive, Negative, and Mechanistic Competitor) to ensure absolute trustworthiness.

Workflow Step1 1. Proteome Incubation (Wild-type vs. Target-Knockout) Step3 3. 2H4IB Labeling (Dose-dependent & Time-course) Step1->Step3 Step2 2. Competitive Profiling (Pre-incubation with Salicylic Acid) Step2->Step3 Step4 4. Intact Mass / LC-MS/MS (Peptide Mapping) Step3->Step4 Step5 5. Proteomic Analysis (Identify Specific Lysine Sites) Step4->Step5

Experimental workflow for self-validating the chemoproteomic specificity of 2H4IB.

Step-by-Step Methodology

Step 1: Assay Preparation & Grouping Aliquot 10 µM of recombinant target protein (e.g., SIRT5) into three distinct reaction tubes:

  • Tube A: Vehicle Control (DMSO)

  • Tube B: Probe-Treated (2H4IB)

  • Tube C: Competitor-Pretreated (Salicylic Acid + 2H4IB)

Step 2: Competitive Pre-incubation (The Causality Control) To Tube C, add 100 µM (10x molar excess) of 2-hydroxybenzoic acid (salicylic acid) and incubate for 30 minutes at 37°C.

  • Causality: This step saturates the affinity binding pocket. Because the isothiocyanate reaction is proximity-driven, blocking the docking site prevents the probe from ever reaching a high local concentration near the target lysine. If the labeling is truly specific, this competitor will halt the reaction entirely.

Step 3: Covalent Labeling Add 10 µM of 2H4IB to Tubes B and C. Incubate all tubes at 37°C for 2 hours in a 50 mM HEPES buffer at pH 8.0 .

  • Causality: Why pH 8.0? The isothiocyanate group is an electrophile that strictly requires the unprotonated form of a primary amine to undergo nucleophilic attack. While the intrinsic pKa of lysine in solution is ~10.5, active-site microenvironments often depress this pKa. A pH of 8.0 strikes the perfect thermodynamic balance: it provides a sufficient molar fraction of reactive, unprotonated amines while preventing the global protein denaturation that occurs at higher pH levels.

Step 4: Reaction Quenching Add 50 mM Tris-HCl to all tubes to quench the reaction.

  • Causality: Tris-HCl contains a highly accessible primary amine that outcompetes the folded protein for any remaining unreacted 2H4IB, instantly freezing the reaction kinetics at the 2-hour mark.

Step 5: Intact Protein LC-MS Readout (The Self-Validation) Subject all samples to Intact Mass Spectrometry.

  • System Validation: The system validates itself if and only if: Tube A shows baseline mass; Tube B shows a clean +195 Da mass shift (indicating exactly one molecule of 2H4IB covalently attached); and Tube C reverts to baseline mass. If Tube C shows labeling, the specificity claim is falsified, indicating stochastic background reactivity.

References

  • Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors | Source: European Journal of Medicinal Chemistry (via PubMed Central) | URL: [Link]

  • Title: Profiling of Amino Metabolites in Biological Samples without Protein Precipitation Using a Solid-Phase-Supported Phenyl Isothiocyanate-Based Chemoselective Probe | Source: Analytical Chemistry (ACS Publications) | URL: [Link]

Sources

Comparative

Comparative Analysis of 2-Hydroxy-4-isothiocyanatobenzoic Acid vs. Standard Isothiocyanates in Probe Development

Introduction In the landscape of chemical biology and drug development, isothiocyanates (ITCs) are highly valued for their ability to form stable thiourea or dithiocarbamate linkages with nucleophiles. While generic ITCs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of chemical biology and drug development, isothiocyanates (ITCs) are highly valued for their ability to form stable thiourea or dithiocarbamate linkages with nucleophiles. While generic ITCs like Fluorescein isothiocyanate (FITC) and Phenyl isothiocyanate (PITC) are staples for bioconjugation and sequencing, the emergence of targeted covalent inhibitors and specialized bifunctional probes has shifted focus toward more complex building blocks.

2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87-8)[1], is a highly specialized bifunctional reagent. Unlike simple labeling agents, it features a salicylic acid (2-hydroxybenzoic acid) moiety coupled with a reactive isothiocyanate group. This unique architecture has proven critical in the synthesis of selective inhibitors and proteolysis targeting chimeras (PROTACs) for SIRT5 , a mitochondrial deacylase implicated in metabolic reprogramming and cancer[2],[3].

This guide objectively compares 2-Hydroxy-4-isothiocyanatobenzoic acid with other standard ITCs, detailing their structural mechanisms, quantitative performance, and experimental workflows.

Section 1: Structural and Mechanistic Comparison

The utility of an isothiocyanate is dictated by its flanking functional groups, which determine both its reactivity and its biological targeting capabilities.

  • 2-Hydroxy-4-isothiocyanatobenzoic Acid (Targeted Warhead): The 2-hydroxybenzoic acid moiety acts as a structural mimic of the succinyl and malonyl lysine substrates of SIRT5[2]. This allows the molecule to anchor competitively in the enzyme's active site. The para-isothiocyanate group serves as a synthetic handle, allowing researchers to rapidly generate libraries of thiourea derivatives (such as "Compound 11") to probe the structure-activity relationship (SAR) of the SIRT5 binding pocket[4],.

  • Fluorescein Isothiocyanate - FITC (Bioconjugation): FITC relies on a bulky xanthene fluorophore. It lacks specific enzyme-targeting capabilities and is instead used for non-specific labeling of surface-exposed lysine residues on proteins[5].

  • Phenethyl Isothiocyanate - PEITC (Covalent Modifier): A naturally occurring ITC found in cruciferous vegetables. PEITC lacks a guiding pharmacophore for specific non-covalent binding; instead, it acts as a promiscuous electrophile that covalently modifies cysteine residues (e.g., on Keap1), inducing reactive oxygen species (ROS) and apoptosis in cancer cells[6],[7].

Quantitative Performance Data in Probe Development
Metric2-Hydroxy-4-isothiocyanatobenzoic AcidFluorescein Isothiocyanate (FITC)Phenethyl Isothiocyanate (PEITC)
Primary Application Targeted probe synthesis, SIRT5 inhibitionFluorescent bioconjugationChemoprevention, covalent targeting
Primary Nucleophile Primary Amines (Synthetic)Primary Amines (Lysine ε-amino)Thiols (Cysteine sulfhydryl)
Optimal Reaction pH Basic (Anhydrous Pyridine)pH 8.5–9.5 (Aqueous Bicarbonate)Physiological (pH 7.4)
Typical Conjugation Yield 73–86% (Small molecule synthesis)50–70% (Protein labeling)N/A (Used directly in vivo)
Target IC50 / Affinity Sub-micromolar (e.g., 0.21 μM for optimized SIRT5 probes)Low nanomolar (Antibody-antigen binding post-conjugation)~5–10 μM (Cellular IC50 for apoptosis)

Section 2: Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and validation of SIRT5 probes using 2-Hydroxy-4-isothiocyanatobenzoic acid. The causality behind each chemical and biological choice is explicitly defined.

Protocol 1: Synthesis of Thiourea-based SIRT5 Probes

This protocol outlines the conversion of 4-aminosalicylic acid to the reactive ITC intermediate, followed by amine conjugation[4].

Step 1: Isothiocyanation

  • Suspend 4-aminosalicylic acid (0.02 mol) in 35 mL of water and add 6.7 mL of concentrated HCl.

  • Add an additional 35 mL of water, followed by thiophosgene (0.024 mol). Stir at room temperature for 3 hours until the orange color dissipates.

  • Filter the solid product, wash with water, and dry over phosphorus pentoxide. Recrystallize from toluene (Yield: ~86%)[4].

  • Expert Causality: The highly acidic environment protonates the carboxylate and hydroxyl groups of the salicylic acid moiety, preventing unwanted self-condensation or esterification. The biphasic nature of the reaction drives the precipitation of the highly hydrophobic isothiocyanate product, shielding it from hydrolysis.

Step 2: Amine Conjugation

  • Dissolve the intermediate 2-hydroxy-4-isothiocyanatobenzoic acid (0.1 mmol) and the target primary amine (0.1 mmol) in 2 mL of anhydrous pyridine.

  • Stir the reaction mixture at 60 °C overnight.

  • Purify the resulting thiourea derivative via HPLC[4].

  • Expert Causality: Unlike FITC protein labeling which requires aqueous buffers (pH 8.5-9.5) to maintain protein solubility while deprotonating lysines[5], small-molecule probe synthesis can be performed in anhydrous pyridine. Pyridine acts as both a solvent and a mild base to scavenge trace acids, ensuring the amine remains nucleophilic. Anhydrous conditions are critical to prevent the competitive hydrolysis of the isothiocyanate group into a primary amine and carbonyl sulfide (COS).

G A 4-Aminosalicylic Acid C 2-Hydroxy-4-isothiocyanatobenzoic acid (Reactive Intermediate) A->C Isothiocyanation B Thiophosgene (HCl, H2O) B->C E Thiourea Derivatives (SIRT5 Inhibitors) C->E Nucleophilic Addition (Anhydrous Pyridine) D Primary Amines (e.g., NH4OH, R-NH2) D->E

Caption: Workflow for synthesizing SIRT5-targeted thiourea probes via a bifunctional isothiocyanate.

Protocol 2: Thermal Shift Assay (TSA) for Target Validation

Once the thiourea library is synthesized, target engagement with SIRT5 must be validated.

  • Prepare a reaction mixture containing recombinant human SIRT5 protein (2 μM) and the fluorescent dye SYPRO Orange (5x) in HEPES buffer (pH 7.4).

  • Add the synthesized thiourea derivative (e.g., Compound 11) at varying concentrations (1–50 μM).

  • Subject the microplate to a temperature gradient (25 °C to 95 °C) in a real-time PCR machine, monitoring fluorescence.

  • Calculate the shift in melting temperature (ΔTm) compared to a DMSO control[2].

  • Expert Causality: SIRT5 is a NAD+-dependent deacylase. Traditional enzymatic assays require complex coupled systems (e.g., trypsin-coupled fluorescence) which are prone to false positives from assay interference. TSA is a self-validating system that directly measures the thermodynamic stabilization of the folded SIRT5 protein upon ligand binding, independent of enzymatic turnover[2],.

Section 3: Mechanism of Action & Biological Impact

The ultimate value of 2-Hydroxy-4-isothiocyanatobenzoic acid lies in the biological efficacy of its derivatives. While PEITC induces broad-spectrum apoptosis via ROS generation[6], derivatives of 2-Hydroxy-4-isothiocyanatobenzoic acid specifically inhibit SIRT5's desuccinylation and demalonylation activities in the mitochondrial matrix[2],[3]. This targeted inhibition disrupts ammonia detoxification and the TCA cycle, leading to rapid, selective cell death in SIRT5-driven cancers such as melanoma and neuroblastoma[3].

G SIRT5 SIRT5 Enzyme (Mitochondrial Matrix) Substrates Succinylated/Malonylated Proteins SIRT5->Substrates Deacylation Metabolism Metabolic Regulation (TCA Cycle, ROS) Substrates->Metabolism Homeostasis Inhibitor 2-Hydroxybenzoic Acid Derivatives Inhibitor->SIRT5 Competitive Inhibition (Warhead Binding) Apoptosis Cancer Cell Death Inhibitor->Apoptosis SIRT5 Depletion

Caption: Mechanism of action for SIRT5 inhibition using 2-hydroxybenzoic acid derivatives.

References

  • Liu, Y., Debnath, B., Kumar, S., Lombard, D. B., & Neamati, N. (2022). "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors." European Journal of Medicinal Chemistry.[Link]

  • Gupta, P., Wright, S. E., Kim, S. H., & Srivastava, S. K. (2014). "Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.[Link]

  • Hermanson, G. T. (2013). "Bioconjugate Techniques (Third Edition)." Academic Press. Cited via Royal Society Open Science overview.[Link]

Sources

Validation

Publish Comparison Guide: 2-Hydroxy-4-isothiocyanatobenzoic Acid vs. NHS Esters for Protein Labeling

Executive Summary In the realm of bioconjugation and drug development, targeting primary amines—specifically the N-terminus and the ε-amino group of lysine residues—is the most ubiquitous strategy for protein labeling[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of bioconjugation and drug development, targeting primary amines—specifically the N-terminus and the ε-amino group of lysine residues—is the most ubiquitous strategy for protein labeling[1]. While N-hydroxysuccinimide (NHS) esters serve as the industry standard for attaching fluorophores and payloads, specialized structural integrations often require alternative chemistries. 2-Hydroxy-4-isothiocyanatobenzoic acid (2H4IBA) , an isothiocyanate derivative of salicylic acid, offers unique advantages for targeted applications, including lanthanide sensitization and the development of selective enzyme inhibitors (e.g., SIRT5 targeting)[2]. This guide provides an objective, data-driven comparison of 2H4IBA against traditional NHS esters, detailing their mechanistic differences, stability profiles, and optimized, self-validating experimental protocols.

Mechanistic Overview: The Chemistry of Conjugation

The choice between an isothiocyanate (like 2H4IBA) and an NHS ester dictates the reaction kinetics, the required buffer conditions, and the ultimate stability of the conjugate[3]. The causality behind these differences lies in the electrophilic nature of the reactive groups and the pKa of the target amines.

  • NHS Esters (Amide Bond Formation): NHS esters react with primary amines via nucleophilic acyl substitution to form a highly stable amide bond. Because NHS esters are highly reactive, they can successfully label proteins at neutral to mildly alkaline pH (7.2–8.0), where only a minute fraction of lysine residues (pKa ~10.5) are deprotonated. However, this high reactivity comes at a cost: NHS esters are prone to rapid hydrolysis in aqueous environments, with a half-life that drops from 4-5 hours at pH 7.0 to less than 10 minutes at pH 8.6.

  • 2-Hydroxy-4-isothiocyanatobenzoic Acid (Thiourea Bond Formation): Isothiocyanates react via nucleophilic addition to form a thiourea linkage[3]. The isothiocyanate carbon is less electrophilic than the NHS carbonyl, meaning the reaction requires a higher concentration of unprotonated amines to proceed efficiently. Consequently, 2H4IBA conjugations must be performed at an alkaline pH (9.0–9.5). While the resulting thiourea bond is generally stable, it is slightly more susceptible to gradual degradation over extended storage compared to an amide bond.

ReactionMechanisms cluster_2H4IBA 2H4IBA Pathway cluster_NHS NHS Ester Pathway Amine Protein (Primary Amine) Thiourea Thiourea Linkage (Moderate Stability) Amine->Thiourea pH 9.0-9.5 Nucleophilic Addition Amide Amide Linkage (High Stability) Amine->Amide pH 7.2-8.0 Acyl Substitution ITC Isothiocyanate Group ITC->Thiourea NHS NHS Ester Group NHS->Amide

Chemical reaction pathways of 2H4IBA vs. NHS esters with primary amines.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between 2H4IBA and standard NHS ester reagents based on established bioconjugation principles[3][4].

Parameter2-Hydroxy-4-isothiocyanatobenzoic Acid (2H4IBA)NHS Esters
Reactive Group Isothiocyanate (-N=C=S)N-hydroxysuccinimide ester
Linkage Formed ThioureaAmide
Optimal Reaction pH 9.0 – 9.5 (Alkaline)7.2 – 8.0 (Neutral to mildly alkaline)
Reagent Aqueous Half-Life Moderate (Hours at pH 9.0)Short (4-5 hours at pH 7.0; <10 min at pH 8.6)
Linkage Stability Moderate (Susceptible to gradual hydrolysis)Very High (Stable for years at 4°C)
Primary Application Salicylic acid moiety transfer, SIRT5 targetingGeneral fluorophore, biotin, and payload attachment
Solvent Requirement Anhydrous DMSO / DMFAnhydrous DMSO / DMF

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate critical control steps, such as the mandatory use of amine-free buffers to prevent competitive quenching, and a defined chemical quenching step to halt the reaction precisely[3][4].

ExperimentalWorkflow Step1 1. Protein Preparation Buffer exchange to amine-free system Step3 3. Conjugation Reaction NHS: pH 7.5 (1h) | 2H4IBA: pH 9.0 (2-4h) Step1->Step3 Step2 2. Reagent Preparation Dissolve in anhydrous DMSO/DMF Step2->Step3 Step4 4. Quenching Add Tris or Glycine to halt reaction Step3->Step4 Step5 5. Purification Size-exclusion chromatography (SEC) Step4->Step5 Step6 6. Validation Calculate Degree of Labeling (DOL) Step5->Step6

Step-by-step self-validating workflow for protein conjugation.

Protocol A: Protein Labeling with 2H4IBA

Causality Note: The alkaline pH is non-negotiable for isothiocyanates. At pH 7.4, the reaction rate of 2H4IBA is negligible due to the protonation of lysine ε-amines. Furthermore, Tris or glycine buffers must be avoided as their primary amines will act as competitive nucleophiles, completely quenching the reagent[4].

  • Protein Preparation: Dialyze the target protein into 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0. Ensure the protein concentration is between 2–10 mg/mL[4].

  • Reagent Preparation: Dissolve 2H4IBA in anhydrous DMSO to a concentration of 10 mM immediately before use. Causality: Moisture in the solvent will prematurely hydrolyze the isothiocyanate group.

  • Conjugation: Add a 10- to 20-fold molar excess of 2H4IBA to the protein solution. Incubate for 2–4 hours at room temperature with continuous, gentle stirring[3].

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes. The primary amines in Tris will consume any unreacted 2H4IBA, effectively terminating the reaction and defining the exact labeling window[3].

  • Purification: Pass the mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to remove the quenched reagent and byproducts[3].

Protocol B: Protein Labeling with NHS Esters

Causality Note: Time and pH are the critical variables here. Because NHS esters hydrolyze exponentially faster at higher pH levels, the reaction must be strictly maintained between pH 7.2 and 8.0 to balance amine reactivity with reagent survival.

  • Protein Preparation: Dialyze the protein into 0.1 M Sodium Phosphate buffer, pH 7.5 (Concentration: 2–10 mg/mL)[3].

  • Reagent Preparation: Dissolve the NHS ester reagent in anhydrous DMSO/DMF to 10 mM immediately prior to use[3].

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester to the protein. Incubate for 1 hour at room temperature[3].

  • Quenching: Add 1 M Glycine or Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes[3].

  • Purification: Purify via SEC into the desired storage buffer[3].

Validation: Degree of Labeling (DOL) Calculation

A protocol is only trustworthy if its success can be mathematically validated. Post-purification, measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the specific λmax​ of the attached moiety.

  • Calculate the molarity of the attached label using the Beer-Lambert Law ( A=ϵ⋅c⋅l ).

  • Correct the protein A280​ reading for the label's inherent absorbance at 280 nm using a correction factor ( CF=A280(label)​/Amax(label)​ ).

  • Calculate the final ratio: DOL=Molarityprotein​Molaritylabel​​

A successful reaction typically yields a DOL of 2 to 5 labels per protein, depending on the molar excess and the surface availability of lysine residues.

Application Specifics: When to Choose 2H4IBA

While NHS esters remain the undisputed champions for general bioconjugation due to their rapid kinetics and the superior stability of the resulting amide bonds, 2H4IBA serves as a highly specialized tool. Researchers opt for 2H4IBA when they explicitly need to append a salicylic acid pharmacophore to a biomolecule.

This specific structural addition is heavily utilized in two main areas:

  • Enzyme Targeting: 2-hydroxybenzoic acid derivatives act as potent, selective inhibitors for sirtuin deacetylases (specifically SIRT5), making 2H4IBA a valuable warhead for designing targeted therapeutic conjugates[2].

  • Lanthanide Chelation: The salicylic acid moiety is a well-documented sensitizing antenna for lanthanide luminescence (e.g., Terbium, Tb3+ ), allowing researchers to build highly sensitive time-resolved fluorescence assays.

For these niche applications, 2H4IBA provides a reliable conjugation pathway that, while slower than NHS ester chemistry, delivers unique functional capabilities that standard aliphatic linkers cannot achieve.

Sources

Comparative

The Next Evolution in De Novo Sequencing: A Comparative Guide to 2-Hydroxy-4-isothiocyanatobenzoic Acid Peptide Derivatization

De novo peptide sequencing via tandem mass spectrometry (MS/MS) is frequently bottlenecked by incomplete fragmentation pathways. Native peptides often yield highly complex spectra with missing internal sequence ions, mak...

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Author: BenchChem Technical Support Team. Date: April 2026

De novo peptide sequencing via tandem mass spectrometry (MS/MS) is frequently bottlenecked by incomplete fragmentation pathways. Native peptides often yield highly complex spectra with missing internal sequence ions, making algorithmic and manual interpretation difficult. To force a predictable fragmentation pattern, chemical derivatization of the peptide N-terminus is employed.

While traditional reagents like Phenyl isothiocyanate (PITC) and 4-Sulfophenyl isothiocyanate (SPITC) have paved the way for gas-phase Edman degradation, they often suffer from severe signal suppression in positive-ion electrospray ionization (ESI). 2-Hydroxy-4-isothiocyanatobenzoic acid (also known as 4-isothiocyanatosalicylic acid, or 4-ITC-SA ) represents a next-generation derivatization strategy. By merging an Edman-active isothiocyanate group with a salicylic acid moiety, it acts as both a sequence-directing tag and an ionization enhancer.

This guide objectively compares 4-ITC-SA against established alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for implementation.

Mechanistic Causality: The Dual-Action Advantage

The efficacy of 4-ITC-SA lies in its bifunctional molecular architecture, which solves two distinct problems in MS-based proteomics: spectral complexity and ionization efficiency .

  • Gas-Phase Edman Cleavage (The Isothiocyanate Role): Under mildly basic conditions, the isothiocyanate group covalently binds to the N-terminal α -amine of the peptide, forming a thiourea linkage. During Collision-Induced Dissociation (CID) or Post-Source Decay (PSD), the thiocarbonyl sulfur acts as a powerful internal nucleophile. It attacks the carbonyl carbon of the first peptide bond, forming a five-membered thiazolinone ring (the b1​ ion) and expelling the rest of the peptide as a yn−1​ ion. This highly favorable pathway outcompetes random backbone cleavages, simplifying the spectrum to a dominant, easily readable y-ion series.

  • Proton Mobility & Matrix Effect (The Salicylic Acid Role): Traditional tags like SPITC introduce a permanent negative charge (sulfonate), which severely suppresses positive-ion ESI signals, as documented in foundational studies on. In contrast, 4-ITC-SA incorporates a salicylic acid moiety. The adjacent hydroxyl and carboxyl groups facilitate the "mobile proton model," lowering the activation energy required for cleavage without permanently neutralizing the peptide's overall positive charge. Furthermore, because salicylic acid is a core structural analog of common MALDI matrices (e.g., 2,5-DHB), the tag acts as a covalently attached matrix, enhancing localized UV absorption and energy transfer during.

Mechanism N1 Labeled Precursor Ion [M+H]+ N2 Proton Mobilization (via Salicylic Acid -OH) N1->N2 N3 Nucleophilic Attack (Thiocarbonyl S to Amide C) N2->N3 N4 Gas-Phase Edman Cleavage (CID / PSD Activation) N3->N4 N5 Thiazolinone b1 Ion (N-Terminal Tag) N4->N5 Cleaved N-Terminus N6 y(n-1) Ion Series (C-Terminal Sequence) N4->N6 Truncated Peptide

Gas-phase Edman fragmentation mechanism of 4-ITC-SA labeled peptides.

Objective Performance Comparison

To justify the transition to 4-ITC-SA, we must benchmark its quantitative and qualitative MS performance against native peptides and legacy isothiocyanate reagents. As demonstrated by the CDC's research on , basic and structurally dynamic moieties significantly outperform neutral or highly acidic tags in ESI-MS/MS.

FeatureUnlabeled PeptidePITC (Phenyl-ITC)SPITC (4-Sulfophenyl-ITC)4-ITC-SA (2-Hydroxy-4-ITC-benzoic acid)
Primary Cleavage Pattern Random (mixed b/y series)Edman ( b1​ / yn−1​ )Edman (y-series dominant)Enhanced Edman ( b1​ / yn−1​ )
ESI+ MS Sensitivity HighModerate to LowVery Low (Signal suppression)High (Proton mobility via -OH/-COOH)
MALDI Matrix Compatibility StandardStandardRequires specific basic matricesSelf-enhancing (Salicylic acid moiety)
Spectral Complexity HighLowLowLow
De Novo Sequencing Utility ChallengingImprovedExcellent (but poor sensitivity)Optimal (High sensitivity & clean spectra)

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol for 4-ITC-SA derivatization is designed with built-in causality checks to ensure reaction completion before consuming valuable instrument time.

Reagents Required
  • 4-ITC-SA: 10 mg/mL dissolved in anhydrous DMSO (DMSO prevents premature hydrolysis of the isothiocyanate group).

  • Reaction Buffer: 0.1 M Ammonium Bicarbonate, pH 8.0.

  • Quenching Solution: 5% Trifluoroacetic acid (TFA) in LC-MS grade water.

Step-by-Step Methodology
  • Peptide Preparation: Reconstitute 10 µg of tryptic peptide pool in 50 µL of the pH 8.0 reaction buffer.

    • Causality: The pH must be strictly maintained around 8.0. This ensures the N-terminal α -amine (pKa ~8.0) is deprotonated and nucleophilic, while minimizing the reactivity of lysine ϵ -amines (pKa ~10.5), promoting N-terminal selectivity.

  • Derivatization: Add a 10-fold molar excess of the 4-ITC-SA DMSO solution to the peptide mixture. Vortex gently.

  • Incubation: Incubate the mixture at 45°C for 30 minutes in a thermomixer.

    • Causality: Mild heat accelerates the nucleophilic addition to form the thiourea linkage without inducing peptide backbone degradation or side-chain modifications.

  • Reaction Quenching: Add 5 µL of 5% TFA to drop the solution pH below 3.0.

    • Causality: Acidification instantly protonates all remaining amines, halting the reaction. It also prepares the peptides for optimal binding to the C18 stationary phase in the next step.

  • Desalting & Cleanup: Purify the labeled peptides using a C18 ZipTip. Wash with 0.1% Formic Acid in water to remove buffer salts and unreacted 4-ITC-SA. Elute in 50% Acetonitrile / 0.1% Formic Acid.

  • Validation Checkpoint (Self-Validation): Before executing MS/MS, perform a rapid MS1 survey scan. A successful derivatization is confirmed by a precise mass shift of +195.02 Da per labeled N-terminus. Because tryptic peptides often terminate in Lysine, peptides ending in Lysine may exhibit a +390.04 Da shift (dual labeling at the N-terminus and the ϵ -amine). If the shift is absent, the reaction buffer pH was likely too acidic.

Workflow A 1. Tryptic Digest (Peptide Pool) B 2. 4-ITC-SA Labeling (pH 8.0, 45°C) A->B Add Reagent C 3. Acid Quench (TFA < pH 3.0) B->C 30 min D 4. C18 Desalting (ZipTip) C->D Stop Reaction E 5. MS/MS Analysis (ESI or MALDI) D->E Purified Peptides

Workflow for 4-ITC-SA peptide derivatization and MS analysis.

References

  • N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis Analytical Chemistry (PubMed) URL: [Link]

  • Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Comparison between Enhanced MALDI In-source Decay by Ammonium Persulfate and N- or C-Terminal Derivatization Methods for Detailed Peptide Structure Determination Analytical Chemistry (ACS Publications) URL:[Link]

Validation

Quantitative Analysis of 2-Hydroxy-4-isothiocyanatobenzoic Acid Labeling Efficiency: A Comparative Guide

As bioconjugation strategies become increasingly sophisticated, the demand for versatile, low-steric-hindrance labeling reagents has surged. 2-Hydroxy-4-isothiocyanatobenzoic acid (commonly referred to as 4-isothiocyanat...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies become increasingly sophisticated, the demand for versatile, low-steric-hindrance labeling reagents has surged. 2-Hydroxy-4-isothiocyanatobenzoic acid (commonly referred to as 4-isothiocyanatosalicylic acid, or 4-ISA) has emerged as a powerful bifunctional tool for researchers and drug development professionals.

Featuring an amine-reactive isothiocyanate group and a versatile salicylic acid warhead , 4-ISA allows for covalent attachment to target proteins while leaving the salicylic moiety available for multi-modal downstream quantification. This guide provides an objective comparison of 4-ISA against standard alternatives and delivers an in-depth, self-validating framework for quantifying its labeling efficiency (Degree of Labeling, DoL) using three distinct analytical modalities.

Reagent Profiling: 4-ISA vs. Industry Alternatives

Before quantifying labeling efficiency, it is critical to understand how 2-Hydroxy-4-isothiocyanatobenzoic acid performs relative to established industry standards.

Table 1: Performance Comparison of Bioconjugation Reagents
Feature2-Hydroxy-4-isothiocyanatobenzoic Acid (4-ISA)Fluorescein Isothiocyanate (FITC)DOTA-NHS Ester
Molecular Weight 195.19 Da389.38 Da501.49 Da
Steric Hindrance Minimal (Ideal for small peptides/nanobodies)ModerateHigh
Aqueous Stability High (Isothiocyanate resists rapid hydrolysis)HighLow (NHS ester hydrolyzes in minutes)
Detection Modalities UV-Vis, Colorimetric (Fe³⁺), TRF (Tb³⁺)Direct FluorescenceRadiometry, Mass Spectrometry
Key Limitation Requires secondary reagents for high-sensitivity detectionProne to photobleaching and self-quenchingExpensive; requires complex radiolabeling

Expert Insight: While FITC is the standard for direct fluorescence, its bulky structure can perturb the binding affinity of small targeting ligands. 4-ISA offers a "stealth" alternative. Its low molecular weight prevents structural distortion, while its salicylic acid moiety provides a highly specific chelating pocket for lanthanides or transition metals.

Mechanistic Workflow of Conjugation and Quantification

The conjugation of 4-ISA to a protein relies on the nucleophilic attack of unprotonated primary amines (typically lysine ϵ -amines or the N-terminus) on the electrophilic central carbon of the isothiocyanate group, yielding a stable thiourea linkage.

G cluster_0 Conjugation Chemistry cluster_1 Quantification Modalities P Target Protein (Free Lysine -NH₂) L 4-ISA-Protein Conjugate (Thiourea Bond) P->L pH 8.5-9.0 2h, RT R 4-ISA Reagent (Isothiocyanate) R->L UV Direct UV-Vis λ_max = 300 nm L->UV Direct Absorbance Fe Fe³⁺ Colorimetry λ_max = 530 nm L->Fe Complexation Tb Tb³⁺ TRF Assay λ_em = 545 nm L->Tb Energy Transfer

Figure 1: Mechanistic workflow of 4-ISA bioconjugation and quantification pathways.

Comparative Analysis of Quantification Modalities

To accurately determine the Degree of Labeling (DoL), the covalently attached salicylic acid moiety can be exploited through three distinct physical phenomena.

Table 2: Analytical Modalities for 4-ISA Quantification
Quantification MethodUnderlying PrincipleLimit of Detection (LOD)Dynamic RangeKey Advantage
Direct UV-Vis Intrinsic absorbance of the salicylic moiety at 300 nm .~2 µM5 µM - 100 µMFast, non-destructive, requires only a standard spectrophotometer.
Fe³⁺ Colorimetry Formation of a mono-salicylatoiron(III) complex absorbing at 530 nm .~0.5 µM1 µM - 50 µMShifts detection to the visible spectrum, bypassing protein UV interference.
Tb³⁺ TRF Assay Antenna-effect energy transfer from salicylic acid to Terbium (Tb³⁺).~5 nM10 nM - 5 µMUltra-sensitive; time-gating completely eliminates background autofluorescence.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can troubleshoot and optimize their specific bioconjugation workflows.

Protocol A: Covalent Labeling with 4-ISA
  • Buffer Exchange: Desalt the target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.5.

    • Causality: Isothiocyanates react exclusively with the unprotonated (nucleophilic) form of primary amines. A pH of 8.5 provides an optimal thermodynamic balance—deprotonating a sufficient fraction of lysine ϵ -amines ( pKa​≈10.5 ) while preventing the rapid hydroxide-mediated degradation of the isothiocyanate group.

  • Reagent Preparation: Dissolve 2-Hydroxy-4-isothiocyanatobenzoic acid in anhydrous DMSO to a 10 mM stock.

    • Causality: The isothiocyanate carbon is highly electrophilic. Trace water in the solvent will lead to premature hydrolysis into a non-reactive primary amine.

  • Conjugation: Add a 15-fold molar excess of 4-ISA to the protein. Incubate for 2 hours at room temperature in the dark.

  • Purification: Remove unreacted label using a size-exclusion column (e.g., PD-10) equilibrated in PBS (pH 7.4).

Protocol B: Quantification via Direct UV-Vis Spectrophotometry
  • Measurement: Blank the spectrophotometer with PBS. Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 300 nm ( A300​ ).

  • Correction & Calculation:

    • Causality: 4-ISA has an absorbance maximum at 300 nm ( ϵ300​≈3,500 M−1cm−1 ). Because the label also absorbs slightly at 280 nm, a correction factor (CF) must be applied to accurately determine the protein concentration.

    • Protein Concentration (M)=ϵprotein​A280​−(A300​×CF)​

    • Degree of Labeling (DoL)=3,500×Protein Concentration (M)A300​​

Protocol C: Quantification via Fe³⁺ Colorimetric Assay
  • Reagent Preparation: Prepare a 0.02 M Ferric Nitrate ( Fe(NO3​)3​ ) solution in 0.1 M HCl.

    • Causality: The complex formed is the mono-salicylatoiron(III) complex. This specific violet complex ( λmax​=530 nm ) only forms stably at highly acidic pH (pH 1-2). At higher pH levels, di- or tri-complexes form, shifting the color to red or yellow and destroying the linear dynamic range.

  • Standard Curve: Generate a standard curve using known concentrations of free 4-ISA (1 µM to 50 µM) mixed 1:9 with the Fe³⁺ reagent.

  • Assay: Mix 10 µL of the labeled protein with 90 µL of the Fe³⁺ reagent. Incubate for 5 minutes and read absorbance at 530 nm. Interpolate the molarity of the label from the standard curve and divide by the known protein molarity to find the DoL.

Protocol D: Quantification via Terbium (Tb³⁺) Time-Resolved Fluorescence
  • Reagent Preparation: Prepare 1 mM Terbium(III) Chloride ( TbCl3​ ) in 50 mM Tris-HCl, pH 7.4.

  • Assay Setup: Combine the labeled protein with the Tb³⁺ solution in a white opaque microplate. Include a standard curve of free 4-ISA + Tb³⁺.

  • Instrument Parameters: Set the TRF reader to Excitation = 300 nm, Emission = 545 nm. Set a delay time of 100 µs and an integration time of 200 µs.

    • Causality: The salicylic acid moiety acts as an "antenna," absorbing UV light and transferring energy via intersystem crossing to the Tb³⁺ emitting state. Standard protein autofluorescence and light scattering decay within nanoseconds. The 100 µs delay completely gates out this background, isolating the long-lived microsecond emission of the Tb³⁺ complex and yielding ultra-high signal-to-noise ratios.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science. URL:[Link]

  • Quantitative Determination of ASA by Absorbance of Visible Light. UCLmail (David Cash). URL: [Link]

Comparative

Comprehensive Comparison Guide: Characterization of 2-Hydroxy-4-isothiocyanatobenzoic Acid Conjugates vs. Traditional Isothiocyanate Crosslinkers

Executive Summary and Chemical Context In the realm of bioconjugation, targeted drug design, and structural proteomics, the selection of an appropriate electrophilic warhead or crosslinking agent dictates the stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

In the realm of bioconjugation, targeted drug design, and structural proteomics, the selection of an appropriate electrophilic warhead or crosslinking agent dictates the stability, solubility, and functional fidelity of the resulting conjugate. 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87-8)[1] has emerged as a highly versatile bifunctional scaffold. Unlike traditional aliphatic or simple aromatic isothiocyanates such as Benzyl Isothiocyanate (BITC) or Fluorescein Isothiocyanate (FITC), this compound features a unique 2-hydroxybenzoic acid moiety.

Recent structural studies have demonstrated that the 2-hydroxybenzoic acid group acts as a critical pharmacophore—for example, forming essential hydrogen bonds with residues like Val221 in the active site of SIRT5, thereby serving as a potent warhead for selective enzyme inhibitors[2]. This guide objectively compares the conjugation efficiency, structural characterization, and functional performance of 2-hydroxy-4-isothiocyanatobenzoic acid conjugates against standard alternatives, providing self-validating protocols for rigorous experimental execution.

Rationalizing Experimental Choices: The Causality of Conjugation

When designing protein or peptide conjugates, the causality behind reagent selection is paramount:

  • Target Specificity: The isothiocyanate (-NCS) group reacts selectively with primary amines (e.g., the N-terminus of peptides or the ϵ -amino group of lysine residues) to form stable thiourea linkages[2][3].

  • Structural Integrity: The adjacent hydroxyl and carboxylic acid groups on the phenyl ring increase the aqueous solubility of the conjugate compared to highly hydrophobic tags like BITC. Furthermore, these groups participate in intramolecular hydrogen bonding, which can stabilize the conjugate's conformation and direct specific binding interactions in target pockets[2].

  • Analytical Tractability: Conjugates formed with functionalized aromatic isothiocyanates are highly amenable to Radical-Directed Dissociation (RDD) in mass spectrometry, facilitating the differentiation of isomeric amino acids within complex biological samples[4].

G Start 2-Hydroxy-4-isothiocyanatobenzoic Acid (Electrophile) Reaction Nucleophilic Addition (pH 7.5-8.5 or Pyridine) Start->Reaction Target Target Amine (Peptide/Protein Nucleophile) Target->Reaction Product Stable Thiourea Conjugate Reaction->Product Char1 HPLC Purification & Quantification Product->Char1 Char2 1H/13C NMR Spectroscopy Product->Char2 Char3 Mass Spectrometry (ESI-MS/RDD) Product->Char3

Workflow: Conjugation and characterization of 2-hydroxy-4-isothiocyanatobenzoic acid derivatives.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between 2-hydroxy-4-isothiocyanatobenzoic acid and common alternative isothiocyanates used in bioconjugation and inhibitor design.

Parameter2-Hydroxy-4-isothiocyanatobenzoic AcidBenzyl Isothiocyanate (BITC)Fluorescein Isothiocyanate (FITC)
Primary Application Enzyme inhibitor warhead (e.g., SIRT5)[2], peptide taggingFood protein modification, chemoprevention models[3]Fluorescent labeling, flow cytometry
Aqueous Solubility Moderate to High (due to -OH and -COOH)Low (requires organic co-solvents)Moderate
Conjugate Linkage ThioureaThioureaThiourea
Pharmacophore Utility High (H-bonding via 2-hydroxybenzoic acid)[2]Low (primarily steric/hydrophobic)Low (bulky fluorophore causes steric hindrance)
Proteolytic Stability High (steric shielding of adjacent cleavage sites)Moderate (alters tryptic digestibility)[3]High

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies describe the synthesis and characterization of 2-hydroxy-4-isothiocyanatobenzoic acid conjugates. These protocols are designed as self-validating systems: the completion of the reaction is visually and chromatographically verifiable before proceeding to downstream characterization.

Protocol A: Synthesis of the Thiourea Conjugate

Causality: Conducting the reaction in anhydrous pyridine or mildly basic aqueous buffer ensures that the target amine is deprotonated (nucleophilic), while preventing the hydrolysis of the isothiocyanate group.

  • Preparation: Dissolve 0.1 mmol of 2-hydroxy-4-isothiocyanatobenzoic acid[2] in 2 mL of anhydrous pyridine (for small-molecule amines) or 0.1 M sodium bicarbonate buffer, pH 8.0 (for peptides/proteins).

  • Addition: Add 0.1 mmol of the target amine (e.g., peptide sequence or small molecule intermediate) to the solution[2].

  • Incubation: Stir the reaction mixture at 60 °C overnight (for pyridine solvent) or at room temperature for 2-4 hours (for aqueous buffers)[2].

  • Validation Check: Monitor the reaction via TLC or analytical HPLC. The disappearance of the free amine peak and the emergence of a more hydrophobic conjugate peak validate the progression of the reaction.

  • Purification: Purify the crude mixture using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to isolate the thiourea conjugate as a solid[2].

Protocol B: Structural Characterization (NMR & MS)

Causality: NMR confirms the regiochemistry and the integrity of the 2-hydroxybenzoic acid moiety, while Mass Spectrometry (specifically RDD or ESI-MS) verifies the exact mass and sequence coverage.

  • NMR Spectroscopy: Dissolve the purified conjugate in DMSO- d6​ . Acquire 1 H and 13 C NMR spectra.

    • Validation: Look for the characteristic thiourea broad singlet (NH) around 9.5-10.0 ppm and ensure the aromatic protons of the 2-hydroxybenzoic acid ring remain intact (e.g., characteristic doublets and doublet-of-doublets between 6.9 and 7.7 ppm)[2].

  • Mass Spectrometry: Subject the conjugate to ESI-MS. For peptide conjugates, utilize Radical-Directed Dissociation (RDD) or standard Collision-Induced Dissociation (CID) to map the exact site of modification[4].

    • Validation: The precursor ion mass should exactly match the sum of the amine and the isothiocyanate minus any counterions.

References

  • LookChem.
  • Sigma-Aldrich.
  • National Institutes of Health (PMC). "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors". nih.gov.
  • MDPI. "Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability". mdpi.com.
  • National Institutes of Health (PubMed).

Sources

Validation

cross-reactivity assessment of 2-Hydroxy-4-isothiocyanatobenzoic acid

As a Senior Application Scientist in bioconjugation and probe development, I frequently encounter challenges regarding the chemoselectivity of electrophilic warheads. When designing targeted covalent inhibitors or biocon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioconjugation and probe development, I frequently encounter challenges regarding the chemoselectivity of electrophilic warheads. When designing targeted covalent inhibitors or bioconjugation workflows, 2-Hydroxy-4-isothiocyanatobenzoic acid (4-ISA) —also known as 4-isothiocyanatosalicylic acid—presents a fascinating profile. It combines the highly reactive isothiocyanate (-N=C=S) group with a salicylic acid moiety, making it a potent intermediate and a highly effective warhead, famously utilized in the development of selective SIRT5 inhibitors [1].

However, the assumption that isothiocyanates are strictly "amine-reactive" is a dangerous oversimplification. To ensure robust assay development, we must rigorously assess the cross-reactivity of 4-ISA, comparing it objectively against alternative conjugation chemistries.

Here is an in-depth, causality-driven guide to understanding, evaluating, and controlling the cross-reactivity of 4-ISA.

The Mechanistic Causality of 4-ISA Cross-Reactivity

To master 4-ISA, you must understand the electrophilic nature of the central carbon in the isothiocyanate group. The reactivity is governed entirely by the nucleophilicity of the target amino acid side chains and the pH of the microenvironment.

  • Primary Amines (Lysine, N-terminus): At an alkaline pH (8.5–9.5), amines are deprotonated and highly nucleophilic. They attack the isothiocyanate carbon to form a thiourea bond . This bond is thermodynamically stable and effectively irreversible under physiological conditions.

  • Thiols (Cysteine): At a neutral or slightly acidic pH (6.5–7.5), thiols are far superior nucleophiles compared to protonated amines. 4-ISA will rapidly cross-react with cysteine to form a dithiocarbamate bond . However, this reaction is under kinetic control—the resulting dithiocarbamate is unstable and fully reversible in the presence of other nucleophiles or reducing agents [2].

  • The Salicylic Acid Influence: Unlike simple aliphatic isothiocyanates or standard fluorophores like FITC, the 2-hydroxybenzoic acid moiety of 4-ISA can participate in localized hydrogen bonding or metal chelation. This can artificially lower the pKa of nearby target residues, occasionally altering the expected chemoselectivity.

Mechanism ISA 4-ISA (Electrophile) Amine Primary Amine (pH 8.5-9.5) ISA->Amine High pH Thiol Thiol Group (pH 6.5-7.5) ISA->Thiol Neutral pH Thiourea Thiourea Bond (Irreversible) Amine->Thiourea Thermodynamic Dithio Dithiocarbamate (Reversible) Thiol->Dithio Kinetic

pH-dependent reaction pathways of 4-ISA with amines and thiols.

Objective Comparison: 4-ISA vs. Alternative Chemistries

When selecting a reagent for protein modification or inhibitor design, 4-ISA must be weighed against other established chemistries. The table below summarizes the quantitative and qualitative performance metrics of 4-ISA compared to NHS-Esters, Maleimides, and FITC [3].

Reagent ClassTarget SpecificityOptimal pHThiol Cross-ReactivityBond FormedHydrolytic Stability (Reagent)
4-ISA Amines (Primary)8.5 - 9.5High (Reversible) Thiourea / DithiocarbamateHigh (Stable in aqueous buffers)
FITC Amines (Primary)8.5 - 9.5Moderate (Reversible)ThioureaHigh
NHS-Esters Amines (Primary)7.2 - 8.5LowAmideLow (Rapid hydrolysis)
Maleimides Thiols (-SH)6.5 - 7.5Low (if pH < 7.5)ThioetherModerate

Key Takeaway: While NHS-esters provide superior specificity for amines with less thiol cross-reactivity, they suffer from rapid aqueous hydrolysis. 4-ISA is highly stable in water, allowing for longer incubation times, but requires strict pH control and reversibility checks to account for transient cysteine binding [4].

Self-Validating Protocol: LC-MS Cross-Reactivity Assessment

To trust your conjugation data, your experimental protocol must be a self-validating system. The following methodology uses a model peptide and a reducing agent (DTT) to definitively distinguish between intended amine conjugation (thiourea) and off-target thiol cross-reactivity (dithiocarbamate).

Materials Required
  • Model Peptide: Synthetic peptide containing one Lysine and one Cysteine (e.g., Ac-Cys-Ala-Ala-Lys-NH2).

  • Reagent: 10 mM 4-ISA stock in anhydrous DMSO.

  • Buffers: Buffer A (100 mM PBS, pH 6.5); Buffer B (100 mM Sodium Bicarbonate, pH 9.0).

  • Quench/Reversal Agent: 500 mM Dithiothreitol (DTT).

Step-by-Step Methodology
  • Peptide Preparation: Dissolve the model peptide to a final concentration of 100 µM in Buffer A (pH 6.5) and Buffer B (pH 9.0) in separate low-bind microcentrifuge tubes.

  • Conjugation Reaction: Add 4-ISA to a final concentration of 1 mM (10-fold molar excess) to both tubes. Vortex gently and incubate at 37°C for 60 minutes in the dark.

  • Aliquoting for Self-Validation: Split each reaction into two equal 50 µL aliquots (Aliquot 1 and Aliquot 2).

  • DTT Reversal (The Control Step): To Aliquot 2 of both pH conditions, add DTT to a final concentration of 50 mM. Incubate for 30 minutes at 37°C. Causality note: DTT will selectively cleave the reversible dithiocarbamate bonds formed on Cysteine, but will leave the stable thiourea bonds on Lysine intact.

  • Quenching: Quench all reactions by adding 1% Formic Acid to drop the pH < 4.0, halting any further nucleophilic attack.

  • LC-MS/MS Analysis: Inject samples onto a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Data Interpretation:

    • Mass shift of +179 Da (addition of 4-ISA) in Aliquot 1 that disappears in Aliquot 2 confirms thiol cross-reactivity .

    • Mass shift of +179 Da that persists in Aliquot 2 confirms stable amine conjugation .

Protocol Start Model Peptide (Cys + Lys) pH6 Buffer A: pH 6.5 Start->pH6 pH9 Buffer B: pH 9.0 Start->pH9 React Add 10x 4-ISA Incubate 1h, 37°C pH6->React pH9->React Split Split Aliquots React->Split Control Add DTT (Cleaves Thiol Bonds) Split->Control NoDTT No DTT (Intact Bonds) Split->NoDTT LCMS LC-MS Analysis Control->LCMS NoDTT->LCMS

Self-validating workflow utilizing DTT to distinguish amine vs. thiol reactivity.

Conclusion

2-Hydroxy-4-isothiocyanatobenzoic acid (4-ISA) is an exceptionally stable and versatile electrophile, particularly valuable when the salicylic acid moiety is required for target engagement (e.g., SIRT5 inhibition). However, researchers must not treat it as an exclusive amine-labeling reagent. By understanding the kinetic preference for thiols at neutral pH and implementing DTT-reversibility controls in your LC-MS workflows, you can accurately map its cross-reactivity and optimize your bioconjugation strategies with absolute confidence.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Selective pH-Responsive Conjugation between a Pair of De Novo Discovered Peptides. Journal of the American Chemical Society. Available at:[Link]

  • Functional groups in (bio)chemistry. Interchim. Available at:[Link]

  • Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Chemical Research in Toxicology. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-4-isothiocyanatobenzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an exercise in applied physical chemistry. To safely handle 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an exercise in applied physical chemistry. To safely handle 2-Hydroxy-4-isothiocyanatobenzoic acid (CAS 7506-87-8), we must first understand its molecular behavior. This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded framework for the operation, emergency response, and disposal of this reactive bioconjugation agent.

The Molecular Basis of Isothiocyanate Hazards

2-Hydroxy-4-isothiocyanatobenzoic acid is a bifunctional molecule featuring a salicylic acid backbone and a highly reactive isothiocyanate (-N=C=S) group. The central carbon of the isothiocyanate is intensely electrophilic, making it a prime target for nucleophilic attack by primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) present in biological tissues[1].

When this compound contacts unprotected skin or respiratory mucosa, it rapidly forms covalent thiourea adducts with native proteins. This process, known as haptenation , alters the protein's structure, causing the immune system to recognize it as a foreign antigen. The result is severe, often irreversible, allergic sensitization[2]. Furthermore, the compound is highly sensitive to moisture; water acts as a weak nucleophile, slowly hydrolyzing the reagent to release toxic byproducts and degrading its efficacy[3].

Reactivity A 2-Hydroxy-4-isothiocyanatobenzoic acid (Electrophilic -N=C=S) C Covalent Bioconjugation (Thiourea Adduct Formation) A->C Exposure B Biological Nucleophiles (-NH2 in Lysine, -SH in Cysteine) B->C Nucleophilic Attack D Haptenation & Immune Sensitization C->D Protein Alteration

Fig 1. Mechanistic pathway of isothiocyanate-induced protein haptenation and immune sensitization.

Quantitative Hazard Profile

Understanding the physical parameters of the chemical dictates the engineering controls required for its safe manipulation.

Property / MetricValue / SpecificationOperational Implication
CAS Number 7506-87-8Unique identifier for SDS cross-referencing.
Molecular Weight 195.19 g/mol Determines stoichiometric ratios for chemical quenching.
Physical State Solid (Powder)High risk of aerosolization during weighing[2].
Fume Hood Face Velocity 80 - 120 fpmMinimum airflow required to prevent vapor/dust escape[4].
Quenching Solution 10% EthanolamineRequires a molar excess of amine to rapidly neutralize[2].

Personal Protective Equipment (PPE) & Molecular Causality

Selecting PPE requires matching the physical barrier to the chemical's specific mechanism of action. Because isothiocyanates are potent sensitizers, standard laboratory attire is insufficient. Every piece of equipment must be validated prior to use.

Protective EquipmentSpecificationMolecular CausalityValidation Protocol
Hand Protection Double-layered Nitrile (≥0.11 mm)Isothiocyanates permeate latex. Nitrile provides a non-polar barrier against haptenation[1].Inflation Test: Trap air in the glove and squeeze to detect micro-punctures before donning.
Eye Protection Chemical Splash GogglesCorneal proteins are highly nucleophilic; exposure causes irreversible thiourea cross-linking[1].Seal Check: Ensure no gaps exist between the goggle skirt and the face.
Body Protection Flame-resistant lab coat with knit cuffsPrevents dust settling on exposed wrists, mitigating dermal sensitization[2].Cuff Overlap: Ensure glove cuffs completely cover the knit coat cuffs.
Respiratory N95/P100 or Vapor RespiratorInhalation of aerosolized powder leads to severe respiratory sensitization[3].Fit Test: Perform positive/negative pressure seal checks before entering the lab.

Self-Validating Operational Workflow

A robust protocol must be self-validating—meaning the procedure inherently verifies its own safety at critical junctures. Follow this step-by-step methodology for handling 2-Hydroxy-4-isothiocyanatobenzoic acid[2].

Workflow Step1 1. Environmental Validation Confirm Hood Face Velocity (80-120 fpm) Step2 2. PPE Donning Double Nitrile Gloves & Splash Goggles Step1->Step2 Step3 3. Handling & Weighing Use Anti-Static Tools to Prevent Aerosolization Step2->Step3 Step4 4. Chemical Quenching Neutralize Spatulas with 10% Ethanolamine Step3->Step4 Step5 5. Waste Segregation Dispose as Halogen-Free Organic Waste Step4->Step5

Fig 2. Self-validating operational workflow for the safe handling and disposal of isothiocyanates.

Step 1: Environmental Validation & Preparation

  • Action: Activate the chemical fume hood and clear all unnecessary clutter.

  • Self-Validation: Tape a 2-inch strip of Kimwipe to the bottom edge of the sash. If the tissue does not actively pull inward toward the baffle, the face velocity has dropped below the required 80-120 fpm[4]. Do not open the chemical container.

Step 2: Weighing and Aliquoting

  • Action: Transfer the solid powder using a grounded, anti-static spatula into an anti-static weigh boat.

  • Causality: Isothiocyanate powders easily hold static charges, leading to sudden aerosolization and severe inhalation risks[2].

Step 3: Dissolution

  • Action: Dissolve the compound in an anhydrous solvent (e.g., anhydrous DMSO or DMF) slowly to prevent splashing.

  • Self-Validation: Observe the solution. A clear solution indicates intact reagent; excessive cloudiness indicates prior moisture contamination and the formation of insoluble thiourea byproducts[3].

Step 4: Chemical Quenching & Decontamination

  • Action: Submerge all used spatulas, weigh boats, and contaminated glassware in a 10% ethanolamine or glycine solution before removing them from the hood.

  • Causality: The primary amine in the quenching solution outcompetes environmental water, rapidly attacking the electrophilic carbon to form a stable, non-hazardous thiourea derivative[2].

Emergency Spill Response & Disposal Plan

In the event of a spill, immediate chemical neutralization is prioritized over physical cleanup.

Spill Management:

  • Containment: For small spills (<50 mg), cover the powder with an inert absorbent material (e.g., dry sand or vermiculite)[3].

  • Neutralization: Gently pour the 10% ethanolamine quenching solution over the absorbent.

  • Self-Validation: Wait 15 minutes. If a faint, pungent odor (characteristic of volatile isothiocyanates) persists, apply additional quenching solution until the odor dissipates[1].

  • Collection: Sweep the neutralized slurry using non-sparking tools into a designated hazardous waste container[3].

Disposal Plan:

  • Waste Segregation: Collect all liquid waste and quenched solid debris in a clearly labeled, sealed container designated for "Halogen-Free Organic Hazardous Waste"[2].

  • Incompatibility Warning: Never mix isothiocyanate waste with strong acids or oxidizing agents. Such mixtures trigger exothermic decomposition, releasing highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3].

  • Compliance: Coordinate with your institution's Environmental Health and Safety (EHS) department for final removal, ensuring strict compliance with local and federal regulations[4].

Sources

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